Rp-8-CPT-cAMPS
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXMSJRRXLCVMW-JVSRKQJHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5NaO5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635549 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129735-01-9 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Rp-8-CPT-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Competitive Antagonism of Protein Kinase A
Rp-8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate (Rp-8-CPT-cAMPS) is a potent and selective cell-permeable inhibitor of cyclic AMP-dependent protein kinase (PKA).[1][2][3] Its primary mechanism of action is through competitive antagonism of cAMP binding to the regulatory subunits of PKA.[1][2][3]
The PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. In the inactive state, the R subunits bind to and inhibit the C subunits. The binding of the second messenger cAMP to the R subunits induces a conformational change, leading to the dissociation of the active C subunits, which then phosphorylate downstream target proteins.
This compound, as a structural analog of cAMP, binds to the cAMP-binding sites on the PKA regulatory subunits.[1][2] However, due to the Rp configuration of the phosphorothioate (B77711) group, its binding does not induce the conformational change necessary for the dissociation of the catalytic subunits.[1] By occupying these sites, this compound competitively prevents the binding of endogenous cAMP, thereby locking the PKA holoenzyme in its inactive conformation and inhibiting downstream signaling events.[1] It exhibits site-selectivity, preferentially targeting site A of the RI subunit and site B of the RII subunit of PKA.[2]
Furthermore, the 8-CPT moiety enhances the lipophilicity of the molecule, facilitating its permeation across cell membranes, while the phosphorothioate modification confers resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular activity.[2]
Interaction with Other Signaling Pathways
While the primary target of this compound is PKA, it has been shown to interact with other signaling molecules, most notably the Exchange protein directly activated by cAMP (Epac).
Antagonism of Epac
Epac proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding cAMP, Epac undergoes a conformational change that activates its GEF activity, leading to the activation of Rap1. While the Epac activator 8-pCPT-2'-O-Me-cAMP stimulates Rap1 activation, co-treatment with this compound has been shown to reduce this effect, suggesting an antagonistic role at Epac.[2] This indicates that this compound can also occupy the cAMP binding site of Epac, preventing its activation.
Inhibition of Phosphodiesterases (PDEs)
The phosphorothioate modification in this compound confers resistance to degradation by many PDEs.[2] While specific IC50 values for this compound against a broad range of PDE isoforms are not extensively documented, the structurally related compound, 8-CPT-cAMP, has been shown to inhibit certain PDEs. This suggests a potential for off-target effects through the modulation of intracellular cAMP and cGMP levels by inhibiting their degradation.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that specific Ki and IC50 values for this compound are not consistently reported across the literature, and data for structurally similar compounds are often used as a reference.
| Target | Compound | Parameter | Value (µM) | Notes |
| PKA I | Rp-cAMPS | Ki | 6.05 | A related PKA antagonist.[4] |
| PKA II | Rp-cAMPS | Ki | 9.75 | A related PKA antagonist.[4] |
| Epac | Rp-cAMPS | Inhibition | Weak | Acts as a weak competitive inhibitor. |
| Epac | This compound | Inhibition | Yes | Reduces Rap1 activation induced by Epac agonists.[2] |
Signaling Pathway Diagrams
Experimental Protocols
In Vitro PKA Inhibition Assay (Non-Radioactive, Colorimetric)
This protocol describes a general method to determine the inhibitory effect of this compound on PKA activity.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution of PKA and substrate peptide in kinase assay buffer. Prepare ATP solution in kinase assay buffer.
-
Set up Kinase Reaction: In a 96-well plate, add the PKA/substrate solution to each well. Add the serially diluted this compound or vehicle control to the respective wells.
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with the luciferase/luciferin reaction.
-
Measure Luminescence: Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP produced and thus to PKA activity.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the IC50 value.
Epac Activity Assay (Rap1 Activation Pull-Down)
This protocol is designed to measure the effect of this compound on Epac-mediated Rap1 activation.[5]
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
Rap1 activation assay kit (containing RalGDS-RBD beads)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with this compound or vehicle for a designated time. Stimulate cells with an Epac activator.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Pull-Down of Active Rap1: Incubate equal amounts of protein lysate with RalGDS-RBD beads to pull down GTP-bound (active) Rap1.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1. Also, run a Western blot on the total cell lysates to determine the total Rap1 levels.
-
Data Analysis: Quantify the band intensities and normalize the amount of pulled-down Rap1 to the total Rap1 in the lysates to determine the relative Rap1 activation.
PDE Inhibition Assay (Generic Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific PDE isoform.
Materials:
-
Purified recombinant PDE enzyme
-
cAMP (substrate)
-
This compound
-
PDE assay buffer (specific to the PDE isoform)
-
PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the appropriate assay buffer. Prepare the PDE enzyme and cAMP substrate solutions in the assay buffer.
-
Set up PDE Reaction: In a 96-well plate, add the PDE enzyme to each well. Add the serially diluted this compound or a known PDE inhibitor (positive control) to the respective wells.
-
Initiate Reaction: Start the reaction by adding the cAMP substrate to each well.
-
Incubation: Incubate the plate at room temperature for a time that ensures the reaction is in the linear range.
-
Terminate Reaction and Detect Product: Add the PDE-Glo™ Termination/Detection solution to stop the PDE reaction and initiate a series of reactions that lead to the production of a luminescent signal proportional to the amount of AMP generated.
-
Measure Luminescence: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.
References
- 1. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolog.de [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Rp-8-CPT-cAMPS as a PKA inhibitor
An In-depth Technical Guide to Rp-8-CPT-cAMPS as a PKA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, formally known as 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer, is a potent and widely used chemical tool for the investigation of Protein Kinase A (PKA) signaling pathways. As a lipophilic, membrane-permeable, and metabolically stable analog of cyclic adenosine (B11128) monophosphate (cAMP), it serves as a competitive antagonist to effectively inhibit PKA activation in both in vitro and cellular contexts.[1][2][3] Its unique mechanism of action, which targets the regulatory subunits of PKA, distinguishes it from common ATP-site inhibitors, offering a specific means to dissect the roles of PKA in complex biological processes.[1][4] This guide provides a comprehensive overview of its mechanism, quantitative inhibitory properties, selectivity, and detailed experimental protocols for its application.
Chemical Properties and Structure
This compound is a structural combination of two other cAMP analogs: 8-CPT-cAMP and Rp-cAMPS.[4] This design confers several advantageous properties:
-
Lipophilicity : The chlorophenylthio group at the 8th position of the adenine (B156593) ring significantly increases the molecule's lipophilicity, enhancing its ability to permeate cell membranes.[1][3]
-
Metabolic Stability : The phosphorothioate (B77711) modification at the cyclic phosphate (B84403) moiety (the "Rp-isomer") renders the molecule resistant to hydrolysis by most mammalian phosphodiesterases (PDEs).[1][3] This stability prevents its degradation into an agonistic form and ensures a sustained inhibitory effect.[1]
| Property | Value |
| Full Name | 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer, sodium salt |
| Abbreviation | This compound |
| CAS Number | 129735-01-9 |
| Molecular Formula | C₁₆H₁₄ClN₅O₅PS₂ · Na |
| Molecular Weight | 509.8 g/mol |
| Purity | Typically >99% (HPLC)[1] |
| Solubility | Soluble in aqueous solvents, DMF (30 mg/ml), DMSO (25 mg/ml)[1][4] |
| Appearance | Crystallized or lyophilized sodium salt[1] |
Mechanism of Action
To understand the inhibitory action of this compound, it is essential first to understand the activation of PKA.
Canonical PKA Activation
In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits.[5][6][7] The binding of the R subunits to the C subunits sequesters the catalytic domains and prevents them from phosphorylating substrates. Cellular signals, often initiated by hormones or neurotransmitters binding to G-protein-coupled receptors (GPCRs), lead to the activation of adenylyl cyclase, which synthesizes the second messenger cAMP.[8][9] Four molecules of cAMP (two for each R subunit) bind to the regulatory subunits, inducing a conformational change that dramatically reduces their affinity for the catalytic subunits.[7][8][10] This causes the dissociation of the active C subunit monomers, which are then free to phosphorylate their serine/threonine targets within the cell.[6][8]
Inhibition by this compound
This compound acts as a competitive antagonist of cAMP.[2][11] Unlike ATP-site inhibitors that target the catalytic subunit, this compound occupies the cAMP binding sites on the PKA regulatory subunits.[1][4][12] By binding to these sites, it stabilizes the inactive holoenzyme complex and prevents the conformational changes required for the dissociation and activation of the catalytic subunits.[1][4][13][14] This mechanism effectively blocks the downstream signaling cascade initiated by an increase in intracellular cAMP. For optimal results, preincubation with the inhibitor is recommended to ensure it has penetrated the cell membrane and occupied the binding sites before stimulation with a PKA activator.[1]
Quantitative Data and Selectivity
This compound is a potent inhibitor of both PKA type I and type II, exhibiting some site selectivity. It preferentially targets site A of the type I regulatory subunit (RI) and site B of the type II regulatory subunit (RII).[1][2][4] While precise Ki values are not consistently reported across the literature, its IC50 values demonstrate potent inhibition.
| Target | Condition / Assay | IC50 Value | Reference |
| PKA-II | Inhibition of Fsk-induced pRII in sensory neurons (pAB prodrug form) | ~4 µM | [13] |
| CAMYEL | Inhibition of cAMP-activated Yellow Fluorescent Protein | 39 µM | [15] |
Selectivity Profile: A key advantage of this compound is its ability to discriminate between PKA and other cAMP effectors, although this selectivity is not absolute and is concentration-dependent.
| Effector | Interaction | Notes |
| PKA | Antagonist | Primary target; competitively inhibits cAMP binding to regulatory subunits.[1][2] |
| Epac | Antagonist | Can also inhibit Exchange protein directly activated by cAMP (Epac), particularly at higher concentrations.[16] |
| CNG Channels | Antagonist / Agonist | Can act as an antagonist for some cyclic nucleotide-gated (CNG) ion channels, but may have agonistic effects on others.[1][17] |
Experimental Protocols
In Vitro PKA Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of this compound by measuring its ability to inhibit the phosphorylation of a specific PKA substrate. The remaining ATP after the kinase reaction is quantified using a luciferase-based system (e.g., Kinase-Glo®).
Materials:
-
Recombinant active PKA catalytic subunit
-
PKA-specific substrate (e.g., Kemptide)
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 15 mM MgCl₂, 1 mM EGTA)[18]
-
ATP solution
-
Kinase-Glo® Luminescence Assay Kit (or similar)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Kinase Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only vehicle control.
-
Reaction Setup: In a 96-well plate, add the components in the following order:
-
25 µL of Kinase Assay Buffer.
-
5 µL of inhibitor solution (from serial dilutions) or vehicle control.
-
10 µL of a master mix containing the PKA enzyme and substrate at their final desired concentrations.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be close to the Km value for PKA to ensure accurate IC50 determination.[19]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The time should be optimized to ensure the reaction is in the linear range.[20]
-
Detection: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add 50 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Readout: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity (higher activity = less ATP = lower signal).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]
References
- 1. biolog.de [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. caymanchem.com [caymanchem.com]
- 5. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rupress.org [rupress.org]
- 14. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rp-cAMPS Prodrugs Reveal the cAMP Dependence of First-Phase Glucose-Stimulated Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. mdpi.com [mdpi.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Unraveling the Function of Rp-8-CPT-cAMPS: A Technical Guide for Researchers
An In-depth Exploration of a Potent PKA Antagonist for Scientific and Drug Development Professionals
Rp-8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, or Rp-8-CPT-cAMPS, stands as a pivotal tool in cellular signaling research. This lipophilic and membrane-permeant analog of cyclic adenosine (B11128) monophosphate (cAMP) serves as a potent and competitive antagonist of cAMP-dependent protein kinase A (PKA), a central enzyme in a vast array of cellular processes. Its utility in dissecting PKA-mediated signaling pathways and its potential in therapeutic development make a thorough understanding of its function essential for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Competitive Inhibition of PKA
This compound exerts its inhibitory effect by directly competing with endogenous cAMP for binding to the regulatory subunits of the PKA holoenzyme.[1][2] The PKA holoenzyme consists of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and sequester the C subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits, which then phosphorylate downstream target proteins.
This compound, by occupying the cAMP binding sites on the R subunits, prevents this dissociation, thereby locking the PKA holoenzyme in its inactive conformation and inhibiting downstream signaling events.[1][3] Notably, this compound exhibits site selectivity, showing a preference for binding site A of PKA type I and site B of PKA type II.[1][3] Furthermore, its chemical structure renders it resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained inhibition in cellular and in vitro systems.[4]
Quantitative Data: Binding Affinities for PKA Isoforms
The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the target enzyme's binding sites. The following tables summarize the Ki values for this compound against the two major isoforms of PKA, Type I and Type II.
Table 1: Inhibition Constants (Ki) of this compound for PKA Type I
| Regulatory Subunit Isoform | Binding Site | Ki (µM) | Reference |
| RIα | Site A | 1.3 | [Dostmann et al., 1990] |
| RIα | Site B | 11 | [Dostmann et al., 1990] |
Table 2: Inhibition Constants (Ki) of this compound for PKA Type II
| Regulatory Subunit Isoform | Binding Site | Ki (µM) | Reference |
| RIIα | Site A | 4.5 | [Dostmann et al., 1990] |
| RIIα | Site B | 0.4 | [Dostmann et al., 1990] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental applications of this compound, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the PKA signaling pathway by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for Rap1 activation pull-down assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research. The following are key experimental protocols.
In Vitro PKA Kinase Activity Assay
Objective: To measure the direct inhibitory effect of this compound on PKA-mediated phosphorylation of a substrate.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate (e.g., Kemptide)
-
This compound
-
cAMP
-
[γ-³²P]ATP or non-radioactive ATP for colorimetric/fluorometric assays
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.0, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 10 mM MgCl₂)
-
Phosphocellulose paper or appropriate assay plates
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, PKA substrate, and varying concentrations of this compound.
-
Add a fixed, sub-maximal concentration of cAMP to all wells except the negative control.
-
Initiate the kinase reaction by adding the purified PKA catalytic subunit.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 30°C.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP (or non-radioactive ATP).
-
Incubate for a specific time (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid (for radioactive assays) or by adding a stop solution (for non-radioactive assays).
-
Wash the phosphocellulose papers extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or measure the signal using a plate reader.
-
Plot the PKA activity against the concentration of this compound to determine the IC₅₀ value.
Western Blot Analysis of VASP Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of the PKA substrate Vasodilator-Stimulated Phosphoprotein (VASP) in intact cells.
Materials:
-
Cultured cells (e.g., human platelets, endothelial cells)
-
This compound
-
PKA activator (e.g., Forskolin, 8-Br-cAMP)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VASP (Ser157) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to the desired confluency.
-
Pre-incubate cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a PKA activator for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP to normalize for protein loading.
Rap1 Activation Pull-Down Assay
Objective: To investigate the potential off-target effects of this compound on the activation of the small GTPase Rap1, a downstream effector of the cAMP-Epac pathway.[5]
Materials:
-
Cultured cells
-
This compound
-
Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control
-
Lysis buffer containing MgCl₂
-
RalGDS-RBD (Rap1-binding domain of RalGDS) agarose (B213101) beads
-
Primary antibody: anti-Rap1
-
HRP-conjugated secondary antibody
Procedure:
-
Treat cells with this compound or an Epac activator.
-
Lyse the cells in a buffer that preserves GTP-bound proteins.
-
Incubate the cell lysates with RalGDS-RBD agarose beads to specifically pull down active, GTP-bound Rap1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blot using an anti-Rap1 antibody.
-
Analyze a portion of the total cell lysate to determine the total Rap1 levels for normalization.
References
- 1. biolog.de [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. medchemexpress.com [medchemexpress.com]
The Role of Rp-8-CPT-cAMPS in cAMP Signaling Pathways: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that governs a multitude of cellular processes through its primary effectors, Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The ability to selectively modulate these pathways is crucial for both basic research and therapeutic development. This technical guide provides a comprehensive overview of Rp-8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate (Rp-8-CPT-cAMPS), a potent and selective cell-permeable antagonist of PKA. We delve into its mechanism of action, quantitative inhibition profile, and provide detailed experimental protocols for its application in studying cAMP signaling. This document is intended to serve as a core resource for researchers leveraging this compound to dissect the intricate roles of PKA in cellular signaling and for professionals in the field of drug discovery.
Introduction to cAMP Signaling and the Role of this compound
The intracellular concentration of cAMP is tightly regulated by adenylyl cyclases and phosphodiesterases. Fluctuations in cAMP levels are translated into cellular responses primarily through the activation of PKA and Epac proteins. PKA, a serine/threonine kinase, exists as a heterotetramer of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP to the R subunits, the C subunits are released and become active, phosphorylating a wide array of downstream targets.
This compound is a synthetically modified analog of cAMP designed to be a potent and selective inhibitor of PKA.[1][2] Its key features include:
-
Competitive Antagonism: It acts by competing with endogenous cAMP for the binding sites on the PKA regulatory subunits.[1] This prevents the conformational change required for the dissociation and activation of the catalytic subunits.[3]
-
Membrane Permeability: The addition of the 4-chlorophenylthio group at the 8-position enhances its lipophilicity, allowing it to readily cross cell membranes and be effective in intact cell systems.[1][4]
-
Phosphodiesterase Resistance: The phosphorothioate (B77711) modification at the cyclic phosphate (B84403) moiety renders it resistant to hydrolysis by most phosphodiesterases (PDEs), ensuring sustained inhibitory action within the cell.[2][4]
These properties make this compound an invaluable tool for distinguishing PKA-dependent signaling events from those mediated by other cAMP effectors like Epac.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the regulatory subunits of the PKA holoenzyme.[1] This binding stabilizes the inactive R2C2 complex, preventing the release of the active catalytic subunits even in the presence of elevated intracellular cAMP levels.[3] This mechanism is distinct from that of ATP-competitive kinase inhibitors, as it targets the allosteric activation of PKA.
PKA exists in two major isoforms, PKA type I (PKA-I) and PKA type II (PKA-II), which differ in their regulatory subunits (RI and RII, respectively). Each regulatory subunit possesses two distinct cAMP binding sites, site A and site B. This compound exhibits site-selective inhibition, with a preference for site A of PKA-I and site B of PKA-II.[1][2][5] This site selectivity can be exploited to probe the differential roles of PKA isozymes in cellular processes.
References
An In-depth Technical Guide to the Lipophilicity and Membrane Permeability of Rp-8-CPT-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate (Rp-8-CPT-cAMPS) is a potent and selective inhibitor of cAMP-dependent protein kinase A (PKA).[1][2][3] Its utility in cell-based assays and potential as a therapeutic agent is intrinsically linked to its physicochemical properties, particularly its lipophilicity and ability to permeate cell membranes. This technical guide provides a comprehensive overview of these characteristics, including available data, detailed experimental protocols for their determination, and the relevant signaling pathways influenced by this compound.
Data Presentation
The following tables summarize the available physicochemical and permeability data for this compound and the related compound 8-CPT-cAMP.
Table 1: Lipophilicity Data
| Compound | Parameter | Value | Method | Reference |
| This compound | Lipophilicity | Described as "high" and "considerably more lipophilic" than Rp-8-Br-cAMPS. | Qualitative Assessment | [1][4] |
| 8-CPT-cAMP | XLogP3-AA | 0.5 | Computed | [5] |
Note: A higher logP value indicates greater lipophilicity.
Table 2: Membrane Permeability Data
| Compound | Parameter | Value | Method | Reference |
| This compound | Membrane Permeability | Described as "good" and "membrane-permeant". | Qualitative Assessment | [1] |
| 8-CPT-cAMP | Permeability Ranking | 8-CPT-cAMP > dbcAMP > 8-Br-cAMP | In vitro (HPLC-based) | [6] |
Note: The data for 8-CPT-cAMP indicates its relative permeability compared to other cAMP analogs.
Experimental Protocols
Detailed methodologies for determining the lipophilicity and membrane permeability of compounds like this compound are crucial for reproducible research. The following are generalized protocols based on standard industry practices.
Determination of Lipophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides an indirect measure of the octanol-water partition coefficient (logP) by correlating the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Test compound (this compound) and a series of reference compounds with known logP values
-
Autosampler vials
2. Procedure:
-
Preparation of Solutions:
-
Dissolve the test compound and reference standards in a suitable solvent (e.g., methanol (B129727) or DMSO) to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Set the column temperature to 25°C.
-
Use a gradient elution method, for example: 5% to 95% mobile phase B over 15 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for purine-containing compounds).
-
-
Data Acquisition:
-
Inject 10 µL of each reference standard and the test compound.
-
Record the retention time (t_R_) for each compound.
-
Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R_ - t_0_) / t_0_.
-
Plot a calibration curve of log(k') versus the known logP values of the reference standards.
-
Determine the logP of the test compound by interpolating its log(k') value on the calibration curve.
-
Determination of Membrane Permeability using the Caco-2 Cell Model
The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption of drugs.
1. Materials and Equipment:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® permeable supports (e.g., 12-well or 96-well plates)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound (this compound) and control compounds (e.g., propranolol (B1214883) for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS system for sample analysis
2. Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS to the basolateral (receiver) compartment.
-
Add the test compound dissolved in HBSS to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
Also, collect a sample from the donor compartment at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER > 2 suggests the involvement of active efflux.
-
Signaling Pathways and Mechanisms of Action
This compound is primarily known as a competitive inhibitor of PKA. It binds to the regulatory subunits of PKA, preventing the release and activation of the catalytic subunits.[1][7] This mechanism is distinct from ATP-competitive kinase inhibitors.
Additionally, while this compound is a PKA antagonist, it can also influence other cAMP-mediated pathways, such as the Exchange protein directly activated by cAMP (Epac) pathway, although its effects on Epac are less well-characterized and can be cell-type dependent.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. biolog.de [biolog.de]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. 8-(4-Chlorophenylthio)-cAMP | C16H15ClN5O6PS | CID 91636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rp-8-CPT-Cyclic AMP (sodium salt) | CAS 221905-35-7 | Cayman Chemical | Biomol.com [biomol.com]
The Discovery and Development of Rp-8-CPT-cAMPS: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of the Protein Kinase A Inhibitor, Rp-8-CPT-cAMPS.
Introduction
8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer (this compound), is a potent and selective cell-permeable antagonist of cAMP-dependent Protein Kinase A (PKA).[1][2][3] As a key regulator of numerous cellular processes, the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, and its primary effector PKA, are of significant interest in both basic research and drug development. The discovery of specific inhibitors such as this compound has been instrumental in dissecting the complex roles of PKA in cellular function.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and potential off-target effects.
Core Properties and Mechanism of Action
This compound is a structural analog of cAMP, modified at two key positions to enhance its inhibitory properties. The substitution of a hydrogen atom with a lipophilic 4-chlorophenylthio group at the 8-position of the adenine (B156593) ring, combined with the Rp-isomeric phosphorothioate (B77711) modification of the cyclic phosphate, confers high membrane permeability and resistance to hydrolysis by phosphodiesterases (PDEs).[4] This metabolic stability ensures sustained intracellular concentrations, making it a reliable tool for cell-based assays.[4]
The primary mechanism of action of this compound is the competitive inhibition of PKA activation.[2] In its inactive state, PKA exists as a holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. The binding of endogenous cAMP to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits. This compound exerts its inhibitory effect by binding to the cAMP-binding sites on the R subunits, stabilizing the inactive holoenzyme conformation and preventing the release of the catalytic subunits.[4][5] This mode of action contrasts with ATP-competitive inhibitors that target the active site of the catalytic subunit.[4]
This compound exhibits site-selectivity for the different PKA isoforms. It preferentially binds to site A of the type I regulatory subunit (RI) and site B of the type II regulatory subunit (RII).[2][3][4][6]
Quantitative Data
| Compound/Assay | Target | Value | Notes |
| Rp-8-pCPT-cAMPS-pAB (BRET Assay) | PKA Holoenzyme Dissociation | IC50 ≈ 4 µM | Prodrug form used in live-cell assays.[1] |
| Rp-cAMPS (In Vitro) | PKA I | Ki = 12.5 µM | Parent compound without the 8-CPT modification.[7] |
| Rp-cAMPS (In Vitro) | PKA II | Ki = 4.5 µM | Parent compound without the 8-CPT modification.[7] |
Signaling Pathway
The following diagram illustrates the canonical cAMP/PKA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro PKA Activity Assay (Radioactive)
This protocol is adapted from a general method for measuring PKA phosphotransferase activity.[8][9]
Materials:
-
Purified PKA enzyme or cell lysate
-
This compound
-
Kemptide (LRRASLG), a specific PKA substrate
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
40% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. For a 40 µL final volume:
-
10 µL of 4x Kinase buffer
-
10 µL of substrate mix (containing Kemptide and any other necessary components)
-
10 µL of this compound (at various concentrations for dose-response) or vehicle control
-
10 µL of PKA enzyme preparation
-
-
Initiate Reaction: Start the phosphorylation reaction by adding 10 µL of Mg²⁺/ATP cocktail containing [γ-³²P]ATP.
-
Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes. The reaction should be linear within this timeframe.
-
Stop Reaction: Terminate the reaction by adding 10 µL of 40% TCA.
-
Separation: Spot 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a single wash in acetone.
-
Quantification: Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Bioluminescence Resonance Energy Transfer (BRET) Assay for PKA Holoenzyme Dissociation
This protocol is based on established BRET assays for monitoring PKA subunit interactions in living cells.[1][10][11][12][13]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for PKA subunits fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Green Fluorescent Protein, GFP). For example, RIIβ-Rluc and Cα-GFP.
-
Cell culture reagents
-
Transfection reagent
-
This compound
-
PKA activator (e.g., Forskolin)
-
BRET substrate (e.g., Coelenterazine h)
-
White, opaque 96-well microplates
-
Luminometer capable of sequential dual-wavelength detection
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 6-well plate.
-
Co-transfect the cells with the Rluc- and GFP-tagged PKA subunit expression vectors using a suitable transfection reagent.
-
24 hours post-transfection, re-seed the cells into a white, opaque 96-well plate.
-
-
Cell Treatment:
-
48 hours post-transfection, replace the culture medium with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes.
-
Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15 minutes.
-
-
BRET Measurement:
-
Add the BRET substrate (e.g., Coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for GFP).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
A decrease in the BRET ratio upon stimulation indicates PKA holoenzyme dissociation.
-
Plot the BRET ratio against the concentration of this compound to determine the IC₅₀ value.
-
VASP Phosphorylation Assay by Western Blot
This protocol outlines the detection of PKA-mediated phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157.[14][15][16][17][18]
Materials:
-
Cell line of interest (e.g., human platelets, endothelial cells)
-
This compound
-
PKA activator (e.g., Forskolin or a specific agonist)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-VASP (Ser157)
-
Primary antibody against total VASP (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat cells with this compound or vehicle for 30 minutes.
-
Stimulate cells with a PKA activator for the desired time (e.g., 15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total VASP antibody for a loading control.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on a cellular response.
Potential Off-Target Effects and Considerations
While this compound is a valuable tool, it is essential to consider potential off-target effects.
-
Exchange protein directly activated by cAMP (Epac): Epac is another key cAMP effector. While some cAMP analogs can activate Epac, Rp-isomers like this compound are generally considered to be poor Epac activators and can even act as antagonists at high concentrations.[19][20] However, it is crucial to confirm the PKA-dependence of the observed effects using complementary approaches, such as using PKA-specific activators or inhibitors, or genetic knockdown of PKA subunits.
-
Cyclic Nucleotide-gated (CNG) Channels: Some cAMP analogs can directly modulate the activity of CNG channels. The effect of this compound on these channels is not extensively characterized, and its potential interaction should be considered in relevant experimental systems.
-
Prodrug Forms: The use of more membrane-permeable prodrugs, such as Rp-8-pCPT-cAMPS-pAB, can be advantageous for in-cell potency.[1] However, researchers should be aware that the prodrug itself may have off-target effects before its intracellular conversion to the active compound.
Conclusion
This compound is a powerful and widely used pharmacological tool for the investigation of PKA signaling. Its high potency, membrane permeability, and resistance to metabolic degradation make it a reliable inhibitor for both in vitro and in cellulo studies. By understanding its mechanism of action and employing rigorous experimental design, researchers can effectively utilize this compound to elucidate the multifaceted roles of PKA in health and disease, and to explore its potential as a therapeutic target.
References
- 1. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biolog.de [biolog.de]
- 5. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel, isotype-specific sensors for protein kinase A subunit interaction based on bioluminescence resonance energy transfer (BRET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 12. Screening for Protein-Protein Interaction Inhibitors Using a Bioluminescence Resonance Energy Transfer (BRET)-Based Assay in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BRET Biosensor Analysis of Receptor Tyrosine Kinase Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. VASP Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
The Competitive Antagonist Rp-8-CPT-cAMPS: A Technical Guide to Investigating cAMP-Mediated Signaling
Abstract
This technical guide provides an in-depth overview of Rp-8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate (Rp-8-CPT-cAMPS), a potent and selective competitive antagonist of cyclic AMP (cAMP)-dependent protein kinase (PKA). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative biochemical data, and experimental applications of this compound. Furthermore, it offers comprehensive, step-by-step protocols for key assays and visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in dissecting cAMP-mediated cellular processes.
Introduction
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of physiological processes, including metabolism, gene expression, cell proliferation, and apoptosis. The primary effector of cAMP in many signaling cascades is the cAMP-dependent protein kinase (PKA). The PKA holoenzyme exists as an inactive tetramer, consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP to the regulatory subunits, a conformational change is induced, leading to the dissociation and activation of the catalytic subunits, which then phosphorylate downstream target proteins.
To elucidate the specific roles of PKA in complex cellular signaling networks, researchers require sophisticated molecular tools that can selectively modulate its activity. This compound has emerged as an indispensable tool for this purpose. It is a lipophilic, membrane-permeant, and phosphodiesterase-resistant analog of cAMP that acts as a potent competitive antagonist of PKA.[1][2] This guide will explore the core characteristics of this compound and provide practical guidance for its application in research.
Mechanism of Action
This compound exerts its inhibitory effect by competitively binding to the cAMP-binding sites on the regulatory subunits of both PKA type I (PKA-I) and type II (PKA-II).[2][3] Unlike the endogenous agonist cAMP, the "Rp" configuration of the phosphorothioate (B77711) group in this compound prevents the conformational change required for the dissociation of the catalytic subunits.[4] By occupying these binding sites, this compound effectively blocks the activation of PKA by endogenous cAMP, thereby inhibiting the phosphorylation of downstream substrates.[3]
Notably, this compound exhibits some site-selectivity for the two distinct cAMP-binding sites (A and B) on the regulatory subunits. It preferentially targets site A of the type I regulatory subunit (RI) and site B of the type II regulatory subunit (RII).[3] This characteristic can be leveraged in studies aiming to dissect the specific roles of different PKA isoforms.
dot
Quantitative Data
The potency of this compound as a PKA antagonist has been quantified in various studies. The following table summarizes key inhibitory constants (IC50) for this compound and related compounds. Lower values indicate higher potency.
| Compound | Target | IC50 (µM) | Notes |
| This compound-pAB | PKA | 4 | Estimated IC50 for the inhibition of forskolin-induced phosphorylation of RII subunits in sensory neurons. The "pAB" denotes a photoactivatable derivative.[5][6] |
| Rp-cAMPS-pAB | PKA | 10 | Estimated IC50 for the inhibition of forskolin-induced phosphorylation of RII subunits in sensory neurons.[5][6] |
| Rp-8-Br-cAMPS-pAB | PKA | 3 | Estimated IC50 for the inhibition of forskolin-induced phosphorylation of RII subunits in sensory neurons.[5][6] |
Selectivity Profile
A key advantage of this compound is its selectivity for PKA over other cAMP effectors, such as the Exchange protein directly activated by cAMP (Epac) and cyclic nucleotide-gated (CNG) ion channels. While comprehensive quantitative data on its selectivity is still emerging, numerous studies have utilized this compound to differentiate between PKA- and Epac-mediated signaling pathways.
-
Epac: Studies have shown that while Rp-cAMPS can inhibit Epac, it does so with lower affinity compared to its potent inhibition of PKA.[7] this compound is often used in conjunction with Epac-selective activators, such as 8-pCPT-2'-O-Me-cAMP, to isolate and study Epac-specific effects.[3]
-
CNG Channels: Some Rp-isomers of cAMP analogs have been shown to act as antagonists of CNG channels, though often with lower potency than their effects on PKA.[8] The specific effects of this compound on various CNG channel isoforms require further investigation.
Experimental Protocols
The following section provides detailed methodologies for key experiments utilizing this compound to investigate PKA signaling.
In Vitro PKA Kinase Activity Assay
This protocol describes a method to measure the inhibitory effect of this compound on the kinase activity of purified PKA in a cell-free system.
Materials:
-
Purified PKA holoenzyme
-
This compound
-
cAMP (for PKA activation)
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP or a non-radioactive kinase assay kit (e.g., ADP-Glo™)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper and washing solutions (for radioactive assay) or luminometer (for non-radioactive assay)
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound and cAMP in an appropriate solvent (e.g., water or DMSO). Prepare serial dilutions of this compound in the kinase assay buffer.
-
Pre-incubation: In a microcentrifuge tube, pre-incubate the purified PKA holoenzyme with various concentrations of this compound for 15-30 minutes at room temperature. Include a vehicle control (no this compound).
-
Initiate PKA Activation: Add a fixed, activating concentration of cAMP to all tubes (except for a negative control) and incubate for 5-10 minutes at 30°C.
-
Start Kinase Reaction: Add the PKA substrate peptide and [γ-³²P]ATP (or unlabeled ATP for non-radioactive assays) to initiate the phosphorylation reaction. Incubate for 10-30 minutes at 30°C.
-
Stop Reaction and Detect Phosphorylation:
-
Radioactive Method: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method: Follow the manufacturer's instructions for the specific kinase assay kit to measure kinase activity (e.g., by quantifying ADP production via luminescence).
-
-
Data Analysis: Plot the PKA activity against the concentration of this compound to determine the IC50 value.
dot
Western Blot Analysis of PKA Substrate Phosphorylation in Cells
This protocol details the use of this compound to inhibit the phosphorylation of a known PKA substrate (e.g., CREB at Ser133) in a cellular context.
Materials:
-
Cultured cells
-
This compound
-
PKA activator (e.g., Forskolin and IBMX, or a cell-permeable cAMP analog)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against the phosphorylated PKA substrate (e.g., anti-phospho-CREB (Ser133))
-
Primary antibody against the total protein of the PKA substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Pre-incubate the cells with various concentrations of this compound for 30-60 minutes. Include a vehicle control.
-
Stimulate the cells with a PKA activator for the desired time (e.g., 15-30 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of substrate phosphorylation. Normalize the phospho-protein signal to the total protein signal.
Rap1 Activation Assay (Pull-Down)
This protocol is designed to differentiate between PKA- and Epac-mediated signaling by assessing the effect of this compound on the activation of Rap1, a downstream effector of Epac.
Materials:
-
Cultured cells
-
This compound
-
Epac-selective activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Cell lysis buffer
-
Rap1 activation assay kit (containing a Rap1-GTP binding domain, e.g., RalGDS-RBD, coupled to agarose (B213101) beads)
-
Anti-Rap1 antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate and grow cells as described above.
-
Pre-incubate cells with this compound or a vehicle control.
-
Stimulate the cells with an Epac-selective activator.
-
-
Cell Lysis: Lyse the cells in the appropriate lysis buffer provided with the kit.
-
Pull-Down of Active Rap1:
-
Incubate the cell lysates with the RalGDS-RBD agarose beads to pull down active, GTP-bound Rap1.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
-
Data Analysis: Compare the levels of active Rap1 in the different treatment groups to determine if this compound affects Epac-mediated Rap1 activation.
Conclusion
This compound is a powerful and versatile tool for the investigation of cAMP signaling pathways. Its properties as a potent, selective, membrane-permeable, and phosphodiesterase-resistant competitive antagonist of PKA make it an invaluable reagent for a wide range of applications in cell biology, pharmacology, and drug discovery. By employing the experimental approaches detailed in this guide, researchers can effectively utilize this compound to dissect the intricate roles of PKA in cellular function and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. biolog.de [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Effects of Rp-8-CPT-cAMPS on PKA Type I and Type II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the differential effects of 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-CPT-cAMPS), on the two major isozymes of cAMP-dependent protein kinase (PKA), type I (PKA-I) and type II (PKA-II). This compound is a potent, membrane-permeable, and phosphodiesterase-resistant competitive antagonist of PKA. Its utility in dissecting PKA signaling pathways stems from its site-selective interaction with the regulatory subunits of PKA-I and PKA-II, leading to distinct inhibitory profiles for each isozyme. This document summarizes the quantitative data on its binding and inhibition, provides detailed experimental protocols for its characterization, and illustrates the underlying molecular mechanisms and signaling pathways.
Introduction to PKA Isozymes and this compound
Cyclic AMP-dependent protein kinase (PKA) is a key mediator of signal transduction in response to the second messenger cyclic AMP (cAMP). The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. In the inactive state, the R-subunits bind to and inhibit the C-subunits. The binding of cAMP to the R-subunits induces a conformational change, leading to the dissociation and activation of the C-subunits, which then phosphorylate downstream target proteins.
There are two major types of PKA, designated as type I and type II, which are distinguished by their regulatory subunits: RI for PKA-I and RII for PKA-II.[1] Each R-subunit has two distinct cAMP-binding domains, site A and site B. These isozymes exhibit different biochemical properties and are localized to distinct subcellular compartments through interactions with A-Kinase Anchoring Proteins (AKAPs), allowing for specific and localized signaling.[1]
This compound is a synthetic analog of cAMP that acts as a competitive antagonist.[2][3] Its chemical modifications, including a phosphorothioate (B77711) group and an 8-chlorophenylthio moiety, confer resistance to hydrolysis by phosphodiesterases and enhance its lipophilicity, enabling it to readily cross cell membranes.[3][4] A key feature of this compound is its site-selectivity for the regulatory subunits, which forms the basis for its differential effects on PKA-I and PKA-II.[2][3][5]
Mechanism of Action and Site Selectivity
This compound exerts its inhibitory effect by binding to the cAMP-binding sites on the regulatory subunits of PKA, thereby preventing the cAMP-induced dissociation of the catalytic subunits.[3][5] This stabilizes the inactive holoenzyme complex.
Crucially, this compound displays a notable preference for different binding sites on the RI and RII subunits. It preferentially binds to site A of the RI subunit and site B of the RII subunit.[2][3][5] This differential binding affinity is the primary determinant of its distinct inhibitory potency towards PKA-I and PKA-II.
Figure 1: Mechanism of PKA activation and inhibition by this compound.
Quantitative Data: PKA Isozyme Selectivity
The differential affinity of this compound for the RI and RII subunits translates into distinct inhibitory potencies for PKA-I and PKA-II. The following tables summarize the key quantitative parameters that describe this selectivity. The data is primarily derived from the seminal works of Dostmann et al. (1990) and Gjertsen et al. (1995).
| Compound | PKA Isozyme | Regulatory Subunit | Binding Site | Relative Affinity Preference |
| This compound | PKA Type I | RI | Site A | High[2][3][5] |
| Site B | Low | |||
| PKA Type II | RII | Site A | Low[2][3][5] | |
| Site B | High[2][3][5] |
Table 1: Site Selectivity of this compound for PKA Regulatory Subunits.
| Compound | PKA Isozyme | Ki (µM) | IC50 (µM) |
| This compound | PKA Type I | [Data to be extracted from Dostmann et al., 1990] | [Data to be extracted from Gjertsen et al., 1995] |
| PKA Type II | [Data to be extracted from Dostmann et al., 1990] | [Data to be extracted from Gjertsen et al., 1995] |
Table 2: Inhibition and Binding Constants of this compound for PKA Isozymes. (Note: Specific values require direct consultation of the cited primary literature.)
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with PKA isozymes.
In Vitro PKA Kinase Activity Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by PKA-I and PKA-II.
Materials:
-
Purified recombinant PKA-I and PKA-II holoenzymes
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)
-
cAMP
-
This compound
-
Phosphocellulose paper
-
Scintillation counter
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare Reagents: Dilute PKA isozymes, substrate peptide, cAMP, and this compound to desired concentrations in kinase reaction buffer.
-
Set up Inhibition Assay: In a microcentrifuge tube, pre-incubate the PKA holoenzyme with varying concentrations of this compound for 20 minutes at room temperature. This pre-incubation is crucial as the antagonist needs to bind to the holoenzyme before the activator (cAMP) is introduced.[3]
-
Initiate Activation: Add a fixed, activating concentration of cAMP to each reaction tube.
-
Start Phosphorylation: Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 10-15 minutes.
-
Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper and immediately immerse it in the stop solution.
-
Washing: Wash the phosphocellulose papers several times with the stop solution to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of PKA activity as a function of the this compound concentration to determine the IC50 value for each isozyme.
Figure 2: Workflow for in vitro PKA kinase activity assay.
Bioluminescence Resonance Energy Transfer (BRET) Assay
This cell-based assay monitors the interaction between PKA regulatory and catalytic subunits in real-time to assess the effect of this compound on holoenzyme stability.[6][7]
Materials:
-
Mammalian cells (e.g., HEK293)
-
Expression vectors for PKA subunits fused to Renilla luciferase (Rluc) (donor) and a fluorescent protein like GFP or YFP (acceptor) (e.g., RII-Rluc and C-YFP)
-
Cell culture medium and reagents
-
Transfection reagent
-
BRET substrate (e.g., Coelenterazine h)
-
Plate reader capable of measuring luminescence at two wavelengths
-
cAMP-elevating agent (e.g., Forskolin)
-
This compound
Procedure:
-
Cell Culture and Transfection: Culture cells and co-transfect them with the Rluc- and YFP-tagged PKA subunit expression vectors.
-
Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulation: Add a cAMP-elevating agent (e.g., Forskolin) to stimulate endogenous cAMP production. Include a vehicle control.
-
BRET Measurement:
-
Add the BRET substrate (Coelenterazine h) to each well.
-
Immediately measure the luminescence at the donor emission wavelength (e.g., ~480 nm) and the acceptor emission wavelength (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
A decrease in the BRET ratio indicates dissociation of the PKA holoenzyme.
-
Plot the change in BRET ratio against the concentration of this compound to determine its effect on holoenzyme stability in the presence of a cAMP stimulus. An increase in the BRET signal in the presence of the antagonist suggests stabilization of the holoenzyme complex.[6]
-
Figure 3: Workflow for the BRET assay to measure PKA holoenzyme dynamics.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique to measure the binding kinetics and affinity of this compound to purified PKA regulatory subunits.[8][9][10]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant RI and RII subunits
-
This compound
-
Running buffer (e.g., HBS-EP)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified RI and RII subunits onto separate flow cells of the sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.
-
Binding Measurement:
-
Inject the different concentrations of this compound over the flow cells containing the immobilized R-subunits.
-
Record the binding response (in Resonance Units, RU) over time. This includes an association phase during the injection and a dissociation phase during the subsequent flow of running buffer.
-
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for non-specific binding.
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD values for the interaction of this compound with RI and RII to quantify the binding affinity and selectivity.
-
Conclusion
This compound is an invaluable tool for the selective inhibition of PKA isozymes. Its differential effect on PKA-I and PKA-II, driven by its site-selectivity for the RI and RII regulatory subunits, allows researchers to dissect the specific roles of these isozymes in various cellular processes. The quantitative data, though requiring consultation of primary literature for specific values, clearly indicates a preference for inhibiting PKA-I via site A and PKA-II via site B. The experimental protocols provided herein offer robust methods for characterizing these interactions and furthering our understanding of compartmentalized PKA signaling. For drug development professionals, the nuanced selectivity of this compound provides a framework for designing novel, isozyme-specific PKA modulators.
References
- 1. Protein kinase A type I and type II define distinct intracellular signaling compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biolog.de [biolog.de]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Novel, isotype-specific sensors for protein kinase A subunit interaction based on bioluminescence resonance energy transfer (BRET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRET Biosensor Analysis of Receptor Tyrosine Kinase Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. affiniteinstruments.com [affiniteinstruments.com]
- 10. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Protein Kinase A (PKA) and Basal Activity
An In-Depth Technical Guide to Investigating Basal PKA Activity with Rp-8-CPT-cAMPS
Protein Kinase A (PKA) is a pivotal enzyme in cellular signal transduction, mediating the effects of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The canonical PKA signaling pathway is integral to regulating a vast array of cellular processes, including metabolism, gene expression, cell growth, and memory formation.[2][3][4] PKA exists as an inactive holoenzyme composed of two regulatory (R) and two catalytic (C) subunits.[3][5] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits, which then phosphorylate downstream protein substrates on serine and threonine residues.[5][6]
Even in the absence of overt hormonal or neurotransmitter stimulation, most cells maintain a certain level of intracellular cAMP, resulting in a low-level, steady-state PKA activity known as basal activity . This basal signaling is crucial for maintaining cellular homeostasis and priming the cell for response to stimuli. Investigating this basal activity is critical for understanding the fundamental state of signaling networks and how they are altered in pathological conditions.
Rp-8-(4-Chlorophenylthio)-adenosine-3',5'-cyclic monophosphorothioate (this compound) is a potent and specific pharmacological tool designed to probe PKA signaling by competitively inhibiting its activation.[7][8] This guide provides a comprehensive overview of its mechanism, application, and the experimental protocols required to investigate basal PKA activity.
Core Mechanism of Action: this compound
This compound is a cAMP analog engineered with key chemical modifications that confer properties ideal for cellular and in vitro studies.[9][10]
-
Competitive Antagonism : It acts as a competitive antagonist at the cAMP-binding sites on the PKA regulatory subunits.[7][8] By occupying these sites, it stabilizes the inactive PKA holoenzyme, preventing the cAMP-induced dissociation and release of the active catalytic subunits.[9][11][12]
-
High Lipophilicity : The 8-(4-Chlorophenylthio) modification significantly increases the molecule's lipophilicity, enhancing its ability to permeate cell membranes and making it effective for use in intact cells.[9][10]
-
Phosphodiesterase (PDE) Resistance : A phosphorothioate (B77711) modification in the Rp-isomeric configuration at the cyclic phosphate (B84403) ring renders the molecule resistant to hydrolysis by PDEs.[6][9] This ensures sustained intracellular concentrations and a durable inhibitory effect compared to endogenous cAMP.
-
Site Selectivity : this compound exhibits selectivity for the different cAMP binding sites on PKA isoforms, preferentially targeting site A of PKA type I (RI) and site B of PKA type II (RII).[7][8][9]
Due to this mechanism, preincubation with this compound is essential in experimental setups.[9][13] This allows the inhibitor sufficient time to cross the cell membrane and occupy the cAMP binding sites before any potential stimulation or measurement of basal activity.[9][13]
Signaling Pathway Visualization
The following diagrams illustrate the PKA signaling pathway and the mechanism of inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. PKA Signaling → Area → Sustainability [lifestyle.sustainability-directory.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biolog.de [biolog.de]
- 10. This compound BIOLOG Life Science Institute [biolog.de]
- 11. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. biolog.de [biolog.de]
Methodological & Application
Application Notes and Protocols for Rp-8-CPT-cAMPS in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-CPT-cAMPS (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent, cell-permeable, and metabolically stable competitive antagonist of cyclic AMP (cAMP) for the activation of cAMP-dependent Protein Kinase A (PKA).[1][2][3] Its lipophilic nature allows for efficient passage across cell membranes, making it an invaluable tool for investigating the role of the cAMP/PKA signaling pathway in a wide array of cellular processes. Unlike ATP-site inhibitors, this compound acts by binding to the cAMP-binding sites on the regulatory subunits of the PKA holoenzyme, preventing its dissociation and subsequent activation of the catalytic subunits.[2] This document provides detailed application notes and experimental protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound is a structural analog of cAMP, featuring a chlorophenylthio group at the 8-position and a sulfur atom in the Rp configuration at the cyclic phosphate. These modifications confer resistance to hydrolysis by phosphodiesterases (PDEs) and enhance its membrane permeability.[2] It competitively inhibits the binding of cAMP to the regulatory subunits of both PKA type I and type II isozymes, with a preference for site A of type I and site B of type II.[2][3] By stabilizing the inactive PKA holoenzyme, this compound effectively blocks downstream phosphorylation of PKA substrates. For optimal inhibitory effect, pre-incubation with this compound prior to stimulation with a PKA activator is recommended.[2]
Data Presentation
Solubility of this compound
| Solvent | Minimum Solubility (mM) |
| Water | 100 |
| DMSO | 100 |
| DMF | 100 |
| Ethanol (96%) | 100 |
| Methanol | 100 |
| PBS, pH 7.4 | 100 |
| 100 mM Na2HPO4, pH 7.0 | 100 |
| 25 mM HEPES/NaOH, pH 7.2 | 100 |
| 25 mM Tris/HCl, pH 7.4 | 100 |
Data sourced from BIOLOG Life Science Institute.[2]
Typical Working Concentrations
The optimal concentration of this compound is highly dependent on the cell type, experimental conditions, and the specific endpoint being measured. A dose-response experiment is strongly recommended to determine the optimal concentration for your system.
| Cell Type | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |
| Various Cell Lines | 10 - 100 | 15 - 30 min (pre-incubation) | Inhibition of PKA-mediated phosphorylation | [3] |
| Rat Mesenteric Artery | 10 | Not Specified | Inhibition of endothelium-dependent and -independent relaxation | [3] |
| Sensory Neurons | 10 | 30 min | Inhibition of forskolin-induced phosphorylation of CREB and ERK1/2 | [1] |
Note on IC50 Values: Specific IC50 values for this compound are highly cell-type and context-dependent, and are not widely reported in the literature as a single value. It is best practice to perform a dose-response curve to determine the effective inhibitory concentration in your specific experimental setup.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol provides a general framework for determining the effective concentration of this compound to inhibit PKA signaling in your cell line of interest, using Western blot analysis of a known PKA substrate, such as phospho-CREB (Ser133) or phospho-VASP (Ser157).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
PKA activator (e.g., Forskolin, isoproterenol)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PKA substrate (e.g., anti-phospho-CREB Ser133), anti-total PKA substrate, and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treatment: On the day of the experiment, prepare working solutions of this compound in fresh culture medium at various concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM). The '0 µM' sample serves as the vehicle control. Aspirate the old medium and replace it with the medium containing this compound. Incubate for 20-30 minutes.
-
Stimulation: Prepare a working solution of your PKA activator (e.g., 10 µM Forskolin). Add the activator to the wells (except for the unstimulated control) and incubate for an appropriate time to induce phosphorylation (typically 15-30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration of each sample using a BCA assay.
-
Western Blot:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PKA substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total PKA substrate and a loading control to ensure equal loading.
-
-
Analysis: Quantify the band intensities and determine the concentration of this compound that effectively inhibits the agonist-induced phosphorylation.
Protocol 2: CRE-Luciferase Reporter Assay for PKA-Mediated Gene Transcription
This assay quantifies the inhibition of cAMP-responsive element (CRE)-mediated gene transcription by this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CRE-luciferase reporter plasmid
-
Control plasmid (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the CRE-luciferase reporter plasmid and the control Renilla luciferase plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours to allow for plasmid expression.
-
Pre-treatment: Prepare working solutions of this compound in fresh culture medium at various concentrations. Replace the medium on the transfected cells with the treatment medium and incubate for 20-30 minutes.
-
Stimulation: Add a PKA activator (e.g., Forskolin) to the wells and incubate for 6-8 hours.
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells using the passive lysis buffer provided with the assay kit.
-
Following the manufacturer's protocol, add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Next, add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the data as a fold change relative to the stimulated control cells to determine the inhibitory effect of this compound.
Important Considerations and Controls
-
Pre-incubation: For optimal results, pre-incubate cells with this compound for at least 20 minutes before adding a PKA agonist.[2]
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., water or DMSO) to ensure that the observed effects are due to the compound itself.
-
Positive Control for Inhibition: To confirm that the observed effect is PKA-dependent, use another PKA inhibitor with a different mechanism of action (e.g., H-89, an ATP-competitive inhibitor) in a parallel experiment.
-
Off-Target Effects: While highly selective for PKA, at high concentrations, cAMP analogs can have off-target effects. For example, some cAMP analogs have been shown to interact with cyclic nucleotide-gated (CNG) ion channels or phosphodiesterases (PDEs).[2][4] It is crucial to use the lowest effective concentration determined from a dose-response experiment.
-
Stability and Storage: this compound is stable, but stock solutions should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. Protect the compound and its solutions from bright light.[2]
Troubleshooting
-
No or weak inhibition:
-
Insufficient pre-incubation time: Ensure adequate pre-incubation with this compound before adding the agonist.
-
Suboptimal concentration: Perform a dose-response experiment to find the effective concentration for your cell type.
-
Compound degradation: Use a fresh stock solution of this compound.
-
-
Inconsistent results:
-
Cell passage number: Use cells within a consistent and low passage number range.
-
Cell confluency: Ensure consistent cell confluency at the time of the experiment.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the critical roles of the cAMP/PKA signaling pathway in their specific areas of study.
References
Application Notes and Protocols for Rp-8-CPT-cAMPS in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Rp-8-CPT-cAMPS, a potent and cell-permeable inhibitor of cAMP-dependent Protein Kinase A (PKA), in primary neuronal cultures. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, facilitating the investigation of PKA-mediated signaling pathways in neuronal function and drug discovery.
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger in neurons, regulating a myriad of physiological processes, including synaptic plasticity, gene expression, and neuronal survival. Protein Kinase A (PKA) is a primary effector of cAMP. The analog this compound serves as a valuable tool to dissect the roles of the cAMP/PKA signaling cascade. As a competitive antagonist of cAMP at the regulatory subunits of PKA, this compound prevents the dissociation and subsequent activation of the catalytic subunits, thereby inhibiting downstream phosphorylation events.[1] Its lipophilic nature ensures excellent membrane permeability, making it suitable for use in living primary neurons.[1]
Mechanism of Action
This compound is a competitive inhibitor of PKA types I and II.[1] It achieves its inhibitory effect by binding to the cAMP-binding sites on the regulatory subunits of the PKA holoenzyme. This occupation prevents the conformational change induced by endogenous cAMP, thus keeping the catalytic subunits in an inactive state.[1] For optimal results, preincubation with this compound is recommended to allow for membrane penetration and binding to the PKA regulatory subunits before the application of a PKA-activating stimulus.[1]
Data Presentation
The following tables summarize quantitative data regarding the application and effects of this compound and related PKA inhibitors in neuronal and other relevant cell types.
Table 1: Effective Concentrations of PKA Inhibitors
| Compound | Cell Type | Application | Effective Concentration | Observed Effect |
| This compound | N/A | PKA Inhibition | Varies by system | Inhibition of first messenger-stimulated phosphorylation |
| Rp-cAMPS | Hippocampal Neurons (postsynaptic) | LTP Reversal | 4 mM | Reversal of established Long-Term Potentiation |
| Rp-cAMPS | Expiratory Neurons | Inhibition of Neuronal Activity | Intracellular injection | Hyperpolarization and decreased input resistance[2] |
| Rp-8-bromo-cAMPS | CATH.a and SH-SY5Y cells | PKA subunit expression | Not specified | Increased levels of PKA subunit immunoreactivity[3] |
| KT5720 | Retinal Ganglion Cells | Inhibition of CNTF/CPT-cAMP effects | Not specified | Abolished survival and axonal regeneration[4] |
Table 2: IC50 Values for PKA Inhibition by Rp-cAMPS Analogs
| Compound | Cell Type | Assay | IC50 Value |
| Rp-cAMPS-pAB | Sensory Neurons | Fsk-induced pRII immunoreactivity | ~10 µM[5] |
| Rp-8-pCPT-cAMPS-pAB | Sensory Neurons | Fsk-induced pRII immunoreactivity | ~4 µM[5] |
| Rp-8-Br-cAMPS-pAB | Sensory Neurons | Fsk-induced pRII immunoreactivity | ~3 µM[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PKA signaling pathway and a typical experimental workflow for studying PKA inhibition in primary neurons.
References
- 1. biolog.de [biolog.de]
- 2. cAMP-dependent protein kinase modulates expiratory neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of cAMP-dependent protein kinase subunit expression in CATH.a and SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CREB Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 5. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Optimal Concentration of Rp-8-CPT-cAMPS
Introduction
Rp-8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate (Rp-8-CPT-cAMPS) is a potent and selective antagonist of cyclic AMP (cAMP)-dependent protein kinase (PKA).[1][2] Due to its high lipophilicity, it is membrane-permeant, making it an effective tool for studying cAMP-mediated signaling pathways in intact cells.[3] Furthermore, its modification with a phosphorothioate (B77711) group at the cyclic phosphate (B84403) moiety confers resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained inhibitory action.[3][4] this compound acts as a competitive inhibitor by binding to the cAMP-binding sites on the regulatory subunits of PKA, which stabilizes the inactive holoenzyme complex and prevents its dissociation into active catalytic subunits.[5] Determining the optimal concentration of this compound is critical for achieving specific inhibition of PKA without off-target effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to establish the effective working concentration of this compound for various experimental systems.
Mechanism of Action
The canonical cAMP signaling pathway begins with the activation of adenylyl cyclase, which synthesizes cAMP. cAMP then binds to the regulatory (R) subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic (C) subunits. These active C subunits then phosphorylate downstream substrate proteins on serine and threonine residues.
This compound is a cAMP analog that competitively antagonizes this process.[6] By occupying the cAMP binding sites on the R subunits, it prevents the binding of endogenous cAMP and locks the PKA holoenzyme in its inactive state.[5] It is a site-selective inhibitor, showing a preference for site A of PKA type I and site B of PKA type II.[3][5] Because it prevents the activation of PKA, a pre-incubation period is crucial to allow the inhibitor to permeate the cell membrane and bind to PKA before the system is stimulated to produce cAMP.[3][7]
Data Presentation: Effective Concentrations
The optimal concentration of this compound is highly dependent on the biological system, including cell type, membrane properties, and endogenous PKA levels.[3] The following table summarizes concentrations used in published studies to provide a starting point for optimization.
| Cell Type / System | Concentration | Incubation Time | Observed Effect | Reference |
| Human Airway Smooth Muscle Cells | 100 µM | 30 min | Largely diminished the augmentation of bradykinin-induced IL-8 release. | [1] |
| Human Airway Smooth Muscle Cells | 100 µM | 30 min | Reduced GTP-loading of Rap1 induced by PKA and Epac activators. | [1] |
| Human Platelets | 100 µM | 15 min | Blocked phosphorylation of VASP induced by a PKA activator. | [1] |
| Rat Mesenteric Artery Rings | 10 µM | N/A | Inhibited endothelium-dependent and -independent relaxation. | [1] |
| HEK293 Cells (transfected) | 10 µM (pAB prodrug) | 30 min | Effectively inhibited the dissociation of PKA sensors and phosphorylation of CREB. | [8] |
| Sensory Neurons | 10 µM (pAB prodrug) | 30 min | Caused long-lasting inhibition of Fsk-induced pRII immunoreactivity. | [8] |
Note: pAB (para-acetoxybenzyl) prodrugs are used to enhance cell permeability; higher concentrations of the parent compound may be required to achieve similar effects.[8]
Experimental Protocols
1. General Workflow for Determining Optimal Concentration
The most common method for determining the optimal concentration of this compound is to perform a dose-response experiment. This involves treating cells with a range of inhibitor concentrations, stimulating the cAMP pathway, and then measuring a downstream PKA-dependent event.
Methodology:
-
Cell Culture: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in an appropriate solvent like sterile water or DMSO.[5][9] Aliquot and store at -20°C or -80°C.[9]
-
On the day of the experiment, prepare a range of working concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM) by diluting the stock solution in fresh cell culture medium. Include a vehicle-only control.
-
-
Pre-incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Pre-incubate the cells for a recommended period of 20-30 minutes at 37°C to allow for cell penetration.[3][7]
-
Stimulation: Add a known PKA activator (e.g., Forskolin, 8-Br-cAMP, Isoproterenol) to the wells to induce cAMP production and PKA activation.
-
Incubation: Incubate for a time suitable for the endpoint being measured (e.g., 15-30 minutes for phosphorylation events).[1][10]
-
Analysis: Lyse the cells and perform an assay to measure the PKA-dependent downstream effect.
2. Protocol: Western Blot for Phospho-CREB (Ser133)
This protocol assesses the inhibitory effect of this compound on the phosphorylation of the transcription factor CREB, a well-known PKA substrate.
Materials:
-
Cell culture plates
-
This compound and a PKA activator (e.g., Forskolin)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB or a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Follow the general workflow described above to treat cells with a dose range of this compound followed by stimulation with a PKA activator.
-
Cell Lysis: After treatment, aspirate the medium and wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, incubate on ice for 15-20 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.[10]
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities.[10]
-
Normalization: Strip the membrane and re-probe with an antibody for total CREB or a loading control to normalize the data. The optimal concentration of this compound will be the one that shows significant inhibition of CREB phosphorylation compared to the stimulated control.
3. Protocol: In Vitro PKA Kinase Activity Assay
This protocol directly measures the catalytic activity of PKA from cell lysates using a specific PKA substrate.
Materials:
-
Cell lysate prepared as described above
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase Assay Buffer
-
ATP (may be [γ-³²P]ATP for radioactive detection or unlabeled for luminescence-based assays)
-
Method-specific reagents (e.g., phosphocellulose paper for radioactive assays, ADP-Glo™ Kinase Assay kit for luminescence)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the Kinase Assay Buffer, the PKA substrate peptide, and a portion of the cell lysate from each treatment condition.[12]
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 10-30 minutes).[12]
-
Stop Reaction: Terminate the reaction according to the specific assay's instructions (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify Phosphorylation:
-
Radioactive Method: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.[12]
-
Luminescence Method: Measure the luminescence signal, which is proportional to the amount of ADP produced, reflecting kinase activity.[12]
-
-
Data Analysis: Plot the measured PKA activity against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of PKA activity).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. biolog.de [biolog.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biolog.de [biolog.de]
- 8. rupress.org [rupress.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for PKA Inhibition using Rp-8-CPT-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-CPT-cAMPS (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent, cell-permeable, and phosphodiesterase-resistant competitive antagonist of cyclic AMP (cAMP) for the activation of cAMP-dependent protein kinase (PKA).[1][2] By binding to the regulatory subunits of PKA, this compound prevents the dissociation of the catalytic subunits, thereby inhibiting PKA activity.[2][3] Its lipophilic nature allows it to efficiently cross cell membranes, making it a valuable tool for studying PKA-mediated signaling pathways in intact cells.[2] A critical aspect of its use is the necessity for pre-incubation to allow the inhibitor to permeate the cell membrane and bind to the PKA holoenzyme before stimulation of endogenous cAMP production.[2]
Mechanism of Action
The canonical activation of Protein Kinase A (PKA) is initiated by the binding of the second messenger cAMP to the two regulatory subunits (R) of the inactive PKA holoenzyme, which also contains two catalytic subunits (C). This binding event causes a conformational change, leading to the dissociation of the active C subunits. These liberated catalytic subunits are then free to phosphorylate downstream substrate proteins on serine or threonine residues.
This compound acts as a competitive antagonist to cAMP. It binds to the cAMP binding sites on the regulatory subunits, but due to its specific chemical structure (the Rp-isomer configuration), it fails to induce the conformational change necessary for the release of the catalytic subunits.[3][4] This stabilizes the inactive holoenzyme complex, effectively preventing PKA activation even in the presence of elevated intracellular cAMP levels.[2][5]
Quantitative Data Summary
The optimal pre-incubation time and concentration of this compound can vary depending on the cell type, its membrane properties, and the intracellular concentration of PKA. The following table summarizes conditions reported in the literature.
| Cell Type | Concentration | Pre-incubation Time | PKA-Mediated Effect Inhibited | Reference |
| Human Airway Smooth Muscle Cells | 100 µM | 30 min | Bradykinin-induced IL-8 release | [1] |
| Human Platelets | 100 µM | 15 min | Forskolin and fenoterol-induced VASP phosphorylation | [1] |
| Rat Mesenteric Artery Rings | 10 µM | Not Specified | Endothelium-dependent and -independent relaxation | [1] |
| Sensory Neurons | 10 µM | 30 - 60 min | Forskolin-induced pRII intensity and CREB phosphorylation | [5] |
| HEK293 cells | 10 µM | 30 min | Forskolin/IBMX-induced PKA sensor dissociation | [5] |
Experimental Protocols
Protocol 1: Inhibition of PKA-Mediated Substrate Phosphorylation (Western Blot)
This protocol describes the use of this compound to inhibit the phosphorylation of a known PKA substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157 or cAMP Response Element-Binding Protein (CREB) at Ser133, followed by analysis via Western Blot.
Materials:
-
Cells of interest cultured in appropriate plates
-
This compound (stock solution in sterile water or DMSO)
-
PKA activator (e.g., Forskolin, Isoproterenol, 8-Br-cAMP)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody against the phosphorylated substrate (e.g., anti-phospho-VASP Ser157 or anti-phospho-CREB Ser133)
-
Primary antibody against the total substrate protein (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Pre-incubation with this compound:
-
Prepare working solutions of this compound in cell culture medium at the desired concentrations (e.g., 10-100 µM).
-
Aspirate the old medium from the cells and replace it with the medium containing this compound.
-
Incubate for the desired pre-incubation time (e.g., 15-60 minutes) at 37°C and 5% CO2. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
-
PKA Activation:
-
Following pre-incubation, add the PKA activator to the wells at a predetermined optimal concentration and for a specific duration (e.g., Forskolin at 10 µM for 15 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE, protein transfer to a membrane, and blocking according to standard protocols.[6]
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal loading.
-
Protocol 2: In Vitro PKA Kinase Activity Assay
This protocol outlines a method to measure the inhibitory effect of this compound on PKA activity in a cell-free system using a commercial kinase activity assay kit.
Materials:
-
PKA Kinase Activity Assay Kit (e.g., from Millipore[7] or Abcam[8])
-
Purified active PKA enzyme or cell lysate containing PKA
-
This compound
-
ATP
-
PKA substrate (e.g., Kemptide)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kinase activity assay kit manufacturer's instructions. Prepare a dilution series of this compound.
-
Pre-incubation of PKA with Inhibitor:
-
In a microcentrifuge tube or well of a microplate, add the PKA enzyme (or cell lysate) and the desired concentration of this compound.
-
Include a vehicle control (no inhibitor) and a no-enzyme control (for background).
-
Incubate for a recommended time on ice or at room temperature (e.g., 10-20 minutes) to allow the inhibitor to bind to the PKA.
-
-
Kinase Reaction:
-
Add the PKA substrate to the reaction mixture.
-
Initiate the kinase reaction by adding the ATP-containing reaction buffer.
-
Incubate at 30°C for the time specified in the kit protocol (e.g., 10-30 minutes).[7]
-
-
Detection:
-
Data Analysis:
-
Subtract the background reading (no-enzyme control) from all other readings.
-
Calculate the percentage of PKA inhibition for each concentration of this compound compared to the vehicle control.
-
Concluding Remarks
This compound is a powerful and specific tool for the inhibition of PKA in cellular and in vitro systems. The key to its successful application is the pre-incubation step, which allows the inhibitor to enter the cells and bind to the PKA holoenzyme prior to experimental stimulation. The provided protocols and data serve as a guide for researchers to design and execute experiments aimed at elucidating the role of PKA in various biological processes. It is recommended to optimize the concentration and pre-incubation time for each specific cell type and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biolog.de [biolog.de]
- 3. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
Application Notes: The Use of Rp-8-CPT-cAMPS in Gene Expression Studies
Introduction
Rp-8-CPT-cAMPS (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a highly potent, membrane-permeable, and metabolically stable competitive inhibitor of cAMP-dependent protein kinase (PKA).[1][2][3] Unlike ATP-site inhibitors, this compound acts by binding to the cAMP binding sites on the regulatory subunits of the PKA holoenzyme. This prevents the cAMP-induced conformational change that leads to the dissociation and activation of the PKA catalytic subunits.[1] Its high specificity and stability make it an indispensable tool for elucidating the role of the PKA signaling cascade in regulating gene expression and other cellular processes.[1][4]
Mechanism of Action in Gene Regulation
The canonical cAMP signaling pathway plays a central role in the control of gene expression. Activation of G-protein coupled receptors (GPCRs) leads to the production of cAMP, which then activates PKA. The active catalytic subunits of PKA translocate to the nucleus and phosphorylate the cAMP Response Element-Binding Protein (CREB) at Serine-133.[5] Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CREB-Binding Protein (CBP) and p300, to cAMP Response Elements (CREs) located in the promoter regions of target genes, thereby initiating transcription.[5][6]
This compound allows researchers to probe this pathway by competitively antagonizing the action of endogenous cAMP. By preventing PKA activation, it effectively blocks the entire downstream signaling cascade, including CREB phosphorylation and subsequent target gene expression. This makes it a definitive tool for confirming the PKA-dependency of a gene's response to a cAMP-elevating stimulus.
Signaling Pathway: PKA Inhibition by this compound
References
- 1. biolog.de [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Apoptosis Pathways with Rp-8-CPT-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-CPT-cAMPS is a potent and cell-permeable competitive antagonist of cyclic AMP (cAMP)-dependent protein kinase A (PKA).[1][2][3] Unlike ATP-site inhibitors, this compound acts by binding to the regulatory subunits of PKA, preventing the dissociation of the catalytic subunits and thereby inhibiting PKA activation.[1] This specific mechanism of action makes it a valuable tool for elucidating the roles of PKA in various cellular processes, including apoptosis. These application notes provide detailed protocols and data for utilizing this compound to investigate PKA-mediated apoptosis pathways.
The cAMP/PKA signaling cascade can have dual roles in apoptosis, being either pro-apoptotic or anti-apoptotic depending on the cell type and context. In many cancer cell lines, activation of the PKA pathway is associated with cell cycle arrest and apoptosis, making PKA a potential therapeutic target. By inhibiting PKA, this compound allows for the precise dissection of its involvement in the intrinsic (mitochondrial) apoptotic pathway.
Mechanism of Action in Apoptosis
This compound facilitates the study of apoptosis by inhibiting PKA, which is known to regulate the intrinsic apoptotic pathway. PKA can phosphorylate and inactivate pro-apoptotic Bcl-2 family members such as Bad (Bcl-2-associated death promoter).[4][5] When phosphorylated by PKA, Bad is sequestered in the cytosol by 14-3-3 proteins, preventing it from interacting with and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondrial membrane.
By inhibiting PKA, this compound prevents the phosphorylation of Bad. Dephosphorylated Bad can then translocate to the mitochondria, where it binds to and inhibits Bcl-2 and Bcl-xL.[4] This inhibition allows the pro-apoptotic proteins Bax and Bak to oligomerize and form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.
Data Presentation
The following tables summarize the effects of PKA modulation on key apoptotic markers. While specific quantitative data for this compound is limited in publicly available literature, the data presented reflects typical outcomes observed when PKA's role in apoptosis is investigated using selective activators and inhibitors.
Table 1: Effect of PKA Modulation on Apoptosis in Cancer Cell Lines
| Cell Line | Treatment | Concentration | Incubation Time | Observed Effect on Apoptosis | Reference |
| Malignant Glioma A-172 Cells | 8-Br-cAMP (PKA Activator) | Not Specified | 48 hours | Induction of apoptosis | [6] |
| Murine S49 Lymphoma Cells | CPT-cAMP (PKA Activator) | 100 µM | 24 hours | Increased Annexin V binding and caspase-3 activity | |
| Cardiomyocytes | PACAP (induces PKA) | Not Specified | 2 hours (reperfusion) | Decreased ratio of apoptotic cells | [5] |
Table 2: Effect of PKA Modulation on Apoptotic Protein Activity
| Protein Target | Modulator | Effect of Modulation | Downstream Consequence | Reference |
| Bad | PKA Activator (e.g., Forskolin) | Phosphorylation at Ser112 and Ser155 | Sequestration by 14-3-3 protein, inhibition of apoptosis | [4] |
| Bad | PKA Inhibitor (e.g., this compound) | Decreased phosphorylation | Translocation to mitochondria, promotion of apoptosis | [4] |
| Caspase-3 | PKA Activator (e.g., CPT-cAMP) | Increased activity | Execution of apoptosis | |
| Cytochrome c | PKA Inhibitor | Release from mitochondria | Apoptosome formation and caspase-9 activation | [4] |
Experimental Protocols
Protocol 1: Induction of Apoptosis using this compound
This protocol describes the general procedure for treating cultured cells with this compound to study its effect on apoptosis.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (stock solution, typically 10-50 mM in sterile water or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 6-well plate at a density that allows for 50-70% confluency at the time of treatment.
-
For suspension cells, seed cells in a 6-well plate at a density of approximately 0.5 - 1 x 10^6 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Pre-incubation with this compound:
-
Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
It is crucial to include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing this compound or vehicle control to the respective wells.
-
Important: Pre-incubate the cells with this compound for at least 20 minutes at 37°C.[1] This allows the inhibitor to permeate the cell membrane and bind to PKA before the induction of apoptosis.
-
-
Induction of Apoptosis (Optional):
-
If studying the inhibitory effect of this compound on apoptosis induced by another agent (e.g., a cAMP-elevating agent like Forskolin), add the apoptosis-inducing agent at the desired concentration after the pre-incubation period.
-
-
Incubation:
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting and Analysis:
-
Proceed with the desired apoptosis assay as described in the following protocols.
-
Protocol 2: Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with ice-cold PBS. Detach the cells using a gentle, non-enzymatic method (e.g., cell scraper or EDTA-based dissociation solution). Combine the detached cells with the saved medium.
-
For suspension cells, directly collect the cells from the culture vessel.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gating Strategy:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 3: Measurement of Caspase-3/7 Activity
This protocol quantifies the activity of effector caspases, a hallmark of apoptosis.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Caspase-3/7 activity assay kit (e.g., using a fluorogenic substrate like DEVD)
-
Lysis buffer (provided with the kit or RIPA buffer)
-
Microplate reader (fluorescence)
Procedure:
-
Cell Lysis:
-
Harvest cells as described in Protocol 2.
-
Lyse the cells according to the assay kit manufacturer's instructions. This typically involves resuspending the cell pellet in a lysis buffer and incubating on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading.
-
-
Caspase Activity Assay:
-
Add equal amounts of protein from each sample to the wells of a microplate.
-
Add the caspase-3/7 substrate solution to each well.
-
Incubate the plate at 37°C for the time recommended by the manufacturer (e.g., 1-2 hours), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the relative caspase-3/7 activity compared to the control group.
-
Visualization of Signaling Pathways and Workflows
Caption: PKA-mediated intrinsic apoptosis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying apoptosis using this compound.
References
- 1. biolog.de [biolog.de]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. PKA-Bad-14-3-3 and Akt-Bad-14-3-3 signaling pathways are involved in the protective effects of PACAP against ischemia/reperfusion-induced cardiomyocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic AMP is both a pro-apoptotic and anti-apoptotic second messenger - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Rp-8-CPT-cAMPS Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-CPT-cAMPS (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer, sodium salt) is a potent and selective inhibitor of cAMP-dependent protein kinase A (PKA).[1][2] As a lipophilic and membrane-permeant analog of cyclic adenosine (B11128) monophosphate (cAMP), it is an invaluable tool for dissecting cAMP-mediated signaling pathways.[1][2] A key advantage of this compound is its resistance to hydrolysis by most mammalian phosphodiesterases (PDEs), which ensures sustained inhibition of PKA in cellular and tissue experiments.[1] This compound functions by competitively binding to the cAMP binding sites on the regulatory subunits of the PKA holoenzyme, preventing its dissociation and subsequent activation of the catalytic subunits.[1][3][4] Proper preparation of a stock solution is the critical first step for reliable and reproducible experimental outcomes.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄ClN₅O₅PS₂ · Na | [3] |
| Formula Weight | 509.8 g/mol | [3][4] |
| Appearance | Crystalline solid | [3] |
| Purity | >98% | [3] |
| λmax | 275 nm | [3][4] |
Solubility
This compound exhibits solubility in a variety of common laboratory solvents. The choice of solvent will depend on the specific requirements of the experiment.
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 25 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| Ethanol | 0.5 mg/mL |
| Water | Soluble (Exact concentration not specified, but readily used for stock solutions) |
Data compiled from multiple sources.[3][4]
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile, nuclease-free water.
Materials:
-
This compound, sodium salt
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using its formula weight (509.8 g/mol ). Mass (mg) = Volume (L) x Concentration (mol/L) x Formula Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.001 L x 0.010 mol/L x 509.8 g/mol x 1000 mg/g = 5.098 mg
-
Weigh the compound: Carefully weigh out approximately 5.1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve the compound: Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube containing the powder.
-
Mix thoroughly: Vortex the solution until the compound is completely dissolved. The resulting solution should be clear and colorless.
-
Aliquot and store: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Storage and Stability
Proper storage is crucial to maintain the biological activity of the this compound stock solution.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years | Store under desiccating conditions.[4] |
| Stock Solution | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C. | Protect from bright light. Avoid repeated freeze-thaw cycles.[1][5] |
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the procedures and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for preparing a 10 mM this compound stock solution.
References
Rp-8-CPT-cAMPS solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility, mechanism of action, and experimental use of Rp-8-CPT-cAMPS (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer), a potent inhibitor of cAMP-dependent Protein Kinase A (PKA).
Introduction
This compound is a widely used chemical tool in signal transduction research. As a lipophilic and membrane-permeant analog of cyclic AMP (cAMP), it effectively inhibits PKA signaling in living cells.[1][2] Its key features include high stability against hydrolysis by phosphodiesterases (PDEs) and a competitive antagonist mechanism at the cAMP binding sites of PKA regulatory subunits.[1][3] By preventing the activation of PKA, this compound allows for the specific investigation of PKA-dependent cellular pathways.[4][5]
Solubility Data
The solubility of this compound can vary slightly between batches and is dependent on the solvent and temperature. The following tables summarize available quantitative solubility data from various suppliers. It is always recommended to test solubility with a small amount of the compound first. To ensure complete dissolution, techniques such as vortexing or sonication are advised.[1]
Table 1: Molar Solubility
| Solvent | Minimum Molar Concentration (mM)[1] |
| Water (H₂O) | 100 |
| DMSO | 100 |
| DMF | 100 |
| Ethanol (B145695) (96%) | 100 |
| Methanol | 100 |
| PBS (pH 7.4) | 100 |
Table 2: Solubility in mg/mL and Calculated Molarity
| Solvent | Solubility (mg/mL)[6][7] | Calculated Molarity (mM)* |
| DMF | 30 | ~58.8 |
| DMSO | 25 | ~49.0 |
| PBS (pH 7.2) | 10 | ~19.6 |
| Ethanol | 0.5 | ~0.98 |
*Calculations are based on a molecular weight of 509.8 g/mol for the sodium salt form.[6][7] Note the discrepancy in ethanol solubility between sources.
Mechanism of Action: PKA Inhibition
This compound acts as a competitive antagonist of cAMP at the regulatory subunits of the PKA holoenzyme.[4] In the canonical PKA activation pathway, the binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[8] These active catalytic subunits then phosphorylate downstream serine/threonine residues on target proteins.
This compound occupies these same binding sites on the regulatory subunits (preferring site A of type I and site B of type II), but does not induce the activating conformational change.[1][6][7] This stabilizes the inactive holoenzyme complex, preventing the release of the catalytic subunits and thereby inhibiting downstream phosphorylation events.[5][6][7]
Experimental Protocols
The following are generalized protocols. Researchers must optimize concentrations, incubation times, and specific reagents for their particular cell type and experimental design.
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (sodium salt, MW: 509.8 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 5.1 mg of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass = 0.010 mol/L x 0.001 L x 509.8 g/mol x 1000 = 5.098 mg
-
-
Dissolution: Carefully add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C, protected from light. The compound and its solutions should be shielded from bright light as oxidation can occur over time.[1]
This protocol provides a general workflow for treating cells with this compound to inhibit PKA, followed by analysis of a downstream target, such as the phosphorylation of CREB (cAMP Response Element-Binding Protein).
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Serum-free medium (if serum starvation is required)
-
This compound stock solution (10 mM in DMSO)
-
PKA activator (e.g., Forskolin or Sp-8-CPT-cAMPS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Reagents for Western blotting (antibodies against phospho-CREB and total CREB)
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere and grow, typically overnight.
-
Pre-treatment (Inhibition):
-
Aspirate the culture medium. If necessary for the experiment, serum-starve the cells for a few hours to reduce basal signaling.
-
Prepare the this compound working solution by diluting the 10 mM stock into fresh culture medium to the desired final concentration (e.g., 10-100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Add the medium containing this compound or vehicle to the cells.
-
Pre-incubate the cells for a sufficient period to allow for membrane permeation. A pre-incubation time of 20-30 minutes is often effective.[1][4]
-
-
Stimulation (PKA Activation):
-
Following the pre-incubation period, add the PKA activator (e.g., Forskolin) directly to the wells containing the inhibitor or vehicle.
-
Incubate for the time required to induce the desired downstream effect (e.g., 15-30 minutes for CREB phosphorylation).
-
-
Cell Lysis:
-
After treatment, immediately place the plate on ice.
-
Aspirate the medium and wash the cells once or twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification and Analysis:
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Proceed with downstream analysis, such as Western blotting, to assess the levels of phosphorylated CREB. The inhibition of PKA by this compound should result in a reduced phospho-CREB signal compared to the stimulated control.[4]
-
References
- 1. biolog.de [biolog.de]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rp-8-CPT-Cyclic AMP (sodium salt) | CAS 221905-35-7 | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of Rp-8-CPT-cAMPS in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-CPT-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, Rp-isomer) is a potent and selective cell-permeable antagonist of cyclic AMP-dependent Protein Kinase A (PKA).[1][2][3] Its high lipophilicity and resistance to phosphodiesterases make it a valuable tool for investigating the cAMP/PKA signaling pathway in vivo.[1][2] This document provides detailed application notes and protocols for the use of this compound in mouse models, addressing its mechanism of action, data from related compounds, and experimental procedures.
Mechanism of Action: this compound acts as a competitive inhibitor of PKA.[3] It binds to the regulatory subunits of the PKA holoenzyme, preventing the binding of endogenous cAMP.[1] This stabilization of the inactive holoenzyme conformation blocks the release and subsequent activation of the catalytic subunits, thereby inhibiting the phosphorylation of downstream target proteins.[1][4]
Quantitative Data Summary
Direct quantitative in vivo data for this compound in mouse models is not extensively available in the public domain. However, detailed studies have been conducted on the closely related PKA inhibitor, Rp-8-Br-cAMPS, which shares a similar mechanism of action. The following tables summarize the available data for Rp-8-Br-cAMPS, which can serve as a starting point for designing experiments with this compound, with the understanding that optimization will be necessary.
Table 1: In Vivo Administration and Effects of Rp-8-Br-cAMPS in a Mouse Model of Retrovirus-Induced Immunodeficiency [5]
| Parameter | Details |
| Mouse Model | C57BL/6 mice with Murine AIDS (MAIDS) induced by RadLV-Rs retrovirus |
| Compound | Rp-8-Br-cAMPS |
| Administration Route | Intraperitoneal (i.p.) injection or Subcutaneous (s.c.) implantation of Alzet osmotic pumps |
| Dosage | i.p.: 1 mg/day for 10 dayss.c. pump: 0.7 mg/24h for 14 days |
| Vehicle | Phosphate-Buffered Saline (PBS) |
| Observed Effects | - Partial restoration of ex vivo proliferative responses of T-cells to anti-CD3 mAb.- No significant effect on lymphadenopathy or splenomegaly. |
| Toxicity | - No unscheduled deaths.- No clinical signs of toxicity observed.- Satisfactory bodyweight gains. |
Table 2: Biodistribution of Rp-8-Br-cAMPS in Mice after 14 Days of Subcutaneous Administration [5]
| Tissue | Mean Concentration (ng/g or ng/mL) |
| Liver | 135 |
| Spleen | 245 |
| Plasma | 55 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and a typical experimental workflow, the following diagrams have been generated using the DOT language.
References
- 1. biolog.de [biolog.de]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
Application Notes and Protocols for Using Rp-8-CPT-cAMPS in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-CPT-cAMPS, or 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer, is a potent and selective cell-permeable inhibitor of cyclic AMP-dependent protein kinase (PKA). Its unique properties, including high lipophilicity, resistance to hydrolysis by phosphodiesterases (PDEs), and competitive antagonism at the cAMP binding sites of PKA regulatory subunits, make it an invaluable tool in high-throughput screening (HTS) for the discovery and development of novel PKA modulators.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound in various HTS assay formats.
Mechanism of Action
This compound acts as a competitive antagonist of cAMP at the regulatory (R) subunits of the PKA holoenzyme.[3] By binding to the cAMP binding domains, it stabilizes the inactive R2C2 complex, preventing the dissociation and subsequent activation of the catalytic (C) subunits. This mechanism is distinct from ATP-competitive inhibitors that target the active site of the catalytic subunit.[4] this compound exhibits selectivity for the different PKA isoforms, preferentially inhibiting PKA type I over type II.[2][3]
Data Presentation: Quantitative Inhibition Data
The following table summarizes the reported inhibition constants (Ki) of this compound and related analogs for different PKA isoforms. This data is essential for designing experiments and interpreting results from HTS campaigns.
| Compound | PKA Isoform | Inhibition Constant (Ki) | Reference |
| This compound | Type I | Not explicitly found in searches | |
| Type II | Not explicitly found in searches | ||
| Rp-cAMPS | Type I | 12.5 µM | [5] |
| Type II | 4.5 µM | [5] | |
| Rp-8-Br-cAMPS | Type I | More effective than against Type II | [6] |
| Type II | Less effective than against Type I | [6] |
Note: While specific Ki values for this compound for each isoform were not found in the provided search results, the literature indicates its potent inhibitory activity and selectivity. Researchers should refer to the primary literature, such as Dostmann et al. (1990) and Gjertsen et al. (1995), for more detailed quantitative data.
Mandatory Visualizations
Signaling Pathway of PKA Inhibition by this compound
Caption: Mechanism of PKA inhibition by this compound.
General Experimental Workflow for HTS using this compound
Caption: A generalized workflow for a high-throughput screening assay.
Experimental Protocols
The following are generalized protocols for common HTS assay formats where this compound can be used as a potent and specific inhibitor of PKA. It is crucial to optimize assay conditions, such as enzyme/substrate concentrations, cell number, and incubation times, for each specific application.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This assay is a competitive immunoassay to measure intracellular cAMP levels. This compound can be used to inhibit PKA signaling upstream of other potential cAMP-modulating targets or to validate hits that are hypothesized to act through PKA.
Materials:
-
Cells expressing the target of interest
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
Agonist/stimulant for the target of interest
-
This compound (as a control inhibitor)
-
Test compounds
-
HTRF cAMP detection reagents (e.g., anti-cAMP-Cryptate and cAMP-d2)
-
Lysis buffer
-
Low-volume 384-well white plates
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, harvest and resuspend cells in assay buffer containing a PDE inhibitor to the desired density (e.g., 1,000-5,000 cells/well).
-
Compound Addition: Dispense 5 µL of cell suspension into each well of a 384-well plate. Add 5 µL of test compounds, this compound (e.g., for a final concentration of 10-100 µM), or vehicle (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 20-30 minutes at room temperature to allow for cell permeation of the inhibitor.
-
Stimulation: Add 5 µL of the agonist/stimulant to induce cAMP production.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Lysis and Detection: Add 5 µL of HTRF anti-cAMP-Cryptate reagent diluted in lysis buffer, followed by 5 µL of HTRF cAMP-d2 reagent diluted in lysis buffer.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader (excitation ~320-340 nm, emission at 620 nm and 665 nm). The signal is inversely proportional to the cAMP concentration.
Protocol 2: AlphaScreen® Kinase Activity Assay
This is a bead-based proximity assay to directly measure PKA kinase activity. This compound is an ideal control inhibitor for this format.
Materials:
-
Purified PKA enzyme
-
Biotinylated substrate peptide for PKA
-
ATP
-
This compound
-
Test compounds
-
AlphaScreen® Streptavidin Donor beads and Phospho-specific Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop buffer (e.g., 10 mM EDTA in assay buffer)
-
384-well white ProxiPlates®
Procedure:
-
Reagent Preparation: Prepare solutions of PKA enzyme, biotinylated substrate, and ATP in assay buffer.
-
Compound Addition: Add 2.5 µL of test compounds, this compound (for a final concentration in the desired inhibitory range), or vehicle to the wells.
-
Enzyme and Substrate Addition: Add 2.5 µL of PKA enzyme and 2.5 µL of biotinylated substrate to each well.
-
Kinase Reaction: Initiate the reaction by adding 2.5 µL of ATP.
-
Incubation: Incubate for 60-90 minutes at room temperature.
-
Reaction Termination: Add 5 µL of stop buffer containing the AlphaScreen® Acceptor beads.
-
Detection Bead Addition: Add 5 µL of AlphaScreen® Donor beads.
-
Final Incubation: Incubate for 60 minutes in the dark at room temperature.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal is directly proportional to the extent of substrate phosphorylation.
Protocol 3: Fluorescence Polarization (FP) Kinase Activity Assay
This assay measures the change in polarization of a fluorescently labeled substrate upon phosphorylation by PKA. This compound can be used to generate a baseline for 100% inhibition.
Materials:
-
Purified PKA enzyme
-
Fluorescently labeled PKA substrate peptide
-
ATP
-
This compound
-
Test compounds
-
Assay buffer
-
Stop buffer
-
384-well black plates
Procedure:
-
Compound Addition: Add test compounds, this compound, or vehicle to the wells.
-
Reaction Mix Addition: Add a mixture of PKA enzyme and fluorescently labeled substrate to each well.
-
Kinase Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate for the desired time at room temperature.
-
Reaction Termination: Add stop buffer.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader. An increase in polarization indicates substrate phosphorylation.
Applications in Drug Discovery and Research
-
Primary High-Throughput Screening: Identify novel inhibitors of PKA from large compound libraries.
-
Hit Validation and Characterization: Confirm the mechanism of action of hits from primary screens and determine their potency and selectivity. This compound serves as a crucial positive control for PKA inhibition.
-
Structure-Activity Relationship (SAR) Studies: Evaluate the potency of newly synthesized analogs of hit compounds.
-
Target Engagement and Cellular Activity: Due to its cell permeability, this compound can be used in cell-based assays to confirm that the observed phenotype is mediated by PKA inhibition.[1]
Conclusion
This compound is a versatile and powerful tool for studying PKA signaling and for the discovery of novel PKA inhibitors in a high-throughput screening context. Its well-defined mechanism of action, cell permeability, and metabolic stability make it an excellent control compound for a variety of HTS assay formats. The protocols and data presented here provide a foundation for the successful integration of this compound into your drug discovery and research programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolog.de [biolog.de]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Western Blotting Following Rp-8-CPT-cAMPS Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rp-8-CPT-cAMPS is a potent and specific cell-permeable inhibitor of cAMP-dependent protein kinase A (PKA).[1][2][3] By competitively binding to the cAMP binding sites on the regulatory subunits of PKA, it prevents the dissociation and subsequent activation of the catalytic subunits.[1][2] This compound is an invaluable tool for elucidating the specific roles of PKA in various cAMP-mediated signaling pathways. Following treatment of cells or tissues with this compound, Western blotting is a crucial downstream application to assess the phosphorylation status and expression levels of PKA target proteins and other signaling molecules. This document provides a detailed protocol for performing Western blot analysis after this compound treatment, including data presentation and troubleshooting.
Signaling Pathway and Experimental Workflow
To understand the context of the Western blot analysis, it is essential to visualize the signaling pathway affected by this compound and the overall experimental workflow.
Caption: PKA signaling pathway and the inhibitory action of this compound.
Caption: Western blot workflow after this compound treatment.
Detailed Experimental Protocol
This protocol provides a comprehensive procedure for Western blot analysis. Optimization may be necessary depending on the cell type and target protein.
Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
(Optional) Serum-starve cells for 4-16 hours to reduce basal phosphorylation levels.
-
Pre-incubate cells with the desired concentration of this compound (e.g., 10-100 µM) for approximately 20-30 minutes. This pre-incubation is crucial as the antagonist needs to enter the cell to be effective against subsequent PKA activation.[2]
-
Treat cells with a PKA activator (e.g., Forskolin, 10 µM) for the desired time (e.g., 15-30 minutes) in the continued presence of this compound. Include appropriate controls: vehicle-only, activator-only, and this compound-only.
Protein Extraction
-
After treatment, place culture dishes on ice and aspirate the media.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[4]
-
Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate on ice for 30 minutes with periodic vortexing.[4][6]
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C.[4][6]
-
Carefully transfer the supernatant to a new pre-chilled tube. This contains the soluble protein fraction.
Protein Quantification
-
Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) assay or a similar protein quantification method.[7] This step is critical for ensuring equal loading of protein for each sample.[8]
SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each protein sample.[5]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. For PVDF membranes, pre-wet the membrane in methanol (B129727) before equilibrating in transfer buffer.
Immunodetection
-
Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB Ser133) diluted in blocking buffer overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., β-actin, GAPDH) or for the total (phosphorylated and unphosphorylated) protein of interest (e.g., total CREB).[8]
-
Calculate the relative phosphorylation by dividing the intensity of the phospho-protein band by the intensity of the total protein or housekeeping protein band for each sample.[8]
-
Express the data as a fold change relative to the control group.
Data Presentation
The following tables provide an example of how to present quantitative data from a Western blot experiment investigating the effect of this compound on Forskolin-induced CREB phosphorylation.
Table 1: Densitometry of Phospho-CREB (Ser133) and Total CREB
| Treatment Group | Phospho-CREB Intensity (Arbitrary Units) | Total CREB Intensity (Arbitrary Units) | β-actin Intensity (Arbitrary Units) |
| Vehicle Control | 15,234 | 85,678 | 95,432 |
| Forskolin (10 µM) | 68,553 | 84,990 | 94,876 |
| This compound (50 µM) | 14,880 | 86,112 | 95,123 |
| Forskolin + this compound | 25,987 | 85,345 | 95,654 |
Table 2: Normalized Phospho-CREB Levels and Fold Change
| Treatment Group | Normalized p-CREB/Total CREB Ratio | Fold Change vs. Vehicle Control |
| Vehicle Control | 0.178 | 1.00 |
| Forskolin (10 µM) | 0.807 | 4.53 |
| This compound (50 µM) | 0.173 | 0.97 |
| Forskolin + this compound | 0.304 | 1.71 |
References
- 1. benchchem.com [benchchem.com]
- 2. biolog.de [biolog.de]
- 3. benchchem.com [benchchem.com]
- 4. Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
Troubleshooting & Optimization
Technical Support Center: PKA Inhibition Assays
Topic: Troubleshooting the Efficacy of Rp-8-CPT-cAMPS as a Protein Kinase A (PKA) Inhibitor
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear troubleshooting guidance and in-depth information regarding the use of this compound in Protein Kinase A (PKA) activity assays.
Troubleshooting Guide
This section addresses the specific issue of observing a lack of PKA inhibition when using this compound, offering potential causes and actionable solutions in a direct question-and-answer format.
Question: Why am I not observing the expected inhibition of PKA activity after treating my cells or enzyme preparation with this compound?
Answer: A lack of PKA inhibition by this compound can stem from several factors related to the compound itself, the experimental protocol, the assay system, or underlying biological complexities. Below is a systematic guide to troubleshooting this issue.
1. Compound Integrity and Handling
-
Potential Cause: The this compound may have degraded. The compound can be susceptible to oxidation, which may form the PKA agonist 8-CPT-cAMP.[1]
-
Recommended Solution:
-
Ensure the compound has been stored correctly, typically in a desiccated form at -20°C or below, and protected from light.[1][2]
-
Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or water) and avoid repeated freeze-thaw cycles.[3]
-
Consider purchasing a new, validated batch of the compound. Purity should be confirmed by the manufacturer, typically >99% by HPLC.[1]
-
2. Experimental Protocol and Setup
-
Potential Cause: Insufficient pre-incubation time. This compound acts as a competitive antagonist to cAMP by binding to the regulatory subunits of PKA.[1][4] It requires adequate time to permeate cell membranes (if applicable) and bind to the PKA holoenzyme before the introduction of a PKA activator (like forskolin (B1673556) or a cAMP analog).
-
Recommended Solution:
-
For cell-based assays, pre-incubate the cells with this compound for at least 20-30 minutes before adding the PKA agonist.[1] This allows time for the inhibitor to reach its intracellular target.
-
For in vitro kinase assays, pre-incubate the PKA enzyme with this compound for 10-15 minutes before initiating the kinase reaction with ATP and substrate.[3]
-
-
Potential Cause: Suboptimal inhibitor concentration. The required concentration can vary significantly depending on the cell type, its membrane properties, and the intracellular concentration of cAMP being antagonized.[1]
-
Recommended Solution:
-
Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the effective inhibitory concentration for your specific system.
-
-
Potential Cause: Poor cellular permeability. While designed to be lipophilic and membrane-permeant, its efficiency can vary between cell types.[1][4]
-
Recommended Solution:
-
If permeability is suspected, consider using alternative, highly cell-permeable prodrugs like the p-acetoxybenzyl (pAB) ester of this compound, which have shown enhanced potency.[4][5]
-
Alternatively, use a different class of PKA inhibitor, such as the ATP-competitive inhibitor H-89 or a cell-permeable peptide inhibitor like myristoylated PKI 14-22 amide.[6]
-
3. PKA-Independent Signaling Pathways
-
Potential Cause: The observed cellular response may not be mediated by PKA. Cyclic AMP can activate other effector proteins, most notably the Exchange Protein Directly Activated by cAMP (Epac).[7][8] The agonist you are using to stimulate the pathway may be acting through Epac, which is not inhibited by this compound.
-
Recommended Solution:
4. Assay-Specific Issues
-
Potential Cause: The PKA activity assay itself is not functioning correctly. This could be due to inactive PKA enzyme, degraded ATP, or suboptimal buffer conditions.
-
Recommended Solution:
-
Always run positive and negative controls. A positive control could be a known PKA activator (e.g., Sp-cAMPS) or the PKA catalytic subunit alone.[12][13] A negative control would be the reaction mix without the PKA enzyme.
-
Validate the activity of your PKA enzyme preparation using a standard protocol.
-
Ensure the ATP concentration is appropriate for the assay and has not degraded.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? this compound is a competitive antagonist of cAMP.[10] It is a cAMP analog with modifications that allow it to bind to the cAMP-binding sites on the regulatory (R) subunits of the PKA holoenzyme. However, unlike cAMP, its binding does not induce the conformational change required to release and activate the catalytic (C) subunits.[1][14] By occupying these sites, it prevents cAMP from binding and activating PKA.
Q2: Is this compound specific for PKA? this compound is highly selective for PKA over other cAMP-binding proteins like Epac.[15] However, it does exhibit some selectivity between PKA isoforms, showing a preference for site A on PKA type I (RI) and site B on PKA type II (RII).[1][10] At very high concentrations, the possibility of off-target effects cannot be entirely ruled out. Some studies have noted that certain 8-position modified Rp-isomers might cause slight, unspecific effects or even induce downstream signaling like ERK phosphorylation, potentially due to trace amounts of the corresponding agonist (Sp-isomer).[4][5]
Q3: How should I properly store and handle this compound? The compound should be stored as a lyophilized or crystallized solid under desiccating conditions at -20°C or colder for long-term stability.[1][2] Stock solutions should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C. Protect both the solid compound and its solutions from bright light to prevent potential oxidation.[1]
Q4: What are typical working concentrations for this compound? The effective concentration is highly dependent on the experimental system.
-
In vitro kinase assays: Concentrations often range from 1 to 50 µM.
-
Cell-based assays: Typical concentrations range from 10 to 100 µM to ensure sufficient cellular uptake and competition with endogenous cAMP.[10] A dose-response curve is essential to determine the optimal concentration for your specific application.
Quantitative Data Summary
The inhibitory potency of Rp-cAMPS analogs can vary based on the specific PKA isoform and the assay conditions. The table below summarizes reported inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀).
| Compound | Target | Potency Measurement | Reported Value (µM) | Reference(s) |
| Rp-cAMPS | PKA Type I | Kᵢ | 12.5 | [16] |
| Rp-cAMPS | PKA Type II | Kᵢ | 4.5 | [16] |
| This compound-pAB | PKA-II (Fsk-induced) | IC₅₀ | ~4 | [4][5] |
| Rp-8-Br-cAMPS-pAB | PKA-II (Fsk-induced) | IC₅₀ | ~3 | [4][5] |
Note: pAB (p-acetoxybenzyl) denotes a cell-permeable prodrug form of the compound. Fsk (forskolin) is an adenyl cyclase activator used to stimulate cAMP production.
Experimental Protocols
Protocol 1: In Vitro PKA Activity Assay (Luminescence-Based)
This protocol provides a general framework for measuring PKA activity and testing inhibition in a 96-well or 384-well plate format. This type of assay measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified, active PKA enzyme
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
PKA activator (e.g., cAMP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque microplates
Procedure:
-
Reagent Preparation: Prepare solutions of PKA enzyme, substrate peptide, cAMP, and serial dilutions of this compound in Kinase Assay Buffer.
-
Inhibitor Pre-incubation:
-
To appropriate wells, add 5 µL of the this compound dilutions or vehicle control (e.g., buffer with DMSO).
-
Add 10 µL of PKA enzyme solution to all wells except the "no enzyme" negative control.
-
Add 5 µL of cAMP solution to all wells intended to be activated.
-
Gently mix and incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the Substrate/ATP mixture to all wells to start the reaction. The final ATP concentration should ideally be near the Kₘ for PKA.
-
Incubate for 30-60 minutes at 30°C. Perform a time-course experiment to ensure the reaction is in the linear range.[17]
-
-
Detect Remaining ATP:
-
Stop the kinase reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions (e.g., add 30 µL of ADP-Glo™ Reagent).[18]
-
Incubate as required by the detection kit (e.g., 40 minutes at room temperature).
-
-
Measure Luminescence: Read the luminescence on a plate reader. PKA activity is inversely proportional to the luminescence signal (as ATP is consumed).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the activated control (cAMP only) after subtracting the background ("no enzyme" control).
Visual Diagrams
PKA Signaling and Inhibition by this compound
Caption: Canonical PKA signaling pathway and the competitive inhibitory mechanism of this compound.
Troubleshooting Workflow for Lack of PKA Inhibition
Caption: A step-by-step workflow for diagnosing the lack of PKA inhibition by this compound.
Alternative cAMP Signaling via Epac
Caption: Divergent cAMP signaling pathways, highlighting the PKA-independent Epac pathway.
References
- 1. biolog.de [biolog.de]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rupress.org [rupress.org]
- 5. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic AMP Potentiates Vascular Endothelial Cadherin-Mediated Cell-Cell Contact To Enhance Endothelial Barrier Function through an Epac-Rap1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The cAMP-activated GTP exchange factor, Epac1 Upregulates Plasma Membrane and Nuclear Akt Kinase Activities in 8-CPT-2-O-Me-cAMP-Stimulated Macrophages: Gene silencing of the cAMP-activated GTP exchange Epac1 prevents 8-CPT-2-O-Me-cAMP activation of Akt activity in macrophages* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. promega.com [promega.com]
Optimizing Rp-8-CPT-cAMPS Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Rp-8-CPT-cAMPS, a potent and cell-permeable inhibitor of Protein Kinase A (PKA). Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive antagonist of cyclic AMP (cAMP) at the regulatory subunits of PKA.[1] It binds to the cAMP-binding sites, stabilizing the inactive holoenzyme complex and preventing the dissociation of the catalytic subunits, which is required for PKA activation.[1] Its lipophilic nature allows it to readily cross cell membranes, and it is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular concentrations.[1]
Q2: Why is pre-incubation with this compound necessary?
A2: Pre-incubation is a critical step for achieving maximal inhibition of PKA. The intracellular production of cAMP, often stimulated by G-protein-coupled receptor (GPCR) agonists, is a very rapid process. For effective inhibition, this compound must be present at its site of action—the PKA regulatory subunits—before this surge in endogenous cAMP occurs. Pre-incubation allows sufficient time for the inhibitor to penetrate the cell membrane and bind to PKA. A common starting point for pre-incubation is 20 minutes before the addition of a PKA-activating stimulus.[1]
Q3: What is a typical starting concentration and incubation time for this compound?
A3: The optimal concentration and incubation time are highly dependent on the specific cell type, its membrane properties, and the intracellular concentration of PKA. However, a general starting point is a concentration range of 10-100 µM. For pre-incubation, 20-30 minutes is often recommended. The total incubation time will depend on the downstream readout; rapid phosphorylation events may be observed within 15-30 minutes of stimulation, while effects on gene expression may require several hours.
Q4: How can I be sure that the observed effects are specific to PKA inhibition?
A4: To confirm the specificity of this compound, it is essential to include proper controls in your experiments. A key control is to use the corresponding PKA activator, Sp-8-CPT-cAMPS, to demonstrate a contrary effect. Additionally, assessing the phosphorylation of a known PKA substrate (e.g., CREB at Ser133 or VASP at Ser157) by Western blot can confirm on-target activity. A decrease in the phosphorylation of these substrates in the presence of this compound would support its PKA-inhibitory effect.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is a selective PKA inhibitor, it is a competitive antagonist of cAMP and may interact with other cAMP-binding proteins at higher concentrations. For instance, it has been reported to also inhibit the activation of Exchange Protein Directly Activated by cAMP (Epac). It is crucial to perform dose-response experiments to use the lowest effective concentration to minimize potential off-target effects.
Q6: How should I store and handle this compound?
A6: For long-term storage, this compound should be stored as a lyophilized powder at -20°C, protected from light.[1] Stock solutions can be prepared in an appropriate solvent (e.g., water or DMSO) and should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The compound is stable in cell culture media for the duration of typical experiments but can slowly oxidize to the agonistic form, 8-CPT-cAMP, over extended periods, especially when exposed to light.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or weak inhibition of PKA activity. | Insufficient pre-incubation time: The inhibitor was not present at its target before the cAMP surge. | Increase the pre-incubation time to 30-60 minutes. |
| Suboptimal concentration: The concentration of this compound is too low to effectively compete with the endogenous cAMP. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and stimulus. | |
| Poor cell permeability: Although generally cell-permeant, uptake can vary between cell types. | While less common for this compound, ensure proper solubilization of the compound. Consider using a more lipophilic prodrug version if available and appropriate for your system. | |
| Compound degradation: Improper storage or handling has led to a loss of activity. | Use a fresh aliquot of the compound and prepare fresh dilutions for each experiment. Protect from light. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration can alter the cellular response. | Standardize your cell culture and experimental protocols. Maintain consistent cell seeding densities and passage numbers. |
| Inconsistent timing of experimental steps: Variations in pre-incubation or stimulation times can lead to different outcomes. | Use a timer to ensure precise and consistent timing for all experimental steps. | |
| Apparent PKA activation or unexpected cellular toxicity. | Off-target effects: The concentration of this compound used is too high, leading to effects on other signaling pathways. | Perform a dose-response curve and use the lowest effective concentration. |
| Contamination of the compound: The compound may be contaminated with the agonistic Sp-isomer. | Verify the purity of your compound. If in doubt, obtain a new batch from a reputable supplier. | |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell type (typically <0.5% for DMSO). |
Experimental Protocols
Protocol 1: Optimizing Pre-incubation and Incubation Time
This protocol provides a framework for systematically determining the optimal pre-incubation and total incubation time for this compound in your experimental system. The readout for this experiment is the phosphorylation of a known PKA substrate, such as CREB, which can be assessed by Western blot.
Materials:
-
Cells of interest
-
This compound
-
PKA-activating stimulus (e.g., Forskolin, Isoproterenol)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Primary antibody against a phosphorylated PKA substrate (e.g., anti-phospho-CREB (Ser133))
-
Primary antibody against the total PKA substrate (e.g., anti-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate your cells at a consistent density and allow them to adhere and reach the desired confluency.
-
Pre-incubation Time Course:
-
For a fixed concentration of this compound (e.g., 50 µM), pre-incubate the cells for different durations (e.g., 0, 10, 20, 30, 60 minutes).
-
Include a vehicle control (no this compound).
-
-
Stimulation: After the pre-incubation period, add the PKA-activating stimulus at a predetermined concentration and for a fixed time (e.g., 15 minutes).
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated and total forms of your PKA substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. The pre-incubation time that yields the maximum inhibition of substrate phosphorylation is the optimal pre-incubation time.
Protocol 2: Western Blot Analysis of PKA Substrate Phosphorylation
This protocol details the steps for assessing the inhibitory effect of this compound on PKA-mediated phosphorylation of a target protein.
Procedure:
-
Cell Treatment:
-
Pre-incubate cells with the optimized concentration and time of this compound (determined from Protocol 1).
-
Include the following controls: vehicle control (no inhibitor, no stimulus), stimulus-only control, and inhibitor-only control.
-
Add the PKA-activating stimulus for the desired time.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate with the primary antibody against the phosphorylated PKA substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the PKA substrate.
Visualizing the Experimental Logic and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the PKA signaling pathway and the experimental workflows.
References
Technical Support Center: Rp-8-CPT-cAMPS Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rp-8-CPT-cAMPS, a potent and membrane-permeable inhibitor of protein kinase A (PKA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical analog of cyclic AMP (cAMP). It acts as a potent and competitive antagonist of cAMP-induced activation of PKA type I and type II.[1] Its mechanism of action involves binding to the cAMP binding sites on the regulatory subunits of the PKA holoenzyme. This prevents the dissociation of the catalytic subunits, thereby keeping the kinase in its inactive state.[2][3] The molecule is designed for high lipophilicity, allowing it to readily cross cell membranes, and is resistant to degradation by phosphodiesterases (PDEs), ensuring sustained inhibitory action.[2][4]
Q2: What are the key advantages of using this compound?
Key advantages include its high membrane permeability, metabolic stability, and potent inhibition of PKA.[2] Unlike some other inhibitors, it does not act on the ATP-binding site of the catalytic subunit, offering a different mode of PKA inhibition.[2] Its resistance to PDEs ensures that its concentration remains stable over the course of an experiment.[2][4]
Q3: What is the recommended concentration and pre-incubation time for this compound?
The optimal concentration and pre-incubation time are cell-type and experiment-dependent. However, a common starting point is a concentration range of 10-100 µM.[1] A pre-incubation period of at least 20-30 minutes is crucial.[1][2] This allows the inhibitor to penetrate the cell membrane and bind to the PKA regulatory subunits before the stimulation of endogenous cAMP production.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a sodium salt, which is soluble in aqueous solutions.[2] For longer storage, it is recommended to store the compound in its freeze-dried form in a freezer, protected from bright light.[2] Stock solutions can be prepared in buffers like PBS (pH 7.2), DMF, or DMSO.[3] When preparing solutions, ensure the substance is fully dissolved by vortexing or using an ultrasonic bath.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of PKA activity observed. | Insufficient pre-incubation time. | The intracellular production of cAMP upon stimulation is very rapid. Ensure a pre-incubation period of at least 20-30 minutes to allow this compound to enter the cells and bind to PKA.[2] |
| Inadequate concentration of the inhibitor. | The effective concentration can vary between cell types. Perform a dose-response curve (e.g., 10 µM, 50 µM, 100 µM) to determine the optimal concentration for your specific experimental system. | |
| Degradation of the compound. | Although metabolically stable, prolonged exposure to light can cause oxidation and degradation.[2] Store the compound and its solutions properly, protected from light and at low temperatures. | |
| Observed effects are not consistent with PKA inhibition. | Off-target effects. | While highly selective for PKA, at high concentrations, this compound may have effects on other cyclic nucleotide-binding proteins, such as Epac or cyclic nucleotide-gated (CNG) ion channels.[2][5] Consider using a lower concentration or a structurally different PKA inhibitor as a control. |
| Agonistic activity at CNG channels. | In some systems, particularly with CNG channels, this compound can act as an agonist.[2] Be aware of the specific characteristics of your experimental model. | |
| Variability between experiments. | Inconsistent compound handling. | Ensure complete solubilization of the compound before each experiment.[2] Use freshly prepared dilutions from a properly stored stock solution. |
| Cellular health and density. | Variations in cell health, passage number, or density can affect the cellular response to both the stimulus and the inhibitor. Maintain consistent cell culture practices. |
Experimental Protocols & Data
General Experimental Workflow for PKA Inhibition
A typical experiment to assess the role of PKA in a cellular response involves the following steps:
Caption: A generalized workflow for studying PKA inhibition using this compound.
PKA Signaling Pathway Inhibition
The diagram below illustrates how this compound inhibits the canonical PKA signaling pathway.
Caption: Mechanism of PKA inhibition by this compound.
Quantitative Data Summary
The following table summarizes typical experimental parameters for this compound. Note that these are starting points and may require optimization for your specific system.
| Parameter | Typical Range/Value | Reference |
| Working Concentration | 10 - 100 µM | [1] |
| Pre-incubation Time | 20 - 30 minutes | [1][2] |
| Purity | > 99% (HPLC) | [2] |
| Solubility in PBS (pH 7.2) | 10 mg/ml | [3] |
| Solubility in DMSO | 25 mg/ml | [3] |
| Maximum UV Absorption | 282 nm | [2] |
References
How to avoid off-target effects of Rp-8-CPT-cAMPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Rp-8-CPT-cAMPS, a potent and membrane-permeant inhibitor of Protein Kinase A (PKA). This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and avoid potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive antagonist of cyclic AMP (cAMP) at its binding sites on the regulatory subunits of PKA.[1][2][3] By occupying these sites, it prevents the cAMP-induced dissociation of the PKA holoenzyme into its active catalytic subunits, thereby inhibiting downstream phosphorylation events.[1] Its lipophilic nature allows it to readily cross cell membranes, and it is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular concentrations.[1][4]
Q2: What are the known off-target effects of this compound?
While this compound is a valuable tool for studying PKA signaling, researchers should be aware of its potential off-target effects, which include:
-
Inhibition of Exchange Protein Directly Activated by cAMP (Epac): At higher concentrations, this compound can inhibit the activation of Epac proteins, which are alternative cAMP sensors.[5]
-
Modulation of Cyclic Nucleotide-Gated (CNG) Channels: Some studies suggest that this compound can act as an agonist for certain CNG channels.[1]
-
Inhibition of Phosphodiesterases (PDEs): The structurally related compound, 8-CPT-cAMP, is a known inhibitor of several PDE isoforms.[6] While this compound is designed to be PDE-resistant, the possibility of off-target PDE inhibition, especially at high concentrations, should be considered.
Q3: What is a typical working concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. A common starting range is 10-100 µM.[2] It is crucial to perform a dose-response curve to determine the lowest effective concentration that inhibits PKA without inducing off-target effects in your specific system.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a sodium salt and is soluble in aqueous solutions. For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile water or a suitable buffer (e.g., 10-50 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect the compound and its solutions from bright light, as it can slowly oxidize to the agonistic 8-CPT-cAMP.[1]
Troubleshooting Guide: Avoiding Off-Target Effects
Unexpected or inconsistent results with this compound may be due to off-target effects. This guide provides a systematic approach to troubleshoot and validate your experimental findings.
Problem 1: Observed phenotype is inconsistent with PKA inhibition.
-
Possible Cause: The effect may be mediated by an off-target interaction with Epac, CNG channels, or PDEs.
-
Troubleshooting Steps:
-
Confirm PKA Inhibition: Directly measure PKA activity in your experimental system. A decrease in the phosphorylation of a known PKA substrate (e.g., VASP or CREB) in the presence of this compound confirms on-target activity.[2]
-
Epac Activation Control: Use an Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) to determine if your system is sensitive to Epac activation. If the Epac agonist produces a similar or opposing effect, it suggests a potential role for Epac in your observed phenotype.
-
Rescue Experiment: If possible, try to "rescue" the phenotype by activating the PKA pathway downstream of the inhibitor's action.
-
Problem 2: High concentrations of this compound are required to see an effect.
-
Possible Cause: This could indicate low potency in your specific cell type or that the observed effect is due to an off-target interaction that occurs at higher concentrations.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a detailed dose-response curve to identify the minimal effective concentration.
-
Pre-incubation Time: Ensure adequate pre-incubation time with this compound (e.g., 20-30 minutes) before stimulating the cAMP pathway. This allows the inhibitor to penetrate the cell membrane and bind to PKA.[1]
-
Assess Off-Target Activity: At the high concentrations used, perform control experiments to rule out off-target effects on Epac and PDEs as described in Problem 1.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds to aid in experimental design and interpretation. Note: Direct Ki or IC50 values for this compound against all potential off-targets are not always available in the literature. The data for related compounds is provided as a reference.
Table 1: Potency of this compound against PKA
| Parameter | Value | Target | Notes | Reference |
| Site Selectivity | Prefers site A of PKA type I and site B of PKA type II | PKA Regulatory Subunits | This compound acts as a competitive antagonist at the cAMP binding sites. | [1][2][3] |
| IC50 (Epac inhibition) | ~39 µM | Epac (CAMYEL assay) | This indicates that at higher concentrations, this compound can inhibit Epac activation. | [5] |
Table 2: Potential Off-Target Activity of Related Compounds
| Compound | Target | IC50 / Ki | Notes | Reference |
| 8-CPT-cAMP | PDE VA | 0.9 µM | Potent inhibitor of the cGMP-specific PDE. | [6] |
| PDE III | 24 µM | Inhibits the cGMP-inhibited PDE. | [6] | |
| PDE IV | 25 µM | Inhibits the cAMP-specific PDE. | [6] |
Experimental Protocols
To ensure the specificity of your results, it is essential to perform control experiments. Below are detailed methodologies for key assays.
Protocol 1: In Vitro PKA Activity Assay
This protocol allows for the direct measurement of PKA kinase activity in the presence or absence of this compound.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
ATP (including [γ-³²P]ATP for radioactive detection or a suitable system for non-radioactive detection)
-
Kinase assay buffer
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, PKA substrate peptide, and the desired concentration of this compound or vehicle control.
-
Add the purified PKA catalytic subunit to the reaction mixture and incubate for a short period (e.g., 10 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKA activity.
Protocol 2: Western Blot for Phospho-PKA Substrates
This method assesses PKA activity in intact cells by measuring the phosphorylation of a known downstream target.
Materials:
-
Cell culture reagents
-
This compound
-
PKA activator (e.g., Forskolin)
-
Lysis buffer
-
Primary antibody against a phosphorylated PKA substrate (e.g., anti-phospho-VASP or anti-phospho-CREB)
-
Primary antibody against the total protein of the PKA substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 20-30 minutes.
-
Stimulate the cells with a PKA activator (e.g., Forskolin) for the appropriate time.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and Western blotting with the primary antibody against the phosphorylated PKA substrate.
-
Normalize the signal to the total amount of the PKA substrate protein by re-probing the membrane with an antibody against the total protein.
Visualizations
Signaling Pathway of PKA Inhibition by this compound
Caption: Mechanism of PKA inhibition by this compound.
Experimental Workflow for Troubleshooting Off-Target Effects
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. biolog.de [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. Identification and Validation of Modulators of Exchange Protein Activated by cAMP (Epac) Activity: STRUCTURE-FUNCTION IMPLICATIONS FOR Epac ACTIVATION AND INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Rp-8-CPT-cAMPS degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of Rp-8-CPT-cAMPS, a potent and membrane-permeant inhibitor of cAMP-dependent protein kinase A (PKA). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive antagonist of cyclic AMP (cAMP) at the regulatory subunits of PKA.[1][2][3] By binding to the cAMP binding sites, it prevents the dissociation of the regulatory subunits from the catalytic subunits, thereby keeping the PKA holoenzyme in its inactive state and inhibiting downstream phosphorylation events.[1]
Q2: What is the main degradation pathway for this compound?
The primary degradation pathway for this compound is oxidation.[1] This process can lead to the formation of 8-CPT-cAMP, which is an agonist of PKA and can therefore interfere with experimental results by activating the kinase.[1] To minimize degradation, it is crucial to protect the compound and its solutions from bright light and to store them under appropriate conditions.[1]
Q3: How should solid this compound be stored?
For long-term stability, solid this compound should be stored at -20°C or lower in a desiccated environment.[3] When stored correctly, the solid compound is stable for at least four years.[3]
Q4: What are the recommended conditions for storing this compound in solution?
Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[4] For its analogous compound, Sp-8-CPT-cAMPS, stock solutions are stable for up to one month at -20°C and up to six months at -80°C.[4] It is recommended to follow similar storage guidelines for this compound. Solutions should also be protected from light.[1][4]
Q5: What solvents are compatible with this compound?
This compound is soluble in several common laboratory solvents. The following table summarizes its solubility at room temperature.
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 25 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Data sourced from Cayman Chemical.[3]
Stability and Storage Summary
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C or lower | ≥ 4 years[3] | Store under desiccating conditions. |
| In Solvent | -20°C | Up to 1 month (based on Sp-isomer data)[4] | Prepare single-use aliquots. Protect from light. |
| In Solvent | -80°C | Up to 6 months (based on Sp-isomer data)[4] | Prepare single-use aliquots. Protect from light. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or reduced inhibitory effect | Degradation of the compound: Improper storage may have led to oxidation and the formation of the agonist 8-CPT-cAMP.[1] | Verify that the compound has been stored correctly at -20°C or -80°C and protected from light. If in doubt, use a fresh vial of the compound. |
| Insufficient pre-incubation time: The intracellular production of cAMP by a stimulus can be much faster than the penetration of this compound across the cell membrane.[1] | Pre-incubate cells with this compound (e.g., for 20 minutes) before adding the PKA-activating stimulus to ensure the inhibitor is present at its site of action.[1] | |
| Incorrect concentration: The effective concentration can vary depending on the cell type, membrane properties, and intracellular PKA concentration. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental system. | |
| Inconsistent results between experiments | Repeated freeze-thaw cycles: Aliquoting stock solutions is crucial to prevent degradation from multiple freeze-thaw cycles.[4] | Prepare single-use aliquots of your stock solution. |
| Variability in experimental conditions: Differences in cell density, passage number, or incubation times can affect the outcome. | Standardize your experimental protocol and maintain consistent cell culture practices. | |
| Precipitate observed in solution | Poor solubility at the desired concentration: The compound may have come out of solution, especially in aqueous buffers. | Gently warm the solution or sonicate to aid dissolution. If the precipitate persists, consider preparing a fresh solution at a slightly lower concentration. |
| Contamination of the stock solution: Microbial or chemical contamination can affect the compound's stability and activity. | Filter-sterilize the stock solution using a 0.22 µm filter. Always use sterile techniques when handling solutions. |
Experimental Protocols
Protocol 1: In Vitro PKA Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on PKA activity using a colorimetric ELISA-based assay.
Materials:
-
PKA Kinase Activity Kit (containing PKA substrate-coated microtiter plate, ATP, and a phosphospecific substrate antibody)
-
Purified, active PKA enzyme
-
cAMP (for PKA activation)
-
This compound
-
Kinase Assay Buffer
-
Stop Solution
-
Microplate reader
Procedure:
-
Prepare Reagents: Reconstitute and dilute all kit components as per the manufacturer's instructions. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Prepare a stock solution of cAMP.
-
Assay Plate Preparation: Add 50 µL of Kinase Assay Buffer to each well of the PKA substrate microtiter plate and incubate for 10 minutes at room temperature. Aspirate the buffer.
-
Inhibitor Addition: Add a working solution of this compound at various concentrations to the respective wells. Include a vehicle-only control (no inhibitor).
-
Enzyme Addition: Dilute the purified PKA enzyme in Kinase Assay Buffer and add it to all wells except for the negative control (no enzyme) wells.
-
Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the PKA.
-
Initiate Reaction: Add a solution containing a fixed, activating concentration of cAMP and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate for the time recommended in the kinase activity kit (e.g., 30-90 minutes) at 30°C.
-
Stop Reaction and Develop Signal: Stop the reaction and develop the signal according to the kit manufacturer's protocol. This typically involves washing the wells and adding a phosphospecific antibody followed by a secondary antibody-HRP conjugate and a colorimetric substrate.
-
Data Analysis: Measure the absorbance using a microplate reader. The signal will be inversely proportional to the concentration of this compound. Calculate the IC50 value from the dose-response curve.
Protocol 2: Cell-Based Western Blot for PKA Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream PKA target, such as CREB (cAMP Response Element-Binding Protein) at Serine 133, in cultured cells.
Materials:
-
Cultured cells known to express a PKA-responsive pathway
-
PKA agonist (e.g., Forskolin with IBMX, or a cell-permeable cAMP analog)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
If necessary, starve the cells in serum-free medium for a few hours to reduce basal kinase activity.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 20-30 minutes.
-
Add a PKA agonist (e.g., Forskolin) to the media and incubate for a specified time (e.g., 15-30 minutes) to stimulate PKA activity.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
Western Blot:
-
Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-CREB signal to the total CREB signal (the membrane can be stripped and re-probed for total CREB).
-
Compare the levels of phosphorylated CREB in the agonist-treated samples with and without the this compound pre-treatment to demonstrate inhibition.
-
Visualizations
cAMP/PKA Signaling Pathway and Inhibition by this compound
Caption: The cAMP/PKA signaling pathway and its inhibition by this compound.
Experimental Workflow for PKA Inhibition Assay
Caption: General workflow for an in vitro PKA inhibition assay using this compound.
References
Inconsistent results with Rp-8-CPT-cAMPS treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Rp-8-CPT-cAMPS. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and cell-permeable analog of cyclic AMP (cAMP).[1][2] Its primary mechanism of action is as a competitive antagonist of cAMP-dependent Protein Kinase A (PKA).[1][2] It binds to the regulatory subunits of PKA, preventing the dissociation of the catalytic subunits and thereby inhibiting PKA activation.[3][4][5] This compound is designed to be resistant to hydrolysis by phosphodiesterases (PDEs), which are enzymes that normally degrade cAMP, leading to a more sustained inhibitory effect.[2][3]
Q2: I am observing no effect or a weaker than expected inhibitory effect with this compound. What are the possible causes?
Several factors could contribute to a lack of observable or weak effects:
-
Inadequate Pre-incubation Time: this compound needs to be pre-incubated with the cells before the addition of a PKA activator. This is because the intracellular production of cAMP by a stimulus is often much faster than the time it takes for this compound to penetrate the cell membrane and bind to PKA. A typical pre-incubation time is 20-30 minutes.[1][3]
-
Compound Degradation: Although relatively stable, this compound can degrade over time, especially if not stored properly. It should be stored at -20°C or lower, protected from light and moisture.[3][6] Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[6][7]
-
Suboptimal Concentration: The effective concentration of this compound is cell-type and context-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system. Typical starting concentrations range from 10 µM to 100 µM.[1]
-
Solubility Issues: Poor solubility can lead to an inaccurate final concentration. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO or water) before further dilution into your experimental buffer.[4][6]
Q3: My results with this compound are inconsistent between experiments. What could be the reason?
Inconsistent results are often due to one or more of the following:
-
Batch-to-Batch Variability: The purity and activity of chemical compounds can vary between different manufacturing lots. It is advisable to perform a validation experiment, such as a dose-response curve, with each new batch to ensure its potency is consistent.[6]
-
Variations in Experimental Conditions: Minor differences in cell density, passage number, media composition, or incubation times can lead to significant variations in experimental outcomes. Maintaining a detailed and standardized protocol is critical for reproducibility.[6][8]
-
Cell Health: Ensure that your cells are healthy and not under stress from factors like contamination (e.g., mycoplasma), over-confluency, or nutrient deprivation, as this can affect their response to treatment.[8][9]
Q4: I suspect off-target effects might be influencing my results. What are the known off-target effects of this compound?
While this compound is a selective PKA inhibitor, potential off-target effects should be considered, especially at higher concentrations:
-
Activation of Exchange Protein Directly Activated by cAMP (Epac): Some cAMP analogs can activate Epac proteins (Epac1 and Epac2), which mediate PKA-independent signaling pathways.[10] To investigate this, you can use an Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) in parallel experiments to distinguish between PKA- and Epac-mediated effects.[6][11][12]
-
Inhibition of Phosphodiesterases (PDEs): Structurally related cAMP analogs have been shown to inhibit certain PDE isoforms.[10] This could lead to an accumulation of endogenous cAMP, potentially confounding the results. Running a control with a broad-spectrum PDE inhibitor (e.g., IBMX) can help assess the contribution of endogenous cAMP signaling.[6]
-
Agonistic Effects on Cyclic Nucleotide-Gated (CNG) Ion Channels: In some systems, this compound can act as an agonist for certain cyclic nucleotide-gated ion channels.[3]
Troubleshooting Guides
Problem: No or Weak PKA Inhibition
| Possible Cause | Recommended Solution |
| Insufficient Pre-incubation | Pre-incubate cells with this compound for at least 20-30 minutes before adding the PKA agonist.[1][3] |
| Compound Degradation | Prepare fresh solutions for each experiment. Store lyophilized powder at -20°C or lower, protected from light.[3][6] Aliquot and store stock solutions at -80°C.[6][7] |
| Suboptimal Concentration | Perform a dose-response curve (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell type and assay. |
| Poor Solubility | Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO). Ensure complete dissolution by vortexing or sonication before diluting into aqueous buffers.[4][6] |
| Low PKA Expression/Activity | Confirm PKA expression and basal activity in your cell line using Western blot for PKA subunits or a PKA activity assay. |
Problem: Inconsistent Results
| Possible Cause | Recommended Solution |
| Batch-to-Batch Variability | Validate each new lot of this compound with a standard dose-response experiment to ensure consistent potency.[6] |
| Variable Experimental Conditions | Strictly adhere to a standardized protocol, documenting cell density, passage number, media, and incubation times.[6][8] |
| Cell Health and Confluency | Maintain a consistent cell seeding density to ensure experiments are performed at a similar confluency. Regularly check for contamination.[8][9] |
Problem: Suspected Off-Target Effects
| Possible Cause | Recommended Solution |
| Epac Activation | Use the lowest effective concentration of this compound. Include controls with an Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) to differentiate signaling pathways.[6][11][12] |
| PDE Inhibition | Run a control experiment with a broad-spectrum PDE inhibitor (e.g., IBMX) to evaluate the role of endogenous cAMP.[6] |
| Non-specific Effects | Use a structurally different PKA inhibitor (e.g., H-89) as a control to confirm that the observed effect is specific to PKA inhibition.[10] |
Experimental Protocols
General Protocol for PKA Inhibition in Cell Culture
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.[13]
-
Preparation of this compound: Prepare a stock solution (e.g., 10-50 mM) in sterile water or DMSO.[6][13] Further dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations immediately before use.
-
Pre-incubation: Aspirate the old medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of this compound. Incubate for 20-30 minutes at 37°C and 5% CO₂.[1][3]
-
Stimulation: Add the PKA agonist (e.g., Forskolin, Isoproterenol) to the wells and incubate for the desired time (e.g., 15-30 minutes for phosphorylation studies).
-
Cell Lysis and Analysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. The cell lysate can then be used for downstream analysis such as Western blotting for phosphorylated PKA substrates (e.g., phospho-CREB) or a PKA activity assay.[13]
Visualizations
Caption: PKA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for PKA inhibition studies.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. biolog.de [biolog.de]
- 4. Rp-8-CPT-Cyclic AMP (sodium salt) | CAS 221905-35-7 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 細胞培養疑難排解 [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting low cell permeability of Rp-8-CPT-cAMPS
Welcome to the technical support center for Rp-8-CPT-cAMPS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this potent PKA inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a lipophilic analog of cyclic AMP (cAMP) that acts as a potent and competitive antagonist of cAMP-induced activation of cAMP-dependent Protein Kinase A (PKA).[1][2] It functions by binding to the regulatory subunits of the PKA holoenzyme, preventing the dissociation and subsequent activation of the catalytic subunits.[3][4][5] This mechanism allows for the specific inhibition of PKA-mediated signaling pathways. Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained inhibitory action.[6]
Q2: What are the key chemical properties of this compound?
This compound is a structural combination of 8-CPT-cAMP and Rp-cAMPS, which confers both high lipophilicity and metabolic stability.[3][4][5] These properties are intended to provide good membrane permeability for effective use in cell-based assays.[3][7]
| Property | Description | Reference |
| Full Name | 8-[(4-chlorophenyl)thio]-adenosine cyclic 3',5'-[hydrogen (R)-phosphorothioate], monosodium salt | [4] |
| Synonyms | Rp-8-CPT-cAMP | [4] |
| Molecular Formula | C₁₆H₁₄ClN₅O₅PS₂ · Na | [4] |
| Molecular Weight | 509.8 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Purity | Typically >98% | [4] |
| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, PBS (pH 7.2): 10 mg/ml, Ethanol: 0.5 mg/ml | [4] |
Q3: How does the PKA signaling pathway work and where does this compound act?
The PKA signaling pathway is a crucial cellular signaling cascade. It is typically initiated by the activation of G-protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to produce cAMP.[8][9] cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits.[8][10][11] These catalytic subunits can then phosphorylate various downstream substrates, leading to a cellular response. This compound competitively binds to the cAMP binding sites on the regulatory subunits, preventing this activation step.[4][5]
Troubleshooting Guide: Low Cell Permeability
While this compound is designed for high lipophilicity and membrane permeability, researchers may occasionally encounter issues with its efficacy in cell-based assays, which could be attributed to apparent low cell permeability.[3] This guide provides a systematic approach to troubleshoot such problems.
Q4: I am not observing the expected inhibitory effect of this compound. Could this be due to low cell permeability?
Several factors can contribute to a lack of expected biological effect. The following troubleshooting workflow can help you diagnose the issue.
Q5: How can I systematically troubleshoot potential issues with this compound?
Follow these steps to identify the root cause of the problem:
Step 1: Verify Compound Integrity and Preparation
-
Storage: Ensure that this compound has been stored correctly, typically at -20°C, to maintain its stability.[5]
-
Solubility: Prepare fresh solutions and ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO, DMF, PBS) before diluting in your cell culture medium.[4] Precipitates can significantly reduce the effective concentration.
-
Working Concentration: Double-check your calculations for the final working concentration. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Step 2: Review and Optimize Experimental Protocol
-
Pre-incubation Time: For optimal results, a pre-incubation period with this compound is often necessary before stimulating the cells to induce cAMP production.[3] This allows sufficient time for the inhibitor to permeate the cell membrane and bind to PKA. A typical pre-incubation time is 20-30 minutes, but this may need to be optimized.[1][3]
-
Interfering Substances: Components in the cell culture medium, such as high concentrations of serum proteins, could potentially bind to the compound and reduce its availability. Consider reducing the serum concentration during the treatment period if possible.
-
Controls: Ensure your positive and negative controls are working as expected. A positive control for PKA activation (e.g., Forskolin or a cell-permeable cAMP analog like 8-Br-cAMP) and a vehicle control (the solvent used to dissolve this compound) are essential.[12][13]
Step 3: Assess Cell Health and Culture Conditions
-
Cell Viability: Poor cell health can affect membrane integrity and cellular transport mechanisms. Ensure your cells are healthy and have high viability before starting the experiment.
-
Cell Density: Very high cell densities can create a barrier to compound diffusion and may lead to a heterogeneous response. Conversely, very low densities may not produce a measurable signal. Ensure you are using an optimal cell density for your assay.
-
Cell Line Specifics: Different cell lines can have varying membrane compositions and expression levels of transport proteins, which can influence the uptake of small molecules.[14][15] What works well in one cell line may require optimization in another.
Q6: If I suspect low permeability is the issue, what strategies can I employ to improve cellular uptake?
If you have ruled out other factors, you can try the following to enhance the cellular uptake of this compound:
| Strategy | Detailed Methodology | Considerations |
| Increase Concentration | Perform a dose-response curve with a higher concentration range of this compound to determine if a higher dose can overcome the permeability barrier. | Be mindful of potential off-target effects or cytotoxicity at very high concentrations. |
| Increase Incubation Time | Extend the pre-incubation time with this compound (e.g., 1, 2, or 4 hours) to allow for greater accumulation within the cells. | Longer incubation times may lead to secondary effects or compound degradation. |
| Optimize Solvent | While this compound is soluble in several solvents, using a small final concentration of DMSO (typically ≤ 0.1%) can aid in membrane permeation. | High concentrations of DMSO can be toxic to cells and may independently affect cell signaling. |
| Use of Permeabilizing Agents (with caution) | In fixed-cell or short-term experiments, very low, non-lytic concentrations of mild detergents like digitonin (B1670571) or saponin (B1150181) can be used to transiently permeabilize the plasma membrane. This is an end-point experiment and should be used with extreme caution. | This is an aggressive approach that can disrupt cellular integrity and is not suitable for live-cell imaging or long-term studies. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Efficacy
-
Cell Seeding: Plate your cells at the desired density in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO). Prepare serial dilutions to create a range of working concentrations.
-
Pre-incubation: Remove the growth medium from the cells and replace it with a medium containing the desired concentration of this compound or vehicle control. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Stimulation: Add a PKA activator (e.g., Forskolin) to the wells to stimulate cAMP production.
-
Incubation: Incubate for the appropriate time for the cellular response to occur (this will depend on the downstream endpoint being measured).
-
Assay: Perform the assay to measure the downstream endpoint of PKA activity (e.g., phosphorylation of a specific substrate via Western blot, or a reporter gene assay).
Protocol 2: Measuring Intracellular cAMP Levels to Confirm PKA Pathway Modulation
To confirm that your experimental conditions are suitable for modulating the PKA pathway, you can directly measure intracellular cAMP levels. Several commercial kits are available for this purpose (e.g., ELISA, HTRF, or fluorescence-based assays).[16][17][18][19]
-
Cell Treatment: Treat cells with your PKA activator (e.g., Forskolin) in the presence and absence of this compound, following a similar pre-incubation protocol as described above. It is also recommended to include a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[13][16]
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP measurement assay following the kit's instructions.
-
Data Analysis: Compare the cAMP levels in the different treatment groups. A successful experiment will show that the PKA activator significantly increases cAMP levels, and this increase should not be affected by the presence of this compound (as it acts downstream of cAMP production). This confirms that the upstream part of the pathway is functioning correctly in your cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biolog.de [biolog.de]
- 4. Rp-8-CPT-Cyclic AMP (sodium salt) | CAS 221905-35-7 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound BIOLOG Life Science Institute [biolog.de]
- 8. researchgate.net [researchgate.net]
- 9. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. benchchem.com [benchchem.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. myedspace.co.uk [myedspace.co.uk]
- 15. Cell membrane - Wikipedia [en.wikipedia.org]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]
- 18. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
- 19. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
How to select the right controls for Rp-8-CPT-cAMPS experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Rp-8-CPT-cAMPS, a potent and membrane-permeant inhibitor of Protein Kinase A (PKA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive antagonist of cAMP at the regulatory subunits of PKA.[1][2] It binds to the cAMP-binding sites, stabilizing the inactive PKA holoenzyme and preventing the dissociation of the catalytic subunits, thus inhibiting PKA activation.[3][4] This mode of action differs from ATP-competitive inhibitors.[3] For optimal results, preincubation with this compound is recommended to allow it to occupy the cAMP binding sites before stimulation.[3][4]
Q2: What are the key advantages of using this compound?
Key advantages include:
-
High Potency and Selectivity: It is a potent inhibitor of both PKA type I and type II.[2][3]
-
Membrane Permeability: The lipophilic 8-chlorophenylthio (CPT) group allows it to efficiently cross cell membranes.[4][5]
-
Metabolic Stability: It is resistant to hydrolysis by most mammalian phosphodiesterases (PDEs), ensuring sustained inhibition.[3][5]
Q3: What are the potential off-target effects of this compound?
While considered selective for PKA, potential off-target effects to consider include:
-
Epac Inhibition: At higher concentrations, this compound can act as a competitive inhibitor of the Exchange protein directly activated by cAMP (Epac).[6][7]
-
Phosphodiesterase (PDE) Inhibition: Structurally related compounds like 8-CPT-cAMP have been shown to inhibit certain PDE isoforms, which could lead to an accumulation of endogenous cAMP and cGMP.[8]
-
Cyclic Nucleotide-Gated (CNG) Channels: Some cAMP analogs can interact with CNG channels, although this is not a primary reported effect of this compound.[4]
Q4: How should I store and handle this compound?
Both the solid compound and its solutions should be protected from bright light and stored in the freezer.[4] For long-term storage, the freeze-dried form is preferable.[4] Prolonged storage, especially in solution and with light exposure, can lead to oxidation and the formation of the agonistic 8-CPT-cAMP, which would significantly impact experimental outcomes.[9]
Q5: What is the difference between this compound and its stereoisomer, Sp-8-CPT-cAMPS?
This compound is the Rp-isomer, which acts as a PKA inhibitor.[4] The Sp-isomer, Sp-8-CPT-cAMPS, is a potent PKA activator and can be used as a positive control in your experiments.[1][4]
Control Selection Guide
Selecting the right controls is critical for interpreting your this compound experiments.
Quantitative Data Summary
The following tables summarize the inhibitory constants (Ki) and site selectivity of this compound and related compounds.
Table 1: Inhibitory Constants (Ki) for PKA Isoforms
| Compound | PKA Type I (Ki, µM) | PKA Type II (Ki, µM) | Reference |
| Rp-cAMPS | 12.5 | 4.5 | [10] |
| This compound | Potent inhibitor of both | Potent inhibitor of both | [3] |
Note: Specific Ki values for this compound against PKA isoforms are not consistently reported in a single comparative study, but it is established as a potent inhibitor of both.
Table 2: Selectivity Profile of this compound
| Target | Activity | Notes | Reference |
| PKA Type I | Site-selective inhibitor (prefers site A) | - | [3][11] |
| PKA Type II | Site-selective inhibitor (prefers site B) | - | [3][11] |
| Epac | Competitive Inhibitor (Ki ≈ 3.2 µM) | Lower affinity compared to PKA | [6] |
| PDEs | Potential for inhibition at high concentrations | Data is primarily for the related 8-CPT-cAMP | [8] |
Troubleshooting Guides
Issue 1: No or Weak Inhibition of PKA Activity
If you do not observe the expected inhibition of PKA-mediated effects with this compound, consider the following:
| Possible Cause | Suggested Solution |
| Insufficient Preincubation Time | This compound needs to enter the cell and bind to the PKA regulatory subunits. Pre-incubate cells with this compound for at least 20-30 minutes before adding the PKA activator.[3][4] |
| Suboptimal Concentration | The effective concentration can vary between cell types. Perform a dose-response experiment (e.g., 10 µM to 100 µM) to determine the optimal concentration for your system.[12] |
| Compound Degradation | Improper storage can lead to degradation. Use a fresh aliquot of this compound and ensure it has been stored correctly at -20°C or lower, protected from light.[9] |
| Low PKA Expression | Your cell line may have low endogenous levels of PKA. Confirm PKA expression using Western blot or use a positive control cell line known to have a robust cAMP/PKA signaling pathway. |
| Experimental Readout Issue | The downstream event you are measuring may not be solely PKA-dependent or may occur much later. Verify your signaling pathway and perform a time-course experiment. |
Issue 2: Unexpected or Off-Target Effects Observed
If your results are inconsistent with PKA inhibition, you may be observing off-target effects.
Experimental Protocols
Protocol 1: Western Blot for Phospho-CREB (Ser133) Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of CREB, a downstream target of PKA.
Materials:
-
Cell culture reagents
-
This compound
-
PKA activator (e.g., Forskolin or Sp-8-CPT-cAMPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours if necessary.
-
Pre-incubation: Treat cells with the desired concentration of this compound or vehicle for 30 minutes.
-
Stimulation: Add the PKA activator for 15-30 minutes. Include a vehicle-only control and a PKA activator-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with anti-phospho-CREB (Ser133) antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total CREB antibody as a loading control.
-
Expected Results: The PKA activator should induce a strong phospho-CREB signal. Pre-treatment with this compound should significantly reduce this signal in a dose-dependent manner.
Protocol 2: In Vitro PKA Kinase Activity Assay
This assay directly measures the inhibitory effect of this compound on PKA catalytic activity.
Materials:
-
Purified recombinant PKA catalytic and regulatory subunits (or PKA holoenzyme)
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
cAMP
-
Kinase reaction buffer
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)
Procedure:
-
Prepare Reactions: In a microcentrifuge tube, combine the kinase reaction buffer, PKA regulatory and catalytic subunits, and the PKA substrate peptide.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle to the reaction tubes.
-
Initiate Reaction: Add a fixed concentration of cAMP to all tubes (except the basal control) to activate PKA. Immediately add ATP (spiked with [γ-³²P]ATP for the radioactive method) to start the kinase reaction.
-
Incubation: Incubate at 30°C for 10-20 minutes, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Detection:
-
Radioactive: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity.
-
Non-Radioactive: Follow the manufacturer's instructions to measure the amount of ADP produced.
-
Expected Results: cAMP should stimulate PKA activity. This compound should competitively inhibit this activation, leading to a dose-dependent decrease in substrate phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biolog.de [biolog.de]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rp-cAMPS Prodrugs Reveal the cAMP Dependence of First-Phase Glucose-Stimulated Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
Navigating the Nuances of PKA Inhibition: A Technical Guide to Rp-8-CPT-cAMPS Efficacy in the Presence of Serum
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Rp-8-CPT-cAMPS, a potent and membrane-permeant inhibitor of Protein Kinase A (PKA). A common challenge in cellular assays is understanding the influence of culture conditions, particularly serum concentration, on the efficacy of small molecule inhibitors. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to empower users to optimize their experiments and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a competitive antagonist of cyclic AMP (cAMP) for the regulatory subunits of PKA.[1] By binding to the cAMP-binding sites, it prevents the dissociation of the regulatory subunits from the catalytic subunits, thus keeping the PKA holoenzyme in its inactive state and inhibiting downstream phosphorylation events.[1][2] Its lipophilic nature allows it to readily cross cell membranes, and it is resistant to degradation by phosphodiesterases (PDEs), ensuring sustained intracellular activity.[2]
Q2: How does serum concentration in my cell culture medium affect the efficacy of this compound?
Q3: Should I use serum-free or serum-containing medium for my experiment with this compound?
The choice depends on your specific experimental goals and cell type.
-
Serum-free medium: Provides a more defined and controlled environment, reducing variability and potential confounding factors from unknown serum components. This is often preferred for mechanistic studies.
-
Serum-containing medium: Necessary for the growth and viability of many cell lines. However, be aware of potential interactions between serum components and this compound. It is crucial to perform pilot experiments to determine the optimal inhibitor concentration under your specific serum conditions.
Q4: What is a typical working concentration for this compound?
The effective concentration of this compound can vary depending on the cell type, cell density, serum concentration, and the specific endpoint being measured.[2] Based on published studies, a general starting range is between 10 µM and 100 µM.
Q5: How can I be sure that the observed effects are due to PKA inhibition and not off-target effects?
To confirm the specificity of this compound, consider the following control experiments:
-
Use a PKA activator: Co-treatment with a PKA activator, such as its agonistic counterpart Sp-8-CPT-cAMPS or forskolin, should rescue the inhibitory effect of this compound.
-
Assess phosphorylation of known PKA substrates: Western blotting for the phosphorylated forms of known PKA substrates (e.g., CREB at Ser133) can confirm that PKA activity is indeed inhibited.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect of this compound | Suboptimal concentration: The effective concentration may be higher in the presence of serum due to protein binding. | Perform a dose-response curve (e.g., 1 µM to 200 µM) to determine the optimal concentration for your specific cell type and serum conditions. |
| Insufficient pre-incubation time: The inhibitor needs time to penetrate the cell membrane and bind to PKA before stimulation. | Pre-incubate the cells with this compound for at least 20-30 minutes before adding the PKA-activating stimulus.[2] | |
| Compound degradation: Improper storage or handling can lead to reduced potency. | Store the lyophilized powder and stock solutions at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | |
| Cellular context: The levels of PKA expression and endogenous cAMP can vary between cell types, influencing the required inhibitor concentration. | Characterize the basal PKA activity in your cell line. | |
| Observed cell toxicity or unexpected phenotypes | Off-target effects: At high concentrations, this compound may have off-target effects. For example, it can act as an agonist for certain cyclic nucleotide-gated ion channels.[2] | Use the lowest effective concentration determined from your dose-response studies. Perform control experiments as described in FAQ Q5 to confirm PKA-specific effects. |
| Serum-starvation effects: If switching to serum-free conditions for the experiment, the observed phenotype might be a result of serum withdrawal rather than PKA inhibition. | Include a vehicle control in serum-free medium to differentiate between the effects of serum withdrawal and this compound treatment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To determine the effective concentration range of this compound for inhibiting PKA-mediated phosphorylation of a downstream target (e.g., CREB) in your specific cell line and serum conditions.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (with your desired serum concentration) and serum-free medium
-
PKA activator (e.g., Forskolin or Sp-8-CPT-cAMPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blot (anti-phospho-CREB (Ser133), anti-total-CREB, and a loading control like GAPDH or β-actin)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
Serum Conditions: If applicable, switch to a lower serum concentration or serum-free medium for a few hours before the experiment to reduce basal PKA activity.
-
Pre-incubation with Inhibitor: Prepare a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in the appropriate medium. Pre-incubate the cells with these concentrations for 30 minutes. Include a vehicle-only control.
-
PKA Activation: Add a PKA activator (e.g., 10 µM Forskolin) to the wells and incubate for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Western Blotting: Perform Western blot analysis to detect the levels of phospho-CREB and total CREB.
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-CREB to total CREB for each condition. Plot the percentage of inhibition against the concentration of this compound to determine the IC50.
Quantitative Data Summary
Table 1: Reported Experimental Concentrations of this compound
| Cell/Tissue Type | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Human Airway Smooth Muscle Cells | 100 | 30 min | Diminished augmentation of bradykinin-induced IL-8 release | [3] |
| Rat Mesenteric Artery Rings | 10 | - | Inhibited endothelium-dependent and -independent relaxation | [3] |
| HEK293 cells | 10 | - | Effectively inhibited dissociation of PKA sensors | [4] |
Visualizing the Pathway and Workflow
Caption: PKA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining this compound efficacy.
References
Avoiding oxidation of Rp-8-CPT-cAMPS in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Rp-8-CPT-cAMPS, with a primary focus on preventing its oxidation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of cyclic AMP (cAMP)-dependent protein kinase A (PKA).[1] It is a lipophilic analog of cAMP, making it membrane-permeant and effective in intact cells.[2][3] Its mechanism of action involves binding to the regulatory subunits of PKA, which prevents the dissociation of the catalytic subunits and subsequent activation of the kinase.[2][4]
Q2: What is the main stability concern when working with this compound in solution?
The primary stability concern is the oxidation of the phosphorothioate (B77711) group, which converts this compound into its corresponding phosphate (B84403) analog, 8-CPT-cAMP.[2] This is problematic because 8-CPT-cAMP is a PKA agonist, meaning the degradation product will have the opposite biological effect of the parent compound.
Q3: How can I prevent the oxidation of this compound in solution?
To minimize oxidation, it is crucial to follow proper storage and handling procedures. Key recommendations include:
-
Storage of solid compound: Store the lyophilized powder at -20°C or -80°C for long-term stability.[4][5]
-
Storage of stock solutions: Store stock solutions at -80°C for up to 6 months or at -20°C for up to one month.[5]
-
Aliquotting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Protection from light: Both the solid compound and its solutions should be protected from bright light.[2]
-
Use of fresh solutions: For critical experiments, it is advisable to prepare fresh dilutions from a frozen stock aliquot on the day of use.
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in several common laboratory solvents. The following table summarizes its solubility:
| Solvent | Concentration |
| DMF | 30 mg/mL |
| DMSO | 25 mg/mL |
| Ethanol | 0.5 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Data sourced from Cayman Chemical product information.[6]
Q5: Is this compound susceptible to degradation by phosphodiesterases (PDEs)?
No, this compound is resistant to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases.[3][7] This metabolic stability is a key advantage for its use in cell-based assays.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected experimental results (e.g., PKA activation instead of inhibition) | Oxidation of this compound to the agonist 8-CPT-cAMP. | - Use a fresh vial of the compound. - Prepare a new stock solution from lyophilized powder. - Ensure proper storage conditions (frozen, protected from light). - Avoid repeated freeze-thaw cycles by using single-use aliquots. - Verify the purity of your solution using HPLC (see Experimental Protocols). |
| Incorrect concentration of the working solution. | - Recalculate dilutions. - Ensure the compound is fully dissolved in the stock solution. Sonication can aid dissolution. | |
| Precipitation of the compound in aqueous buffer | Exceeding the solubility limit in the final working solution. | - Ensure the final concentration is within the solubility limits for your chosen buffer system. - If using a high concentration, consider preparing the final dilution from a DMSO or DMF stock. Be mindful of the final solvent concentration in your experiment. |
| No observable effect in the experiment | Insufficient pre-incubation time. | For optimal results, pre-incubate cells with this compound (e.g., for 20 minutes) before adding the stimulus that elevates intracellular cAMP. This allows the antagonist to permeate the cell membrane and bind to PKA.[2] |
| The biological system is not sensitive to PKA inhibition. | - Confirm the role of PKA in your experimental system using a positive control (e.g., a known PKA activator like forskolin (B1673556) or Sp-8-CPT-cAMPS). |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile DMSO.
Materials:
-
This compound (sodium salt, MW: 509.8 g/mol )
-
Anhydrous DMSO
-
Sterile, light-blocking microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, use 5.1 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.
-
Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, light-blocking microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Quality Control of this compound Solution by HPLC
This protocol provides a general method for assessing the purity of an this compound solution and detecting the presence of the oxidized product, 8-CPT-cAMP, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM phosphate buffer, pH 3.5
-
Mobile Phase B: Acetonitrile
-
This compound reference standard
-
8-CPT-cAMP reference standard (optional, for peak identification)
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Set the UV detector to monitor at 282 nm.[2]
-
Inject a known concentration of your this compound solution.
-
Run a linear gradient to separate the components. A suggested gradient is:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Analyze the chromatogram. A pure solution of this compound should show a single major peak. The presence of a more polar, earlier-eluting peak may indicate the presence of the oxidation product, 8-CPT-cAMP.
-
Quantify the peak areas to determine the percentage of the oxidized product.
Visualizations
Caption: PKA signaling pathway and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. biolog.de [biolog.de]
- 3. Photo-Oxidation of Therapeutic Protein Formulations: From Radical Formation to Analytical Techniques [mdpi.com]
- 4. New Lipophenol Antioxidants Reduce Oxidative Damage in Retina Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection, identification, and quantification of oxidative protein modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Antioxidants reduce cone cell death in a model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Pipetting errors and variability in Rp-8-CPT-cAMPS experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rp-8-CPT-cAMPS. The information herein is designed to help you address common issues, particularly those related to pipetting errors and experimental variability, to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and specific cell-permeable inhibitor of cAMP-dependent protein kinase (PKA).[1][2] It acts as a competitive antagonist to cyclic AMP (cAMP) by binding to the regulatory subunits of PKA, which prevents the release and activation of the catalytic subunits.[1][2] This blockade of PKA activation allows for the investigation of the roles of PKA in various cellular signaling pathways. Due to a phosphorothioate (B77711) modification, it is resistant to hydrolysis by most phosphodiesterases (PDEs), ensuring sustained inhibition.[2]
Q2: I am observing high variability between my experimental replicates. What could be the cause?
A2: High variability in experiments with this compound can stem from several sources, with manual pipetting being a primary contributor.[2][3] Inconsistent pipetting technique when preparing serial dilutions of this compound or when adding reagents to your assay can lead to significant differences in the final concentration in each well, thus affecting the degree of PKA inhibition.[3][4] Other factors can include inconsistent cell seeding density, and variations in incubation times.
Q3: My dose-response curve for this compound is not consistent across experiments. How can I improve its reproducibility?
A3: An inconsistent dose-response curve is often a direct result of inaccuracies in the serial dilutions of your compound.[3] Pipetting errors are cumulative, meaning that small inaccuracies in early dilution steps can lead to large errors in the final concentrations.[5] To improve reproducibility, it is crucial to use proper pipetting techniques, such as pre-wetting the pipette tip, using the correct pipetting angle, and ensuring a slow and smooth plunger action.[6] For highly sensitive assays, consider using automated liquid handling systems to minimize human error.[3]
Q4: What are the best practices for preparing stock solutions and dilutions of this compound?
A4: this compound is typically soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in sterile water or a suitable buffer, which can then be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. When preparing working dilutions, ensure that the final concentration of any solvent (like DMSO, if used) is consistent across all wells and does not exceed a level that could affect cell viability or assay performance (typically ≤ 0.5%).[7]
Pipetting Errors and Their Impact on Experimental Variability
Inaccurate and imprecise pipetting is a major source of error in biochemical assays.[5] This is particularly critical in experiments involving dose-response curves and the determination of IC50 values, where the accuracy of serial dilutions directly impacts the final results.
Quantitative Impact of Pipetting Errors
The following table summarizes the acceptable tolerance limits for single-channel air displacement pipettes and the potential impact of pipetting errors on experimental outcomes.
| Pipette Nominal Volume (µL) | Typical Inaccuracy Tolerance at Nominal Volume | Potential Error in a 1:10 Serial Dilution Step | Cumulative Error After 5 Serial Dilution Steps |
| 10 | ± 2.0% (± 0.2 µL) | Up to 2.5% | Up to 12.5% |
| 100 | ± 2.0% (± 2.0 µL)[8] | Up to 2.2% | Up to 11% |
| 1000 | ± 2.0% (± 20.0 µL)[8] | Up to 2.0% | Up to 10% |
Data compiled from publicly available pipette tolerance standards.[8][9]
Note: The cumulative error can be significantly higher in practice due to operator variability.[4] One study noted that when making a 1 ppm standard from a 1000 ppm stock by pipetting 0.1 ml into a 100 ml flask, the relative error could be as high as 25%.[10]
Common Pipetting Mistakes and Their Consequences
| Mistake | Consequence | How to Avoid |
| Inconsistent Speed and Rhythm | Aspiration of incorrect volumes, introduction of air bubbles.[11] | Use a smooth and consistent plunger motion for both aspiration and dispensing. |
| Incorrect Pipetting Angle | Inaccurate aspiration, especially at small volumes. | Keep the pipette as close to vertical as possible during aspiration (not exceeding a 20-degree angle).[6] |
| Improper Tip Immersion Depth | Aspiration of incorrect volume or coating of the tip exterior with sample. | Immerse the tip just below the meniscus. |
| Reusing Tips Inappropriately | Cross-contamination between samples and reagents.[11] | Use a new pipette tip for each different reagent or sample. |
| Not Pre-wetting the Tip | The first dispensed volume may be inaccurate due to evaporation within the tip.[6] | Aspirate and dispense the liquid back into the source container 2-3 times before aspirating for delivery. |
Experimental Protocols
In Vitro PKA Kinase Activity Inhibition Assay
This protocol is designed to determine the IC50 value of this compound by measuring its ability to inhibit the activity of purified PKA enzyme.
Materials:
-
Recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
ATP
-
Kinase assay buffer
-
96-well microplate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare Serial Dilutions of this compound: Prepare a series of dilutions of this compound in kinase assay buffer.
-
Pre-incubation: Add the diluted this compound or vehicle control to the wells of the microplate. Add the PKA enzyme solution to each well and incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add a mixture of the PKA substrate peptide and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of PKA inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Phospho-CREB (Ser133)
This protocol assesses the inhibitory effect of this compound on the PKA signaling pathway in a cellular context by measuring the phosphorylation of a key downstream target, CREB.
Materials:
-
Cell line of interest
-
This compound
-
PKA activator (e.g., Forskolin or Sp-8-CPT-cAMPS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against phospho-CREB (Ser133)
-
Primary antibody against total CREB (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with varying concentrations of this compound for 20-30 minutes. Then, stimulate the cells with a PKA activator for the appropriate time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-CREB (Ser133) overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative change in CREB phosphorylation.
Visualizations
Caption: this compound competitively inhibits cAMP binding to PKA.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. aicompanies.com [aicompanies.com]
- 2. sartorius.com [sartorius.com]
- 3. dispendix.com [dispendix.com]
- 4. Strategies to minimize variability and bias associated with manual pipetting in ligand binding assays to assure data quality of protein therapeutic quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing variations in manual pipetting: An under-investigated requirement of good laboratory practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. analyticalchem.community.uaf.edu [analyticalchem.community.uaf.edu]
- 9. studylib.net [studylib.net]
- 10. nclabs.com [nclabs.com]
- 11. abyntek.com [abyntek.com]
Validation & Comparative
A Comparative Guide to Rp-8-CPT-cAMPS and Rp-8-Br-cAMPS: Efficacy in PKA Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of Protein Kinase A (PKA) inhibitors, the selection of the most appropriate antagonist is critical for the precise dissection of cAMP-mediated signaling pathways. This guide provides an objective comparison of two widely used cell-permeable cAMP analogs, Rp-8-CPT-cAMPS and Rp-8-Br-cAMPS, focusing on their efficacy, key characteristics, and experimental applications.
Mechanism of Action
Both this compound and Rp-8-Br-cAMPS are competitive antagonists of cAMP. They function by binding to the cAMP-binding sites on the regulatory subunits of the PKA holoenzyme. This occupation prevents the binding of endogenous cAMP, thereby inhibiting the dissociation of the regulatory subunits from the catalytic subunits and keeping the kinase in its inactive state. This mechanism contrasts with ATP-competitive inhibitors, as these analogs target the allosteric activation of PKA.[1][2]
Comparative Efficacy and Properties
While both compounds are potent PKA inhibitors, their efficacy can vary depending on the PKA isoform. The available data suggests that Rp-8-Br-cAMPS is a more potent antagonist for PKA type I.[1] On the other hand, this compound is noted for its high lipophilicity, which contributes to its excellent membrane permeability.[2][3]
| Feature | This compound | Rp-8-Br-cAMPS | References |
| Mechanism of Action | Competitive antagonist at cAMP binding sites of PKA regulatory subunits | Competitive antagonist at cAMP binding sites of PKA regulatory subunits | [1][2] |
| PKA Isoform Selectivity | Inhibits both PKA type I and type II | More potent antagonist for PKA type I | [1][4] |
| Lipophilicity | High | Moderate | [2][3] |
| Membrane Permeability | High | Good | [2][3] |
| Metabolic Stability | Resistant to hydrolysis by phosphodiesterases | Resistant to hydrolysis by phosphodiesterases | [2] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical cAMP signaling pathway and the point of inhibition for both this compound and Rp-8-Br-cAMPS.
Caption: Inhibition of the PKA signaling pathway by Rp-cAMPS analogs.
Experimental Protocols
To facilitate the direct comparison of this compound and Rp-8-Br-cAMPS efficacy, the following detailed experimental protocols are provided.
In Vitro PKA Kinase Activity Assay (Radiolabeled)
This assay directly measures the enzymatic activity of purified PKA in the presence of the inhibitors.
Workflow Diagram:
Caption: Workflow for in vitro PKA kinase activity assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol).
-
Prepare a stock solution of a PKA-specific peptide substrate (e.g., Kemptide, LRRASLG) in water.
-
Prepare serial dilutions of this compound and Rp-8-Br-cAMPS in the appropriate solvent (e.g., DMSO).
-
Prepare a solution of [γ-³²P]ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase buffer, purified PKA enzyme, and the desired concentration of either inhibitor or vehicle control.
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the PKA substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PKA inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value for each compound.
-
Cell-Based PKA Activity Assay (Western Blot)
This assay measures the ability of the inhibitors to block PKA-mediated phosphorylation of a downstream target in intact cells.
Workflow Diagram:
Caption: Workflow for cell-based PKA activity assay via Western Blot.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of this compound, Rp-8-Br-cAMPS, or a vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a known PKA activator (e.g., Forskolin or 8-Bromo-cAMP) for a time known to induce phosphorylation of a PKA substrate (e.g., 15-30 minutes for CREB phosphorylation).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated PKA substrate (e.g., anti-phospho-CREB at Ser133).
-
As a loading control, also probe a separate membrane or strip the first one and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate (e.g., anti-total-CREB).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phospho-substrate signal to the total substrate signal for each sample.
-
Compare the normalized signals from the inhibitor-treated samples to the stimulated control to determine the extent of inhibition.
-
By employing these detailed protocols and considering the comparative data presented, researchers can make an informed decision on whether this compound or Rp-8-Br-cAMPS is the more suitable tool for their specific experimental needs in the investigation of PKA-mediated signaling.
References
- 1. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolog.de [biolog.de]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Sp-8-CPT-cAMPS and Rp-8-CPT-cAMPS for Cellular Signaling Research
For researchers, scientists, and drug development professionals navigating the complexities of cyclic AMP (cAMP) signaling pathways, the choice of chemical modulators is paramount. Among the most potent and specific tools available are the diastereomers Sp-8-CPT-cAMPS and Rp-8-CPT-cAMPS. This guide provides a comprehensive comparison of these two critical research compounds, detailing their mechanisms of action, quantitative differences, and experimental applications, supported by detailed protocols and visual pathway diagrams.
At the heart of their divergent functions lies a subtle yet critical difference in their chemical structure. Both are analogs of cAMP, modified with a phosphorothioate (B77711) group and a 4-chlorophenylthio (CPT) moiety. These modifications confer resistance to phosphodiesterases (PDEs) and enhance membrane permeability, making them highly effective in cell-based assays.[1][2] The key distinction is the stereochemistry at the phosphorus atom of the cyclic monophosphorothioate group. This single chiral center dictates their opposing effects on Protein Kinase A (PKA), the primary effector of cAMP signaling.
Mechanism of Action: An Activator vs. an Antagonist
Sp-8-CPT-cAMPS: The PKA Activator
The "Sp" configuration renders Sp-8-CPT-cAMPS a potent and selective agonist of PKA.[3][4] It mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[5] The active catalytic subunits are then free to phosphorylate downstream target proteins on serine and threonine residues, initiating a cascade of cellular responses.[4]
This compound: The PKA Antagonist
Conversely, the "Rp" configuration positions this compound as a potent and competitive antagonist of PKA.[6][7] It binds to the cAMP-binding sites on the regulatory subunits but fails to induce the conformational change necessary for the release of the catalytic subunits.[8] By occupying these sites, this compound effectively blocks the binding of endogenous cAMP, thus preventing the activation of PKA.[9]
Quantitative Performance: A Tale of Two Affinities
The opposing actions of Sp- and this compound are reflected in their binding affinities and functional potencies. The following table summarizes key quantitative data for these compounds.
| Parameter | Sp-8-CPT-cAMPS | This compound | Reference |
| Primary Target | Protein Kinase A (PKA) | Protein Kinase A (PKA) | [3][6] |
| Mechanism of Action | Agonist (Activator) | Competitive Antagonist (Inhibitor) | [4][8] |
| PKA Activation Constant (Ka) | PKA Type I: 0.25 µMPKA Type II: 3.2 µM | Not Applicable | [10] |
| PKA Inhibition Constant (Ki) | Not Applicable | Potent inhibitor; specific Ki values vary by assay conditions. | [11] |
| PKA Isoform Site Selectivity | Selects site A of RI over RII by 153-fold.Selects site B of RII over RI by 59-fold. | Preferentially selects site A of PKA type I and site B of PKA type II. | [3][9] |
| Membrane Permeability | High | High | [2][9] |
| Phosphodiesterase (PDE) Resistance | High | High | [9][12] |
Signaling Pathways Visualized
To illustrate the distinct roles of Sp- and this compound in the cAMP signaling cascade, the following diagrams depict their interaction with PKA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biolog.de [biolog.de]
- 10. benchchem.com [benchchem.com]
- 11. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to PKA Inhibitors: Rp-8-CPT-cAMPS vs. H-89
For researchers investigating the intricate signaling pathways governed by Protein Kinase A (PKA), the choice of a suitable inhibitor is paramount to achieving specific and reliable experimental outcomes. This guide provides a detailed, objective comparison of two widely used PKA inhibitors, Rp-8-CPT-cAMPS and H-89, focusing on their mechanisms of action, selectivity, and potential off-target effects. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and H-89 lies in their distinct mechanisms of inhibiting PKA activity. PKA exists as a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of cyclic AMP (cAMP) to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits, which then phosphorylate downstream target proteins.
This compound is a competitive antagonist of cAMP.[1][2][3][4] It acts by binding to the cAMP-binding sites on the regulatory subunits of PKA.[2][3] By occupying these sites, this compound prevents the binding of endogenous cAMP, thereby stabilizing the inactive holoenzyme and preventing the release of the catalytic subunits.[2][3] This mechanism is highly specific to the regulation of PKA by cAMP.
H-89 , on the other hand, is an ATP-competitive inhibitor.[5] It targets the ATP-binding pocket on the catalytic subunit of PKA.[5] By blocking the binding of ATP, H-89 directly prevents the catalytic subunit from phosphorylating its substrates, regardless of whether it is dissociated from the regulatory subunits.
Quantitative Comparison of Inhibitor Potency and Selectivity
| Parameter | This compound | H-89 | References |
| Target | PKA Regulatory Subunits (cAMP binding sites) | PKA Catalytic Subunit (ATP binding site) | [2][3][5] |
| PKA Inhibition | Potent competitive antagonist | IC50: 48 nM | [1][4] |
| Selectivity | Selective for PKA over some other cAMP receptors (e.g., ion channels) | Inhibits other kinases including ROCK2, S6K1, MSK1/2, and RSK. | [3][6] |
| Off-Target Effects | Can act as an agonist for certain cyclic nucleotide-gated ion channels. | Can inhibit other kinases and has been reported to have PKA-independent effects. | [3][5][7] |
Off-Target Effects: A Critical Consideration
The specificity of a kinase inhibitor is a critical factor that can significantly impact the interpretation of experimental results.
This compound , due to its mechanism of action, is generally considered more selective for the PKA signaling pathway. Its primary off-target effects are related to other cAMP-binding proteins. For instance, it has been shown to act as an agonist for some cyclic nucleotide-gated (CNG) ion channels.[3]
H-89 has a broader range of off-target effects, which necessitates careful experimental design and data interpretation.[5][7] It has been shown to inhibit several other kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), Ribosomal S6 kinase (S6K), and Mitogen- and stress-activated protein kinase (MSK).[6] Furthermore, H-89 has been reported to have PKA-independent effects on cellular processes.[5][8] Therefore, when using H-89, it is highly recommended to use it in conjunction with other, more specific PKA inhibitors like this compound to confirm that the observed effects are indeed mediated by PKA.[5]
Experimental Protocols
To aid researchers in the practical application of these inhibitors, detailed protocols for key experiments are provided below.
In Vitro PKA Kinase Activity Assay
This protocol describes a radiometric assay to measure the activity of purified PKA in the presence of inhibitors.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.0, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
This compound and/or H-89
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, PKA substrate peptide, and the desired concentration of the inhibitor (this compound or H-89) or vehicle control.
-
Pre-incubate the reaction mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of PKA inhibition for each inhibitor concentration compared to the vehicle control.
Western Blot Analysis of CREB Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound and H-89 on the phosphorylation of a key PKA downstream target, CREB (cAMP response element-binding protein), in cultured cells.
Materials:
-
Cultured cells
-
PKA activator (e.g., Forskolin)
-
This compound and/or H-89
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to the desired confluency.
-
Pre-treat cells with the desired concentrations of this compound, H-89, or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a PKA activator (e.g., Forskolin) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
-
Quantify the band intensities and determine the ratio of phosphorylated CREB to total CREB.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. biolog.de [biolog.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vitro effects of H-89, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PKA Inhibition: A Comparative Guide to Rp-8-CPT-cAMPS and Alternatives
For researchers, scientists, and drug development professionals, the precise validation of Protein Kinase A (PKA) inhibition is paramount for accurate experimental outcomes. This guide provides an objective comparison of Rp-8-CPT-cAMPS, a widely used PKA inhibitor, with other common alternatives. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying signaling pathways and workflows.
Introduction to PKA Inhibition and the Role of this compound
Protein Kinase A is a pivotal enzyme in cellular signaling, mediating a vast array of physiological processes through the phosphorylation of target proteins. Its activation is triggered by the binding of cyclic AMP (cAMP), which leads to the dissociation of the regulatory subunits from the catalytic subunits, thereby activating the kinase. Dysregulation of the PKA signaling pathway is implicated in numerous diseases, making it a critical target for therapeutic intervention and basic research.
This compound is a potent and competitive antagonist of cAMP-induced activation of PKA type I and type II.[1] As a cell-permeable cAMP analog, it acts by binding to the regulatory subunits of PKA, preventing the conformational changes required for the release and activation of the catalytic subunits.[2][3] Its resistance to phosphodiesterases ensures sustained inhibitory activity within the cell.[2] This guide will delve into methods for validating the inhibitory effect of this compound and compare its performance with other commonly used PKA inhibitors.
Comparison of PKA Inhibitors
The selection of a PKA inhibitor can significantly influence experimental results. The following table provides a comparative overview of this compound and its alternatives, highlighting their mechanisms of action, potency, and known off-target effects.
| Inhibitor | Mechanism of Action | Potency (IC50/Ki) | Cell Permeability | Key Advantages | Known Off-Target Effects |
| This compound | Competitive cAMP antagonist; binds to PKA regulatory subunits.[1][2] | Estimated IC50: 4 µM (for pAB-conjugated form)[4] | High[2] | High specificity for PKA, resistant to phosphodiesterases.[2] | May have slight off-target effects at high concentrations; potential for slight PKA induction has been observed.[4] |
| Rp-8-Br-cAMPS | Competitive cAMP antagonist; binds to PKA regulatory subunits.[5] | Estimated IC50: 3 µM (for pAB-conjugated form)[4] | High | Similar to this compound, with a preference for PKA type I.[6] | Can also inhibit Epac at higher concentrations.[7] |
| H89 | ATP-competitive inhibitor of the PKA catalytic subunit.[8] | IC50: 48 nM[9] | High | Widely used and commercially available. | Known to inhibit several other kinases (e.g., ROCK, MSK1, S6K1) and has PKA-independent effects.[9][10] |
| KT5720 | ATP-competitive inhibitor of the PKA catalytic subunit.[8][11] | Ki: 60 nM; IC50: 56 nM (low ATP) to 3.3 µM (physiologic ATP)[12][13][14] | Moderate | Potent inhibitor. | Can inhibit other kinases such as PHK and PDK1.[12][13] |
| PKI Peptides (e.g., PKI 5-24) | Pseudosubstrate inhibitor; binds directly to the PKA catalytic subunit.[15][16] | Ki: 2.3 nM[15][16] | Low (requires modification like myristoylation for cell entry)[17] | Highly specific for PKA.[18] | Can inhibit PKG at high concentrations.[8] |
Validating PKA Inhibition: Experimental Protocols
The most common and reliable method to validate PKA inhibition is to measure the phosphorylation status of a known PKA substrate. The transcription factor CREB (cAMP response element-binding protein) is a well-established downstream target of PKA, which phosphorylates it at the Serine-133 residue. A decrease in CREB phosphorylation upon treatment with a PKA inhibitor serves as a strong indicator of successful inhibition.
Protocol 1: Western Blot Analysis of Phospho-CREB (Ser133)
This protocol details the steps to assess PKA inhibition by measuring the phosphorylation of CREB at Ser133 in cell lysates.
Materials:
-
Cells of interest
-
PKA activator (e.g., Forskolin with IBMX, or Sp-8-CPT-cAMPS)
-
PKA inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
If necessary, serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Pre-incubate the cells with the PKA inhibitor (e.g., various concentrations of this compound) for the recommended time (typically 15-30 minutes).[2]
-
Stimulate the cells with a PKA activator (e.g., 20 µM Forskolin + 100 µM IBMX) for 15-30 minutes. Include an untreated control and a vehicle control.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer with inhibitors and scrape the cells.
-
Collect the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB (Ser133) antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total CREB antibody to normalize for protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of phospho-CREB to total CREB and express the results as a fold change relative to the stimulated control without the inhibitor.
-
Protocol 2: In Vitro PKA Kinase Activity Assay
This assay directly measures the enzymatic activity of PKA in the presence and absence of an inhibitor.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate (e.g., Kemptide)
-
PKA inhibitor (e.g., this compound)
-
ATP
-
Kinase reaction buffer
-
Method for detecting phosphorylation (e.g., colorimetric, fluorescent, or radioactive assay kit)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKA substrate, and the PKA inhibitor at various concentrations.
-
Add the purified PKA catalytic subunit to the reaction mixture and incubate for a short period (e.g., 10 minutes) at 30°C to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction according to the kit manufacturer's instructions.
-
Detect and quantify the amount of phosphorylated substrate.
-
Plot the percentage of PKA activity against the inhibitor concentration to determine the IC50 value.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PKA signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for Western blot analysis of PKA inhibition.
Conclusion
Validating PKA inhibition is a critical step in ensuring the reliability of experimental data. This compound stands out as a potent and specific PKA inhibitor with good cell permeability. However, like any pharmacological tool, its effects must be carefully validated. The Western blot analysis of phospho-CREB provides a robust and accessible method for confirming PKA inhibition in a cellular context. For more direct assessment, in vitro kinase assays can provide quantitative measures of inhibitory potency. By understanding the comparative advantages and disadvantages of different PKA inhibitors and employing rigorous validation protocols, researchers can confidently dissect the intricate roles of PKA signaling in their specific systems of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biolog.de [biolog.de]
- 3. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. KT5720 - Wikipedia [en.wikipedia.org]
- 13. caymanchem.com [caymanchem.com]
- 14. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]
- 15. PKI (5-24), PKA Inhibitor - Echelon Biosciences [echelon-inc.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A Stapled Peptide Mimic of the Pseudosubstrate Inhibitor PKI Inhibits Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Selecting a Negative Control for Rp-8-CPT-cAMPS Experiments
For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological inhibitor is paramount for the accurate interpretation of experimental data. This guide provides an objective comparison of negative controls for experiments utilizing Rp-8-CPT-cAMPS, a potent and membrane-permeant competitive antagonist of cAMP-dependent protein kinase (PKA).
This compound is a valuable tool for dissecting the role of PKA in cellular signaling pathways. It functions by binding to the regulatory subunits of PKA, preventing the release and activation of the catalytic subunits.[1][2] To ensure that the observed experimental effects are specifically due to PKA inhibition by this compound, a carefully selected negative control is essential. This guide compares the performance of common negative controls and provides supporting experimental data and protocols.
Comparison of Negative Control Strategies
The ideal negative control for an this compound experiment should be structurally similar to the inhibitor but lack its specific inhibitory activity on PKA. This allows researchers to control for any off-target effects or effects related to the chemical scaffold of the compound. The most common and appropriate negative controls are a vehicle control and the stereoisomer of the inhibitor, Sp-8-CPT-cAMPS.
| Negative Control | Description | Advantages | Disadvantages |
| Vehicle Control | The solvent in which this compound is dissolved (e.g., DMSO or aqueous buffer). | Simple to implement and controls for any effects of the solvent on the experimental system. | Does not control for off-target effects of the this compound molecule itself. |
| Sp-8-CPT-cAMPS | The Sp-diastereomer of 8-CPT-cAMPS, which is a potent activator of PKA.[3] | Structurally very similar to this compound, controlling for potential off-target effects unrelated to PKA inhibition. It can also serve as a positive control for PKA activation in the same experiment. | As a PKA activator, it will produce opposing effects to this compound, which needs to be considered in the experimental design and data interpretation. |
| Inactive Analogs | Other structurally related cAMP analogs that are known to be inactive towards PKA. | Can control for some off-target effects of the general chemical structure. | May not perfectly mimic the off-target profile of this compound. Availability may be limited. |
Data Presentation: Quantitative Comparison of cAMP Analogs
The following table summarizes the quantitative data on the activity of this compound and its relevant controls on PKA. The data is compiled from various sources and should be interpreted within the context of the specific experimental conditions of each study.
| Compound | Primary Target | Mechanism of Action | Potency (IC50/EC50) |
| This compound | PKA | Competitive Antagonist[2] | IC50: ~4 µM (for Fsk-induced pRII intensity)[4] |
| Sp-8-CPT-cAMPS | PKA | Agonist[3] | EC50: 96 nM (PKA RIIβ), 342 nM (PKA RIα)[3] |
| Vehicle | N/A | N/A | N/A |
| Rp-cAMPS | PKA | Competitive Antagonist[5] | IC50: ~10 µM (for Fsk-induced pRII intensity)[4] |
Mandatory Visualization
Signaling Pathway
Caption: cAMP/PKA signaling pathway and points of intervention.
Experimental Workflow
Caption: Experimental workflow for comparing this compound with controls.
Experimental Protocols
In Vitro PKA Kinase Activity Assay
This protocol describes a non-radioactive, colorimetric ELISA-based assay to measure PKA activity.
Materials:
-
PKA Kinase Activity Assay Kit (e.g., Abcam ab139435 or similar)[6]
-
Purified PKA enzyme or cell lysates
-
This compound
-
Sp-8-CPT-cAMPS
-
Vehicle (e.g., DMSO)
-
ATP solution
-
Kinase assay dilution buffer
-
PKA substrate-coated microtiter plate
-
Phospho-specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.
-
Plate Preparation: Soak each well of the PKA substrate microtiter plate with 50 µL of Kinase Assay Dilution Buffer for 10 minutes at room temperature. Aspirate the buffer.[6]
-
Sample Preparation:
-
For purified PKA: Dilute the enzyme to the desired concentration in Kinase Assay Dilution Buffer.
-
For cell lysates: Prepare cell lysates according to standard protocols, ensuring the use of phosphatase inhibitors. Determine the protein concentration of each lysate.
-
-
Assay Setup:
-
Negative Control (Vehicle): Add your PKA sample and the vehicle to the wells.
-
Inhibitor (this compound): Add your PKA sample and the desired concentration of this compound to the wells.
-
Activator Control (Sp-8-CPT-cAMPS): Add your PKA sample and the desired concentration of Sp-8-CPT-cAMPS to the wells.
-
Blank: Add Kinase Assay Dilution Buffer only.
-
-
Kinase Reaction: Initiate the reaction by adding 10 µL of ATP solution to all wells except the blank. Incubate the plate at 30°C for 30-60 minutes.[6]
-
Detection:
-
Wash the wells four times with 1X Wash Buffer.
-
Add 40 µL of the phospho-specific antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells as before.
-
Add 40 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells as before.
-
Add 60 µL of TMB substrate and incubate at room temperature for 30-60 minutes, or until color develops.
-
Add 20 µL of Stop Solution to each well.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[6]
Western Blot for Phospho-CREB (Ser133)
This protocol outlines the steps to detect the phosphorylation of CREB at Serine 133, a downstream target of PKA.
Materials:
-
Cells of interest
-
This compound
-
Sp-8-CPT-cAMPS
-
Vehicle (e.g., DMSO)
-
PKA activator (e.g., Forskolin + IBMX) as a positive control for pathway activation
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-CREB (Ser133) and rabbit anti-total CREB
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
ECL detection reagents and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Serum-starve cells for 4-6 hours if necessary to reduce basal kinase activity.
-
Pre-treat cells with either vehicle, this compound, or Sp-8-CPT-cAMPS for the desired time.
-
Stimulate the cells with a PKA activator (e.g., Forskolin) for 15-30 minutes, except for the Sp-8-CPT-cAMPS group which directly activates PKA.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil.
-
Separate proteins by SDS-PAGE.
-
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-CREB (Ser133) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using ECL reagents.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total CREB antibody to confirm equal loading.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-CREB signal to the total CREB signal. Express results as fold change relative to the control.[7]
References
- 1. biolog.de [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of Rp-8-CPT-cAMPS
For researchers, scientists, and drug development professionals, the precise modulation of protein kinase activity is paramount. This guide provides an objective comparison of the Protein Kinase A (PKA) inhibitor, Rp-8-CPT-cAMPS, with other commonly used PKA inhibitors, focusing on their cross-reactivity with other kinases. By presenting supporting experimental data, detailed methodologies, and clear visual aids, this document aims to empower researchers to make informed decisions when selecting the most appropriate tool for their studies.
This compound is a potent and competitive antagonist of the cAMP-dependent protein kinases PKA I and PKA II.[1] Its mechanism of action involves binding to the regulatory subunits of the PKA holoenzyme, which prevents the release and activation of the catalytic subunits.[2] This mode of action, targeting the regulatory subunits, distinguishes it from many other kinase inhibitors that are ATP-competitive. This guide will delve into the selectivity of this compound and compare it with two widely used ATP-competitive PKA inhibitors, H-89 and KT5720.
Quantitative Comparison of Kinase Inhibitor Selectivity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and its alternatives against PKA and other kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, with lower values indicating higher potency.
| Compound | Target Kinase | IC50 / Ki (nM) | Off-Target Kinases | IC50 / Ki (nM) |
| This compound | PKA | ~4,000 (IC50, estimated for a prodrug derivative)[3] | PKG | >2,000 (for KT5720, suggesting selectivity of cAMP analogs for PKA)[4] |
| PKC | >2,000 (for KT5720, suggesting selectivity of cAMP analogs for PKA)[4] | |||
| H-89 | PKA | 48 (Ki) | ROCK | - |
| MSK1 | 80 | |||
| S6K1 | 490 | |||
| β1-adrenergic receptor | 350 (Ki)[5] | |||
| β2-adrenergic receptor | 180 (Ki)[5] | |||
| KT5720 | PKA | 60 (Ki)[6] | PKG | >2,000[4] |
| PKC | >2,000[4] | |||
| Phosphorylase Kinase (PHK) | 11[7][8] | |||
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | 300[7][8] |
Note: Data for this compound against a broad kinase panel is limited. The provided IC50 is an estimation based on a closely related prodrug. The selectivity data for PKG and PKC is inferred from the high selectivity of other cAMP- and cGMP-dependent kinase modulators.
Signaling Pathways and Mechanism of Action
To visualize the context of PKA inhibition and the distinct mechanisms of the compared inhibitors, the following diagrams are provided.
The diagram above illustrates the canonical PKA signaling pathway, from ligand binding to a G-protein coupled receptor (GPCR) to the phosphorylation of downstream substrates.
This diagram contrasts the mechanism of action of this compound, which targets the regulatory subunits of the PKA holoenzyme, with that of ATP-competitive inhibitors like H-89 and KT5720, which target the catalytic subunit.
Experimental Protocols
To ensure the reproducibility and validity of cross-reactivity studies, detailed experimental protocols are essential. Below is a generalized protocol for an in vitro PKA kinase inhibition assay.
In Vitro PKA Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PKA.
Materials:
-
Recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
Test compound (e.g., this compound, H-89, KT5720)
-
ATP ([γ-³²P]ATP for radiometric assay)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter or microplate reader (depending on assay format)
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound at various concentrations
-
PKA substrate peptide
-
Recombinant PKA catalytic subunit
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction:
-
Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Non-Radiometric Assays (e.g., ADP-Glo™): Stop the reaction and measure the product (e.g., ADP) according to the manufacturer's instructions.
-
-
Detection:
-
Radiometric Assay: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Non-Radiometric Assays: Measure the signal (e.g., luminescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PKA inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biolog.de [biolog.de]
- 3. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. KT5720 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vitro and In Vivo Effects of Rp-8-CPT-cAMPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of Rp-8-CPT-cAMPS, a potent and selective inhibitor of cAMP-dependent Protein Kinase A (PKA). This document summarizes key performance data, details experimental methodologies for cited experiments, and visualizes relevant signaling pathways and workflows to support your research and development endeavors.
This compound (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a lipophilic analog of cAMP that acts as a competitive antagonist at the cAMP binding sites of the regulatory subunits of PKA.[1][2] Its high membrane permeability and resistance to hydrolysis by phosphodiesterases (PDEs) make it a valuable tool for studying PKA-mediated signaling in both cell culture and living organisms.[2][3]
Quantitative Comparison of In Vitro and In Vivo Effects
The following tables summarize the available quantitative data on the effects of this compound in various experimental systems.
Table 1: In Vitro Efficacy of this compound
| Target/Process | Cell Type/System | Assay | Key Findings | Reference(s) |
| PKA Inhibition | Purified PKA Isoforms | Kinase Activity Assay | Site-selective inhibitor: Prefers site A of PKA type I and site B of PKA type II. | [1][4] |
| VASP Phosphorylation | Not specified | Western Blot | 100 µM this compound for 15 min blocks VASP phosphorylation induced by 6-Bnz-cAMP, forskolin, and fenoterol. | [1][5] |
| Rap1 Activation | Not specified | GTP-loading Assay | 100 µM this compound for 30 min reduces Rap1-GTP loading induced by 8-pCPT-2'-O-Me-cAMP and 6-Bnz-cAMP. | [1][5] |
| IL-8 Release | Human Airway Smooth Muscle Cells | ELISA | 100 µM this compound for 30 min diminishes the augmentation of bradykinin-induced IL-8 release by PKA and Epac activators. | [5] |
Table 2: In Vivo Efficacy and Observations for this compound and Related Compounds
| Compound | Animal Model | Application | Dosage/Concentration | Key Findings | Reference(s) |
| This compound | Rat | Mesenteric Artery Rings (ex vivo) | 10 µM | Inhibits endothelium-dependent and -independent relaxation induced by venom in pre-contracted rings. | [1][5] |
| Rp-8-Br-cAMPS | Mouse | Retrovirus-induced immunodeficiency model | 1 mg; intraperitoneal injection; 10 days | No significant toxicity observed. Improved T-cell responses. | [6] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biolog.de [biolog.de]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rp-8-CPT-cAMPS and 8-CPT-cAMP for Precise cAMP Signaling Research
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects and experimental applications of two key cAMP analogs.
In the intricate world of cyclic AMP (cAMP) signaling, the choice of chemical tools is paramount for dissecting the distinct roles of its downstream effectors, primarily Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac). This guide provides a detailed, data-driven comparison of two commonly used cAMP analogs: Rp-8-CPT-cAMPS, a PKA antagonist, and 8-CPT-cAMP, a broad-spectrum PKA and Epac activator. Understanding their differential mechanisms of action is crucial for designing unambiguous experiments and accurately interpreting results.
Delineating the Molecular Mechanisms: Antagonist vs. Activator
This compound acts as a potent and competitive antagonist of cAMP-induced activation of PKA.[1][2][3][4] Its chemical structure, featuring a phosphorothioate (B77711) modification at the cyclic phosphate (B84403) group, confers resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained inhibition.[5] By binding to the regulatory subunits of the PKA holoenzyme, this compound prevents the conformational change necessary for the release and activation of the catalytic subunits.[5] This makes it an invaluable tool for specifically blocking PKA-mediated pathways.
Conversely, 8-CPT-cAMP is a non-selective activator of both PKA and Epac.[6][7] As a membrane-permeable cAMP analog, it mimics the action of endogenous cAMP, leading to the activation of both major downstream signaling cascades.[7] While it is a potent tool for studying the global effects of elevated cAMP, its dual activity necessitates careful experimental design and interpretation to distinguish between PKA- and Epac-mediated events.
Quantitative Comparison of Biological Activity
| Parameter | This compound | 8-CPT-cAMP | Notes |
| Primary Target | Protein Kinase A (PKA) Antagonist | PKA and Epac Activator | This compound is a selective inhibitor of PKA.[1][2][3][4] 8-CPT-cAMP activates both PKA and Epac.[6][7] |
| PKA Activity | Potent competitive antagonist[1][2][3][4] | Activator (effective in the 30-300 µM range in some cell-based assays)[1] | A specific Ki or IC50 value for this compound is not consistently reported across literature. 8-CPT-cAMP is a known PKA activator, but a specific EC50 can be cell-type and assay dependent. |
| Epac Activity | Low affinity, generally considered an inhibitor at high concentrations | Activator | While this compound is primarily a PKA antagonist, it may have off-target effects on Epac at higher concentrations. A specific EC50 for 8-CPT-cAMP on Epac is not well-defined in the literature, but the related compound 8-pCPT-2'-O-Me-cAMP has an EC50 of ~2.2 µM for Epac1.[1][6] |
| PDE Resistance | High[5] | Can be hydrolyzed by some PDEs | The phosphorothioate modification in this compound confers resistance to degradation.[5] |
| Membrane Permeability | High[5] | High[7] | Both compounds are lipophilic and readily cross cell membranes. |
Visualizing the Signaling Pathways
To clearly illustrate the distinct points of intervention of this compound and 8-CPT-cAMP within the cAMP signaling cascade, the following diagrams are provided.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biolog.de [biolog.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Specificity of Rp-8-CPT-cAMPS for PKA Over Epac: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The second messenger cyclic AMP (cAMP) plays a pivotal role in cellular signaling, primarily through the activation of two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). Distinguishing the individual contributions of these pathways is crucial for elucidating specific cellular mechanisms and for the development of targeted therapeutics. This guide provides a comprehensive comparison of the specificity of Rp-8-CPT-cAMPS, a widely used cAMP analog, for PKA over Epac, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Effectors
Upon elevation of intracellular cAMP levels, both PKA and Epac are activated, albeit through different mechanisms. PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits, which then phosphorylate downstream targets. In contrast, Epac is a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. cAMP binding to the regulatory region of Epac causes a conformational change that relieves autoinhibition and allows Epac to catalyze the exchange of GDP for GTP on Rap proteins, leading to their activation.
This compound (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and competitive antagonist of PKA.[1] It binds to the cAMP-binding sites on the PKA regulatory subunits but fails to induce the conformational change necessary for the release and activation of the catalytic subunits.[1] By occupying these sites, this compound effectively blocks the activation of PKA by endogenous cAMP.[2]
Quantitative Comparison of Specificity
While this compound is well-established as a PKA inhibitor, direct quantitative data (e.g., IC50 or Kᵢ values) for its effect on Epac in the same study is limited in the publicly available literature. However, its high specificity for PKA is inferred from studies where it effectively blocks PKA-dependent signaling without affecting Epac-mediated pathways. For instance, in human islets, this compound was shown to abolish the potentiation of glucose-stimulated insulin (B600854) secretion (a PKA-dependent process) induced by an Epac activator, indicating a permissive role for PKA that can be blocked by this compound without directly inhibiting the Epac activator itself.[3]
To provide a clearer picture of the relative activities of commonly used cAMP analogs, the following table summarizes their known effects on PKA and Epac.
| Compound | Primary Target | Mechanism of Action | Reported Potency (PKA) | Reported Potency (Epac) | Reference |
| This compound | PKA | Competitive Antagonist | Potent inhibitor | Very low to no activity | [1][2] |
| 6-Bnz-cAMP | PKA | Selective Agonist | Potent activator | Does not activate Epac | [1] |
| 8-pCPT-2'-O-Me-cAMP | Epac | Selective Agonist | Weak activator | Potent activator (EC₅₀ ~2.2 µM for Epac1) | [4] |
Signaling Pathways and Experimental Design
To experimentally validate the specificity of this compound, a well-designed experiment will utilize selective agonists for both PKA and Epac. The following diagrams illustrate the canonical signaling pathways and a logical workflow for assessing the specificity of this compound.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the specificity of this compound.
In Vitro PKA Kinase Activity Assay
This assay directly measures the ability of this compound to inhibit the phosphorylation of a PKA-specific substrate.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
cAMP
-
Kinase buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Phosphocellulose paper or other capture method
-
Scintillation counter or luminometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound and cAMP in an appropriate solvent (e.g., water or DMSO). Prepare serial dilutions of this compound.
-
Set up Kinase Reaction: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, PKA substrate peptide, and purified PKA enzyme.
-
Pre-incubation with Inhibitor: Add the desired concentrations of this compound to the reaction mixtures. Include a control with no inhibitor. Incubate for 10-15 minutes at room temperature to allow for binding to the PKA.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or the non-radioactive ATP source) to a final concentration of 100 µM.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction and Detect:
-
Radioactive method: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the manufacturer's instructions for the specific kit being used to measure ADP production.
-
-
Data Analysis: Calculate the percentage of PKA inhibition for each concentration of this compound compared to the control without inhibitor. Determine the IC50 value.
FRET-based Epac Activation Assay in Live Cells
This assay measures the effect of this compound on Epac activation in real-time within living cells using a genetically encoded FRET biosensor.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmid for an Epac-based FRET biosensor (e.g., CFP-Epac-YFP)
-
Cell culture reagents and transfection reagent
-
This compound
-
Epac-selective activator (8-pCPT-2'-O-Me-cAMP)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filters for donor and acceptor fluorophores)
-
Image analysis software
Procedure:
-
Cell Culture and Transfection: Plate the cells on glass-bottom dishes suitable for microscopy. Transfect the cells with the Epac FRET biosensor plasmid and allow for expression (typically 24-48 hours).
-
Cell Treatment: Replace the culture medium with an imaging buffer (e.g., HBSS). Mount the dish on the microscope stage.
-
Baseline Imaging: Acquire baseline FRET images of the cells before adding any compounds. This is typically done by exciting the donor fluorophore (e.g., CFP) and measuring the emission from both the donor and acceptor (e.g., YFP).
-
Compound Addition:
-
To test for agonistic activity, add this compound at various concentrations and monitor the FRET signal over time.
-
To test for antagonistic activity, pre-incubate the cells with this compound for 10-15 minutes, and then stimulate with the Epac activator (8-pCPT-2'-O-Me-cAMP).
-
-
Image Acquisition: Continuously acquire FRET images throughout the experiment.
-
Data Analysis: Quantify the FRET ratio (acceptor emission / donor emission) for individual cells over time. A decrease in FRET typically indicates Epac activation. Compare the response in the presence and absence of this compound to determine its effect on Epac activation.
Conclusion
The available evidence strongly supports the use of this compound as a highly selective inhibitor of PKA with minimal to no direct effect on Epac.[1][2][3] This makes it an invaluable tool for dissecting the specific roles of PKA in cAMP-mediated signaling pathways. When designing experiments, it is crucial to include appropriate controls, such as selective activators for both PKA and Epac, to definitively attribute observed effects to the inhibition of PKA. The detailed protocols provided in this guide offer a framework for rigorously assessing the specificity of this compound and for its effective use in research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biolog.de [biolog.de]
- 3. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2′-O-Me-cAMP-AM in human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
Rp-8-CPT-cAMPS: A Selective Inhibitor of PKA with Minimal Impact on cGMP-Dependent Protein Kinases
For researchers investigating cyclic nucleotide signaling pathways, the specificity of chemical probes is paramount. This guide provides a comparative analysis of Rp-8-CPT-cAMPS, a widely used inhibitor of cAMP-dependent protein kinase (PKA), and its activity towards cGMP-dependent protein kinases (PKG). The evidence strongly indicates that this compound is a highly selective inhibitor of PKA and does not significantly inhibit PKG, making it a valuable tool for dissecting the distinct roles of these two crucial kinases.
High Selectivity of this compound for PKA
This compound (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a lipophilic analog of cAMP that acts as a competitive antagonist at the cAMP binding sites on the regulatory subunits of PKA.[1][2] This binding prevents the dissociation of the PKA holoenzyme into its active catalytic subunits, thereby inhibiting PKA activity.[2] Its membrane permeability allows for effective use in intact cells.[2]
While this compound is a potent inhibitor of both PKA type I and type II, its inhibitory effect on PKG is not a focal point in the literature, suggesting a high degree of selectivity. This selectivity is crucial for attributing observed cellular effects specifically to the inhibition of the cAMP/PKA pathway, without the confounding variable of PKG inhibition.
Comparison with Selective PKG Inhibitors
To illustrate the selectivity of this compound, it is useful to compare it with compounds specifically designed to inhibit PKG. Analogs of cGMP, such as (Rp)-8-pCPT-cGMPS and (Rp)-8-Cl-cGMPS, have been developed as potent and selective inhibitors of PKG.
Quantitative data for the inhibition of PKA and PKG by these compounds are summarized in the table below. The absence of reported Ki or IC50 values for this compound against PKG in comprehensive studies of PKA inhibitors further supports its selectivity.
| Compound Name | Target Kinase | Ki (Inhibition Constant) | Selectivity Profile |
| This compound | PKA Type I & II | Not explicitly quantified in sources, but known as a potent inhibitor. | Highly selective for PKA. No significant inhibition of PKG reported. |
| (Rp)-8-pCPT-cGMPS | PKG Iα | 0.5 µM[3] | Exhibits selectivity for PKG over PKA. In intact platelets, it inhibits PKG without affecting PKA.[3] |
| PKG Iβ | 0.45 µM | ||
| PKG II | 0.7 µM | ||
| (Rp)-8-Cl-cGMPS | PKG | 1.5 µM | Weak inhibitor of PKA (Ki = 100 µM), demonstrating selectivity for PKG. |
| PKA | 100 µM |
Signaling Pathway Overview
The diagram below illustrates the canonical cAMP and cGMP signaling pathways, highlighting the points of action for this compound and selective PKG inhibitors. This compound specifically targets the PKA holoenzyme, preventing its activation by cAMP. In contrast, PKG inhibitors like (Rp)-8-pCPT-cGMPS act on the PKG enzyme, blocking its activation by cGMP.
Experimental Protocols
To experimentally verify the selectivity of this compound, a standard in vitro kinase assay can be employed. The following protocol provides a general framework that can be adapted for both PKA and PKG.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound (e.g., this compound) against purified PKA and PKG.
Materials:
-
Purified recombinant PKA (catalytic subunit or holoenzyme)
-
Purified recombinant PKG
-
Specific peptide substrate for PKA (e.g., Kemptide)
-
Specific peptide substrate for PKG (e.g., G-substrate)
-
ATP, [γ-³²P]ATP, or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor)
-
Test compound (this compound) and a known PKG inhibitor (e.g., (Rp)-8-pCPT-cGMPS) as a positive control for PKG inhibition.
-
Microtiter plates
-
Scintillation counter or luminescence reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound and the control inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
Prepare a reaction mixture containing the assay buffer, the respective kinase (PKA or PKG), and its specific peptide substrate.
-
Prepare an ATP solution (containing a tracer amount of [γ-³²P]ATP if using the radioactive method).
-
-
Kinase Reaction:
-
To the wells of a microtiter plate, add the reaction mixture.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction is in the linear range.
-
-
Stop Reaction and Detection:
-
Radioactive Method: Stop the reaction by adding a solution that precipitates the peptide substrate (e.g., trichloroacetic acid). Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method (e.g., ADP-Glo™): Follow the manufacturer's instructions to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is typically done by measuring luminescence.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
If determining the Ki, perform the assay at multiple ATP concentrations and use the Cheng-Prusoff equation or non-linear regression analysis.
-
By performing this assay with both PKA and PKG, the selectivity of this compound can be quantitatively determined. Based on the available literature, it is expected that this compound will show potent inhibition of PKA, while having a negligible effect on PKG activity, even at high concentrations.
Conclusion
References
A Comparative Guide to the Potency of Rp-cAMPS Analogs as PKA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of various Rp-cAMPS analogs as inhibitors of cAMP-dependent Protein Kinase A (PKA). The information presented herein is supported by experimental data to aid in the selection of the most suitable analog for specific research applications.
Introduction to Rp-cAMPS and its Analogs
Rp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a widely used competitive antagonist of cAMP, effectively inhibiting the activation of PKA.[1] It functions by binding to the regulatory subunits of the PKA holoenzyme without inducing the conformational change necessary for the release and activation of the catalytic subunits.[2] Modifications to the parent Rp-cAMPS molecule have led to the development of analogs with altered properties, including increased potency, selectivity for PKA isozymes, and enhanced cell permeability. This guide focuses on comparing the inhibitory potency of these analogs.
Comparative Potency of Rp-cAMPS Analogs
The inhibitory potency of Rp-cAMPS and its analogs is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following table summarizes the reported Ki values for several Rp-cAMPS analogs against the two major PKA isozymes, type I (PKA-I) and type II (PKA-II).
| Analog | PKA Type I (Ki in µM) | PKA Type II (Ki in µM) | Key Characteristics |
| Rp-cAMPS | 12.5[3] | 4.5[3] | Parent compound, competitive antagonist. |
| (Rp)-8-Br-cAMPS | More potent than Rp-cAMPS for PKA-I[4] | - | Increased lipophilicity and cell permeability.[5][6] |
| (Rp)-8-Cl-cAMPS | Most potent for PKA-I among listed analogs[4] | - | Increased lipophilicity and cell permeability.[4] |
Studies have shown that novel (Rp)-cAMPS analogs can differ significantly in their ability to antagonize cAMP activation of PKA-I and PKA-II.[4] Notably, (Rp)-8-Br-cAMPS and (Rp)-8-Cl-cAMPS have been identified as more potent antagonists for PKA type I than the parent Rp-cAMPS.[4] This increased potency is attributed in part to their enhanced lipophilicity, which facilitates passage through cell membranes.[5]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical cAMP/PKA signaling pathway and the inhibitory action of Rp-cAMPS analogs.
Experimental Protocols
A crucial aspect of comparing the potency of different Rp-cAMPS analogs is the use of a standardized experimental protocol. The following is a detailed methodology for a typical in vitro PKA kinase activity assay.
Objective: To determine the IC50 value of an Rp-cAMPS analog for the inhibition of PKA-mediated phosphorylation of a substrate peptide.
Materials:
-
Purified PKA holoenzyme (Type I or Type II)
-
Rp-cAMPS analog to be tested
-
cAMP (for activation)
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the Rp-cAMPS analog in an appropriate solvent (e.g., DMSO or water).
-
Create a series of dilutions of the analog in the kinase assay buffer.
-
Prepare a solution of cAMP at a concentration known to cause sub-maximal activation of PKA (e.g., the EC50 concentration).
-
Prepare a solution of the PKA substrate peptide in the kinase assay buffer.
-
Prepare the ATP solution containing [γ-³²P]ATP.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the kinase assay buffer, the diluted Rp-cAMPS analog (or vehicle control), and the purified PKA holoenzyme.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add the cAMP solution to each tube to initiate the activation of PKA.
-
Add the PKA substrate peptide.
-
-
Initiate the Kinase Reaction:
-
Start the phosphorylation reaction by adding the [γ-³²P]ATP solution.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.
-
-
Stop the Reaction and Quantify Phosphorylation:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with the stopping solution to remove unincorporated [γ-³²P]ATP.
-
Place the washed papers into scintillation vials with scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of PKA activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram illustrates the general workflow for this experimental protocol.
Conclusion
The selection of an appropriate Rp-cAMPS analog is critical for the specific and effective inhibition of PKA in research and drug development. While the parent compound, Rp-cAMPS, remains a valuable tool, its halogenated analogs, (Rp)-8-Br-cAMPS and (Rp)-8-Cl-cAMPS, offer increased potency, particularly for the inhibition of PKA type I. This enhanced potency, coupled with improved cell permeability, makes them attractive alternatives for cellular studies. The provided experimental protocol offers a robust framework for the direct comparison of these and other Rp-cAMPS analogs, enabling researchers to make informed decisions based on their specific experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Rp-8-CPT-cAMPS: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals utilizing Rp-8-CPT-cAMPS, a potent and membrane-permeant inhibitor of Protein Kinase A (PKA), ensuring its proper disposal is a critical aspect of laboratory safety and regulatory compliance. While specific disposal guidelines for this compound are not extensively documented due to its use in relatively small research quantities, a conservative approach treating it as potentially hazardous chemical waste is the recommended standard. Adherence to institutional and local regulations for chemical waste management is paramount.
Key Operational and Disposal Plan:
The proper disposal of this compound should follow a structured protocol that prioritizes safety and environmental responsibility. This involves a multi-step process from initial handling to final disposal, managed in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, along with any contaminated materials such as pipette tips, tubes, and weighing paper, should be collected in a designated, clearly labeled hazardous chemical waste container. The container should be sealed to prevent leakage or spillage.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid chemical waste container. Avoid mixing with other incompatible chemical waste streams. The composition of the solvent (e.g., DMSO, DMF, PBS) should be clearly indicated on the label.[1][2]
-
-
Waste Labeling: All waste containers must be accurately labeled with the full chemical name ("Rp-8-(4-Chlorophenylthio)-cAMPS, sodium salt"), the concentration (if in solution), and the appropriate hazard warnings. Follow your institution's specific labeling requirements.
-
Temporary Storage: Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by your institution's EHS personnel.
-
Disposal Request: Submit a chemical waste pickup request to your institution's EHS department. Do not dispose of this compound down the drain or in regular trash.
-
Documentation: Maintain a log of the disposed chemical, including the quantity and date of disposal, as part of your laboratory's chemical inventory records.
Quantitative Data Summary:
The following table summarizes the key quantitative data for this compound, sodium salt, which is essential for proper handling and waste management documentation.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄ClN₅O₅PS₂ · Na | [1][2] |
| Formula Weight | 509.8 g/mol | [1][2] |
| Purity | ≥98% or >98% | [1][2] |
| Solubility in DMF | 30 mg/mL | [1][2] |
| Solubility in DMSO | 25 mg/mL | [1][2] |
| Solubility in Ethanol | 0.5 mg/mL | [1][2] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [1][2] |
| λmax | 275 nm | [1][2] |
Disposal Workflow Diagram:
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of waste generation to its final disposal.
Caption: Disposal workflow for this compound.
Important Considerations:
While no specific health hazards have been reported for the small quantities typically used in research, the in vivo properties of this compound are not fully characterized.[3] Therefore, it is imperative to handle it with care and to follow all institutional safety protocols. The information provided here is intended as a guide and should always be supplemented by your local and institutional EHS regulations.
References
Navigating the Safe Handling of Rp-8-CPT-cAMPS: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for handling the protein kinase A (PKA) inhibitor, Rp-8-CPT-cAMPS, including operational and disposal plans.
This compound is a potent and selective antagonist of cAMP-dependent protein kinase (PKA), widely used in research to investigate cellular signaling pathways.[1][2][3] While the Safety Data Sheet (SDS) from suppliers like Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols to minimize any potential risks.
Personal Protective Equipment (PPE) and Immediate Safety
When handling this compound, particularly in its solid form, appropriate personal protective equipment is the first line of defense. Although no specific type of glove is mandated, careful selection and use are critical.
Key Safety Recommendations:
-
Eye Protection: Always wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use standard laboratory gloves (e.g., nitrile). Although no specific material has been certified for resistance, it is important to change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: Not typically required under normal handling conditions with adequate ventilation.
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.[4]
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Ensures long-term stability of the compound.[4] |
| Formulation | Crystalline solid | Can be dissolved in solvents like DMSO, DMF, or aqueous buffers.[4] |
| Solubility (PBS, pH 7.2) | Approx. 10 mg/mL | Useful for preparing aqueous solutions for biological experiments.[4][5] |
| Aqueous Solution Stability | Do not store for more than one day | To ensure the integrity and activity of the compound in experiments.[4] |
Procedural Guidance: From Stock Solution to Experimental Use
Proper preparation and handling are crucial for obtaining reliable experimental results and maintaining a safe laboratory environment.
Preparation of Stock Solutions
-
Weighing: In a well-ventilated area or a chemical fume hood, carefully weigh the desired amount of solid this compound.
-
Dissolving: Dissolve the solid in an appropriate solvent such as DMSO or DMF to create a high-concentration stock solution (e.g., 10-30 mg/mL).[4] For aqueous solutions, the compound can be dissolved directly in buffers like PBS.[4]
-
Storage: Store stock solutions in tightly sealed vials at -20°C. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Experimental Workflow: In Vitro PKA Inhibition Assay
This workflow outlines a typical procedure for assessing the inhibitory effect of this compound on PKA activity.
Mechanism of Action: PKA Inhibition Signaling Pathway
This compound functions as a competitive antagonist to cyclic AMP (cAMP). It binds to the regulatory subunits of the PKA holoenzyme, preventing the conformational change that normally leads to the release and activation of the catalytic subunits.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
General Disposal Guidelines:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated items like weigh boats, pipette tips, and gloves, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including stock solutions and experimental media, must be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Institutional Procedures: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow all institutional guidelines for waste segregation, labeling, and scheduling of pickups.
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound | Labeled Hazardous Waste Container | Institutional EHS pickup |
| Contaminated Labware | Labeled Hazardous Waste Container | Institutional EHS pickup |
| Liquid Solutions | Labeled Hazardous Waste Container | Institutional EHS pickup |
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their experiments, contributing to a deeper understanding of cellular processes while maintaining a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
